molecular formula C3H5NaO2 B1602970 Sodium propionate-1,2-13C2 CAS No. 83587-75-1

Sodium propionate-1,2-13C2

Cat. No.: B1602970
CAS No.: 83587-75-1
M. Wt: 98.046 g/mol
InChI Key: JXKPEJDQGNYQSM-MEFQWSPQSA-M
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Description

Sodium propionate-1,2-13C2 is a useful research compound. Its molecular formula is C3H5NaO2 and its molecular weight is 98.046 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium propionate-1,2-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium propionate-1,2-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium propionate-1,2-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(1,2-13C2)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKPEJDQGNYQSM-MEFQWSPQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635690
Record name Sodium (1,2-~13~C_2_)propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.046 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83587-75-1
Record name Sodium (1,2-~13~C_2_)propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 83587-75-1
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Foundational & Exploratory

Mechanistic Guide: Mitochondrial Metabolism of Sodium Propionate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Propionate-1,2-13C2 is a high-precision stable isotope tracer used to interrogate mitochondrial anaplerosis, tricarboxylic acid (TCA) cycle flux, and gluconeogenesis. Unlike uniformly labeled glucose ([U-13C6]Glucose), which enters the TCA cycle primarily via Acetyl-CoA, propionate enters via Succinyl-CoA , bypassing the early oxidative steps of the cycle.

This entry point makes it a critical tool for researchers studying:

  • Anaplerotic Flux: The replenishment of TCA intermediates, essential in hepatocytes and rapidly dividing cancer cells.

  • B12-Dependent Pathways: The functional integrity of Methylmalonyl-CoA Mutase (MUT).[1][2][3]

  • Gluconeogenesis: Tracing carbon flow from anaplerotic substrates to glucose.

This guide details the biochemical fate of the 1,2-13C2 label, the resulting isotopologue distributions, and a validated experimental workflow for mitochondrial metabolic flux analysis.

Mechanistic Core: Carbon Fate Mapping[4]

Understanding the specific propagation of the 13C label is the foundation of accurate data interpretation. The unique feature of [1,2-13C2]propionate is its transformation into [1,3-13C2]Succinyl-CoA , which subsequently scrambles in the symmetric TCA intermediates.

The Propionate Oxidation Pathway

Propionate metabolism occurs in the mitochondrial matrix via the sequences of carboxylation, epimerization, and isomerization.

  • Activation: Propionate is converted to Propionyl-CoA by Propionyl-CoA Synthetase. The carbon skeleton (C3-C2-C1) and label (C1, C2) are preserved.[4][5]

  • Carboxylation (PCC): Propionyl-CoA Carboxylase adds an unlabeled bicarbonate (HCO3-) to the

    
    -carbon (C2).
    
    • Substrate: Propionyl-CoA [1,2-13C2].

    • Product: D-Methylmalonyl-CoA.[2][3][6][7]

    • Label Position: The original C1 (carbonyl) and C2 (methine) are labeled. The new carboxyl group (C4) is unlabeled.

  • Isomerization (MUT): Methylmalonyl-CoA Mutase (B12-dependent) catalyzes a carbon skeleton rearrangement. The carbonyl-SCoA group (C1) migrates to the methyl carbon (C3).

    • Mechanism: Free radical rearrangement.

    • Transformation: The labeled C1 (CO-SCoA) moves to the unlabeled C3 (Methyl). The labeled C2 becomes a methylene group.

    • Product: Succinyl-CoA [1,3-13C2] .

TCA Cycle Propagation and Scrambling

Once Succinyl-CoA [1,3-13C2] enters the TCA cycle, it is converted to Succinate.

  • Symmetry Breaker: Succinate is a symmetric molecule. The enzyme Succinate Dehydrogenase cannot distinguish between the C1 and C4 carboxyls.

  • Result: The [1,3-13C2]Succinate is rotationally equivalent to [2,4-13C2]Succinate.

  • Fumarate/Malate/Oxaloacetate (OAA): These pools become a 50:50 mixture of isotopomers labeled at positions (1,3) and (2,4) .

  • Citrate Formation: Condensation with unlabeled Acetyl-CoA yields Citrate (M+2).

  • Oxidative Decarboxylation: In the subsequent steps (IDH and

    
    -KGDH), the carboxyl carbons derived from OAA are lost as CO2.
    
    • Since the OAA pool contains labels at carboxyls (C1 or C4) and internal carbons (C3 or C2), the loss of carboxyls results in the loss of one 13C atom per molecule in the first turn.

    • Signature: Transition from M+2 (Succinate/Malate/Citrate) to M+1 (

      
      -Ketoglutarate/Succinate 2nd gen).
      
Pathway Visualization

The following diagram illustrates the carbon atom transitions and the specific generation of M+2 and M+1 isotopologues.

PropionateMetabolism cluster_legend Legend Propionate Propionate [1,2-13C2] (M+2) PropionylCoA Propionyl-CoA [1,2-13C2] (M+2) Propionate->PropionylCoA Synthetase MethylmalonylCoA Methylmalonyl-CoA (C1, C2 Labeled) PropionylCoA->MethylmalonylCoA PCC (+CO2) SuccinylCoA Succinyl-CoA [1,3-13C2] (M+2) MethylmalonylCoA->SuccinylCoA Mutase (B12) C1 migrates to C3 Succinate Succinate Pool (Mix: 1,3 & 2,4 Labeled) (M+2) SuccinylCoA->Succinate SCS Fumarate Fumarate (M+2) Succinate->Fumarate SDH (Symmetry Scramble) Malate Malate (M+2) Fumarate->Malate OAA Oxaloacetate (M+2) (Mix: 1,3 & 2,4) Malate->OAA Citrate Citrate (M+2) OAA->Citrate + Acetyl-CoA (M+0) AlphaKG α-Ketoglutarate (Mix: M+1 & M+2) Citrate->AlphaKG IDH (-CO2) AlphaKG->SuccinylCoA α-KGDH (-CO2) key1 Blue: Pre-TCA Entry key2 Green: Anaplerotic Entry (M+2) key3 Red: Oxidative Loss (M+2 -> M+1)

Caption: Carbon fate map of Propionate-1,2-13C2 showing the generation of [1,3-13C2]Succinyl-CoA and subsequent scrambling in the TCA cycle.

Experimental Protocol: Mitochondrial Flux Analysis

This protocol is designed for adherent mammalian cells (e.g., HepG2, C2C12, HEK293) but can be adapted for isolated mitochondria.

Reagents & Preparation
  • Tracer: Sodium Propionate-1,2-13C2 (99 atom % 13C).[8][9]

  • Stock Solution: Prepare 500 mM in PBS, filter sterilize (0.22 µm). Store at -20°C.

  • Culture Medium: DMEM lacking glucose and glutamine (for strict flux analysis) or standard DMEM (for tracer tracing), supplemented with 10% dialyzed FBS.

Workflow Steps
StepActionCritical Technical Note
1. Seeding Seed cells in 6-well plates (approx. 5x10^5 cells/well). Culture until 70-80% confluence.Over-confluence alters mitochondrial dynamics and contact inhibition signaling.
2. Wash Wash cells 2x with warm PBS.Removes residual unlabeled metabolites from standard media.
3. Pulse Add medium containing 1-5 mM Sodium Propionate-1,2-13C2 .1-2 mM is physiological for liver models; 5 mM ensures saturation for flux calculation.
4. Incubation Incubate for 24 hours (Steady State) or 0-60 mins (Dynamic Flux).Steady state is preferred for total anaplerotic contribution analysis.
5. Quench Rapidly aspirate medium. Wash 1x with ice-cold saline. Add 80% Methanol (-80°C) immediately.Metabolism must be stopped instantly to prevent turnover during harvest.
6. Extraction Scrape cells, transfer to tubes. Vortex. Freeze-thaw (LN2 / 37°C) 3x. Centrifuge at 15,000 x g for 10 min at 4°C.The freeze-thaw cycle ensures complete rupture of mitochondrial membranes.
7. Drying Transfer supernatant to glass vial. Evaporate under N2 stream or SpeedVac.Ensure samples are completely dry before derivatization.
8. Derivatization Add MOX (Methoxyamine HCl in pyridine) then MTBSTFA (with 1% TBDMS).MOX protects keto groups (OAA,

-KG); TBDMS makes carboxyls volatile for GC-MS.
Analytical Workflow Diagram

Workflow Step1 Cell Culture (70% Confluence) Step2 Tracer Incubation (1-5mM Propionate-1,2-13C2) Step1->Step2 Step3 Metabolic Quench (-80°C 80% MeOH) Step2->Step3 Step4 Extraction (Freeze-Thaw Lysis) Step3->Step4 Step5 Derivatization (MOX-TBDMS) Step4->Step5 Step6 GC-MS Analysis (SIM Mode) Step5->Step6

Caption: Step-by-step experimental workflow for 13C-propionate tracing in mammalian cells.

Data Interpretation: Mass Isotopomer Distribution (MID)

Correct interpretation relies on distinguishing the M+2 signature (direct anaplerosis) from the M+1 signature (oxidative cycling).

Expected Labeling Patterns (TBDMS Derivatives)
MetaboliteFragment (M-57)Dominant IsotopologuesInterpretation
Succinate m/z 289M+2 Direct entry via Propionyl-CoA -> Succinyl-CoA. High M+2 indicates high anaplerotic flux.
Fumarate m/z 287M+2 Equilibrated with Succinate pool.
Malate m/z 419M+2 Direct flow from Fumarate.
Citrate m/z 459M+2 Condensation of M+2 OAA with unlabeled Acetyl-CoA.

-Ketoglutarate
m/z 360M+1 / M+2 M+2: Loss of unlabeled CO2 (from [1,3]OAA path).M+1: Loss of labeled CO2 (from [2,4]OAA path).
Glutamate m/z 432M+1 / M+2 Reflects

-KG pool (via transamination). Used as a surrogate for mitochondrial

-KG.
Calculation of Fractional Contribution

To quantify the contribution of propionate to the Succinate pool:



Where


 is the abundance of isotopologue 

, and

is the number of carbons. However, for specific pathway contribution (Anaplerosis), look specifically at the M+2 mass fraction of Succinate relative to the tracer enrichment.

Applications in Drug Development

  • Mitochondrial Toxicity Screening: Drugs causing mitochondrial dysfunction (e.g., Complex I inhibitors) often suppress oxidative TCA flux. Using [1,2-13C2]propionate allows differentiation between oxidative flux (M+1 generation in later cycles) and anaplerotic entry (M+2 accumulation). A buildup of M+2 Succinate with low M+1 Glutamate suggests a block in TCA cycling downstream of Succinate.

  • Metabolic Reprogramming in Cancer: Tumors often upregulate anaplerosis to support biomass synthesis. High incorporation of propionate into Citrate (M+2) indicates that the tumor is utilizing anaplerotic substrates to fuel lipid synthesis (via Citrate export), a key vulnerability in certain cancer subtypes.

  • B12 Deficiency & MMA Models: In Methylmalonic Acidemia (MMA) research, the conversion of Propionyl-CoA to Succinyl-CoA is blocked. This tracer is the "Gold Standard" for assessing the efficacy of gene therapies or small molecule activators of MUT, evidenced by the restoration of M+2 labeling in TCA intermediates.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[10] Link

  • Barshop, B. A., et al. (1991). Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism. Pediatric Research. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering. Link

  • Jones, J. G., et al. (1997). Measurement of gluconeogenesis and pyruvate recycling in the rat liver: a simple analysis of glucose and glutamate isotopomers during metabolism of [1,2,3-13C3]propionate. FEBS Letters. Link

  • Sunny, N. E., et al. (2010). Mitochondrial flux and anaplerosis in the perfused rat heart: a 13C NMR study using [1,2-13C2]propionate. American Journal of Physiology-Endocrinology and Metabolism. Link

Sources

Metabolic Fate of 1,2-13C2 Propionate in Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic fate of 1,2-13C2 labeled propionate in gluconeogenesis, designed for researchers utilizing stable isotope tracing for metabolic flux analysis (MFA).

Executive Summary

Propionate is a critical anaplerotic substrate that enters the TCA cycle at the level of succinyl-CoA.[1][2][3] The use of sodium propionate [1,2-13C2] as a tracer offers a unique analytical advantage over uniformly labeled variants: it allows for the precise discrimination between oxidative TCA cycling and direct gluconeogenic flux due to the specific scrambling and decarboxylation events that occur between succinyl-CoA and phosphoenolpyruvate (PEP).

This guide delineates the carbon atom transitions, the randomization logic within the TCA cycle, and the resulting isotopomer distributions in glucose, providing a robust framework for experimental design and data interpretation.

Part 1: Biochemistry of Propionate Entry & Carbon Mapping

The Anaplerotic Entry

Unlike pyruvate, which enters the TCA cycle via Acetyl-CoA (C2) or Oxaloacetate (C4), propionate (C3) enters via Succinyl-CoA (C4) . This pathway requires carboxylation and a vitamin B12-dependent rearrangement.[4]

The Pathway Logic:

  • Activation: Propionate

    
     Propionyl-CoA (via Propionyl-CoA Synthetase).
    
  • Carboxylation: Propionyl-CoA + HCO3⁻

    
     D-Methylmalonyl-CoA (via Propionyl-CoA Carboxylase - PCC).[5]
    
  • Epimerization: D-Methylmalonyl-CoA

    
     L-Methylmalonyl-CoA (via Epimerase).
    
  • Rearrangement: L-Methylmalonyl-CoA

    
     Succinyl-CoA (via Methylmalonyl-CoA Mutase).
    
Carbon Atom Transitions (The "Scrambling" Effect)

The critical technical detail for 1,2-13C2 propionate is the carbon skeleton rearrangement catalyzed by Methylmalonyl-CoA Mutase .

  • Input: Propionate labeled at C1 (Carboxyl) and C2 (Alpha).

  • Intermediate: Methylmalonyl-CoA retains the C1-C2 bond. The label is on the Carbonyl-CoA (C1) and the Alpha-carbon (C2). The methyl group (C3) is unlabeled.

  • The Mutase Shift: The enzyme migrates the -CO-S-CoA group (C1) to the methyl carbon (C3).

  • Result: The C1-C2 bond is broken.

    • Succinyl-CoA Labeling: The label ends up on the C1 (Thioester) and C3 (Methylene) positions.

    • Note: This results in a 1,3-labeling pattern on the succinyl moiety, distinct from the 1,2-input.[6]

TCA Cycle Scrambling & PEPCK Decarboxylation

Once Succinyl-CoA enters the TCA cycle, it is converted to Succinate. Because Succinate is a symmetric dicarboxylic acid, the orientation of the molecule is randomized relative to the enzyme active sites downstream.

  • Symmetry: 1,3-labeled Succinyl-CoA becomes Succinate labeled at a Carboxyl and a Methylene. Due to rotational symmetry, this population is chemically indistinguishable but leads to two distinct isotopomers of Oxaloacetate (OAA).

  • OAA Populations (50/50 Mix):

    • Population A: Labeled at C1 (Carboxyl) and C3 (Methylene).

    • Population B: Labeled at C2 (Ketone) and C4 (Beta-Carboxyl).

  • The PEPCK Filter: Phosphoenolpyruvate Carboxykinase (PEPCK) decarboxylates OAA to form PEP.[7][8][9][10] Crucially, PEPCK removes the C4 carboxyl group of OAA.

The Fate of the Label:

  • From Population A (C1/C3 labeled): C4 is unlabeled and lost. PEP retains labels at C1 (Carboxyl) and C3 (Phospho-enol). Result: Double Label (M+2).

  • From Population B (C2/C4 labeled): C4 is labeled and lost. PEP retains label only at C2. Result: Single Label (M+1).

Part 2: Visualization of Carbon Fate

The following diagram illustrates the atom mapping and the "loss of label" phenomenon during the transition from OAA to PEP.

Caption: Carbon atom transition map showing the breakage of the C1-C2 bond by Mutase and the subsequent divergence into M+1 and M+2 isotopomers due to OAA symmetry and PEPCK decarboxylation.

Part 3: Experimental Protocol (Hepatocyte Model)

This protocol is designed for primary hepatocytes or perfused liver models to assess gluconeogenic flux.

Reagents & Standards
  • Tracer: Sodium Propionate [1,2-13C2] (99% enrichment).

  • Media: Glucose-free, Pyruvate-free DMEM (or Krebs-Henseleit buffer for perfusion).

  • Quenching Agent: Cold Methanol (-80°C).

  • Derivatization: MOX-TBDMS (Methoxyamine HCl + MTBSTFA) for GC-MS analysis.

Workflow
  • Starvation Phase:

    • Wash cells 2x with PBS.

    • Incubate in glucose-free media for 60 minutes to deplete glycogen reserves.

  • Tracer Incubation:

    • Introduce media containing 2 mM Sodium Propionate [1,2-13C2] .

    • Optional: Add unlabeled lactate (10 mM) if assessing contribution relative to total gluconeogenesis.

    • Incubate for 2–4 hours (steady state is usually reached by 2 hours in monolayers).

  • Metabolism Quenching:

    • Rapidly aspirate media.

    • Immediately add 80% MeOH (-80°C) to the plate.

    • Scrape cells on dry ice.

  • Extraction & Derivatization:

    • Biphasic extraction (MeOH/Chloroform/Water) to separate polar metabolites.

    • Dry the aqueous phase under nitrogen.

    • Derivatize with MOX (30°C, 90 min) followed by MTBSTFA (70°C, 60 min).

Part 4: Data Interpretation & Analysis[11]

Mass Spectrometry (GC-MS)

Focus on the Glucose (penta-O-TMS or MOX-TBDMS) and Malate fragments.

  • Malate Analysis:

    • Monitor the M+2 isotopomer. Since Malate equilibrates with Fumarate (symmetric), the M+2 enrichment in Malate reflects the entry of the succinyl-CoA tracer.

  • Glucose Analysis:

    • M+1 Enrichment: Indicates flux through the "scrambled" OAA population where the label was lost at PEPCK.

    • M+2 Enrichment: Indicates flux through the OAA population where labels were retained.

    • Ratio (M+1)/(M+2): In a simplified single-turn model, this ratio approaches 1:1. Deviations indicate extensive TCA cycling (exchange flux) or dilution from endogenous unlabeled substrates.

Calculating Fractional Enrichment

Calculate the Mass Isotopomer Distribution (MID) vector for Glucose:



Correct for natural abundance using a matrix-based correction algorithm (e.g., using the isoCor or Isotopomer packages in Python/R).

Self-Validation Check

To ensure the system is working:

  • Check Lactate: If gluconeogenesis is active, newly synthesized glucose will be partially converted to lactate via glycolysis. The lactate M+1/M+2 ratio should mirror the PEP pool.

  • Check Glutamate: Glutamate equilibrates with Alpha-Ketoglutarate. Since Propionate enters after Alpha-Ketoglutarate (at Succinyl-CoA), Glutamate labeling will only occur via reverse flux (minimal) or after a full turn of the TCA cycle (Citrate

    
     Alpha-KG). High early labeling of Glutamate indicates reverse flux or high TCA cycling rates. 
    

References

  • Jones, J. G., et al. (1998). "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism. Link[11]

  • Burgess, S. C., et al. (2007). "Metabolic flux analysis in the heart: the role of 13C-propionate." Methods in Molecular Biology. Link

  • Landau, B. R., et al. (1993). "Isotopomer studies of gluconeogenesis and the Krebs cycle with 13C-labeled lactate." Journal of Biological Chemistry. Link

  • London, R. E. (1988). "Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli." Journal of Bacteriology. (Provides fundamental mechanism of propionate scrambling). Link

  • Antoniewicz, M. R. (2018).[12] "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.[12] Link

Sources

Sodium propionate-1,2-13C2 chemical structure and isotopic enrichment properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Isotopic Properties, and Metabolic Flux Applications

Executive Summary

Sodium Propionate-1,2-13C2 is a high-precision stable isotope tracer designed for resolving complex metabolic fluxes in the tricarboxylic acid (TCA) cycle, gluconeogenesis, and anaplerotic pathways. Unlike single-carbon labels, the dual-labeling at the C1 (carboxyl) and C2 (


-methylene) positions creates a unique NMR spectral signature (doublet) that serves as a bond-integrity probe. This guide details the physicochemical properties, metabolic fate mapping, and experimental protocols required to leverage this tracer in drug development and metabolic phenotyping.

Part 1: Chemical Architecture & Isotopic Physics

Chemical Identity

Sodium Propionate-1,2-13C2 is the sodium salt of propionic acid where the carboxyl carbon and the adjacent methylene carbon are substituted with the stable isotope Carbon-13 (


C).
PropertySpecification
Chemical Formula

C

C

H

NaO

Molecular Weight ~98.05 g/mol (vs. 96.06 g/mol unlabeled)
Isotopic Enrichment

99 atom %

C
Appearance White crystalline powder, hygroscopic
Solubility Freely soluble in water (>1 g/mL), soluble in ethanol
CAS Number 83587-75-1 (Salt form)
NMR Spectral Properties (The "Doublet" Signature)

The defining feature of this tracer is the scalar spin-spin coupling (


-coupling) between the directly bonded 

C nuclei at positions 1 and 2.
  • Coupling Constant (

    
    ):  Approximately 52–55 Hz .
    
    • Mechanism:[1][2] The bond connects an

      
       hybridized carbonyl carbon (C1) and an 
      
      
      
      hybridized methylene carbon (C2). This hybridization difference results in a coupling constant significantly larger than typical aliphatic C-C bonds (~35 Hz).
  • Analytical Utility: In

    
    C-NMR, the intact tracer appears as a distinct doublet. If the C1-C2 bond is cleaved or separated by metabolic rearrangement (e.g., via Methylmalonyl-CoA Mutase), this doublet collapses into a singlet (or a different coupling pattern), providing a binary readout for pathway flux.
    

ChemicalStructure cluster_legend Key C3 C3 (Methyl) Unlabeled (12C) C2 C2 (Methylene) 13C Enriched C3->C2 Single Bond C1 C1 (Carboxyl) 13C Enriched C2->C1 J-Coupling (~55 Hz) Critical Tracer Signal Na Na+ C1->Na Ionic legend Blue Nodes = 13C Label Green Arrow = NMR Doublet Source

Figure 1: Chemical structure highlighting the C1-C2 isotopic bond responsible for the characteristic NMR doublet.

Part 2: Metabolic Tracing Utility[2]

The Anaplerotic Pathway

Propionate enters the TCA cycle via the propionyl-CoA carboxylase (PCC) pathway. This is a critical anaplerotic route, distinct from Acetyl-CoA entry, making it vital for studying mitochondrial dysfunction and gluconeogenesis.

Carbon Fate & The "Scrambling" Effect

A common misconception is that the 1,2-label remains adjacent. In the mammalian pathway, the Methylmalonyl-CoA Mutase reaction rearranges the carbon skeleton, separating the C1 and C2 labels.

  • Entry: Propionate (1,2-

    
    C) 
    
    
    
    Propionyl-CoA (1,2-
    
    
    C).
  • Carboxylation: Forms Methylmalonyl-CoA (Labels on Carbonyl and

    
    -carbon).
    
  • Rearrangement (Mutase): The enzyme migrates the -CO-SCoA group to the methyl carbon.

    • Result: The C1 label (Carbonyl) and C2 label (Methylene) become separated by the original methyl carbon.

    • Product:[1,3-

      
      C
      
      
      
      ]Succinyl-CoA
      .[3]
  • TCA Cycle Scrambling: Succinyl-CoA converts to Succinate. Because Succinate is a symmetric molecule, the enzyme Succinate Dehydrogenase cannot distinguish "ends."

    • Result: The label randomizes, creating a pool of Succinate, Fumarate, and Malate that is a 50:50 mixture of isotopomers.

Why use 1,2-13C2 over 1-13C?

  • Mass Spectrometry (MIDA): It produces an M+2 mass shift, which is further removed from natural abundance background (M+0 and M+1) than a single label, improving signal-to-noise ratio in low-enrichment samples.

  • Pathway Discrimination: The loss of the 55 Hz coupling (transition from 1,2-coupling to 1,3-separation) in NMR specifically proves flux through the Mutase pathway, distinguishing it from alternative microbial pathways (e.g., Methylcitrate cycle) where bond integrity might be preserved differently.

MetabolicFate cluster_analysis Analytical Readout Prop Propionate-1,2-13C2 (Labels: C1-C2 adjacent) PCoA Propionyl-CoA (Labels: C1-C2 adjacent) Prop->PCoA Synthetase MMCoA Methylmalonyl-CoA (Labels: C1-C2 adjacent) PCoA->MMCoA Carboxylase (+CO2) Mutase Methylmalonyl-CoA Mutase (Rearrangement Step) MMCoA->Mutase SuccCoA Succinyl-CoA (Labels: C1 and C3 separated) *Loss of J-Coupling* Mutase->SuccCoA C-Skeleton Shift Succ Succinate (Symmetric Scrambling) SuccCoA->Succ TCA Entry Readout NMR: Doublet disappears MS: M+2 Shift persists SuccCoA->Readout OAA Oxaloacetate (Isotopomer Mix) Succ->OAA Fumarase/MDH

Figure 2: Metabolic fate mapping showing the separation of labels at the Mutase step.

Part 3: Experimental Protocols

Preparation of Tracer Solution (In Vivo Infusion)

Objective: Prepare a sterile, pyrogen-free 200 mM stock for jugular/tail vein infusion in rodent models.

  • Calculation:

    • Target Concentration: 200 mM.

    • MW: 98.05 g/mol .[4]

    • For 10 mL: Weigh

      
      .
      
  • Dissolution:

    • Weigh ~196 mg of Sodium Propionate-1,2-13C2 into a sterile vial.

    • Add 8 mL of sterile physiological saline (0.9% NaCl).

    • Vortex gently until fully dissolved (propionate is highly soluble; vigorous vortexing is unnecessary and may introduce bubbles).

    • Adjust pH to 7.4 using trace HCl or NaOH if necessary (Propionate solutions are naturally slightly alkaline).

    • Bring final volume to 10 mL.

  • Sterilization:

    • Pass the solution through a 0.22

      
      m PVDF or PES syringe filter into a sealed, sterile crimp-top vial.
      
  • Storage:

    • Store at 4°C for up to 1 week. For long-term, aliquot and freeze at -20°C.

Sample Extraction for MS/NMR

Context: Extraction from plasma or tissue (Liver/Heart).

  • Quenching: Rapidly freeze tissue in liquid nitrogen (clamp method preferred) to stop metabolism.

  • Extraction (Biphasic):

    • Homogenize tissue in Methanol:Water (1:1) .

    • Add Chloroform (Final ratio MeOH:Water:CHCl3 = 1:1:1).

    • Centrifuge at 10,000 x g for 10 min at 4°C.

    • Top Layer (Polar): Contains TCA intermediates (Succinate, Malate) and Glucose. Use for Propionate tracing analysis.

    • Bottom Layer (Non-polar): Lipids.

  • Derivatization (For GC-MS):

    • Dry the polar layer under nitrogen flow.

    • Derivatize with MOX-TBDMS (Methoxyamine + tert-butyldimethylsilyl) to stabilize carboxylic acids for GC separation.

Part 4: Data Analysis & Interpretation[5]

Mass Isotopomer Distribution Analysis (MIDA)

When analyzing MS data, correct for natural abundance (NA) using a matrix inversion method.

Observed IonOriginInterpretation
M+0 UnlabeledEndogenous synthesis / Pre-existing pool
M+1 Natural AbundanceBackground

C (1.1%) contribution
M+2 Tracer Derived Direct incorporation of Propionate-1,2-

C

M+3/M+4 RecycledIndicates multiple turns of the TCA cycle
NMR Interpretation
  • Precursor (Propionate): Look for a doublet at ~31 ppm (C2) and ~185 ppm (C1).

    
    .
    
  • Product (Succinate/Fumarate):

    • If the doublet persists: Indicates contamination or non-mutase pathways.

    • If Singlets (or small long-range couplings) appear at Succinate chemical shifts: Confirms flux through Methylmalonyl-CoA Mutase (separation of labels).

References

  • Burgess, S. C., et al. (2007). "Flux analysis of gluconeogenesis and the TCA cycle in the liver." Methods in Molecular Biology. [Link]

  • Duke University NMR Center. Coupling Constants: General 13C-13C Values. [Link]

  • Jones, J. G., et al. (1998). "Use of [U-13C]propionate to assess the contribution of the TCA cycle to gluconeogenesis." American Journal of Physiology. [Link]

  • London, R. E. (1988). "13C labeling in studies of metabolic regulation." Progress in NMR Spectroscopy. (Reference for Mutase label scrambling mechanisms). [Link]

Sources

Methodological & Application

Preparation of hyperpolarized sodium propionate-1,2-13C2 for MRI

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Preparation of Hyperpolarized [1,2-13C2]Sodium Propionate for Metabolic MRI

Executive Summary & Scientific Rationale

This application note details the formulation and polarization of [1,2-13C2]Sodium Propionate , a specialized metabolic tracer for Magnetic Resonance Imaging (MRI). Unlike the commonly used [1-13C]pyruvate, propionate specifically probes mitochondrial anaplerosis and the tricarboxylic acid (TCA) cycle entry via succinyl-CoA, bypassing the pyruvate dehydrogenase (PDH) complex.

Why [1,2-13C2]? The use of the dual-labeled [1,2-13C2] isotopomer is deliberate. The scalar coupling (


) between C1 and C2 provides a unique spectral signature (doublets) that persists into downstream metabolites. This allows for:
  • Enhanced Specificity: Distinguishing injected tracer from natural abundance background.

  • Isotopomer Analysis: Tracking the scrambling of the label through the symmetric succinate intermediate in the TCA cycle.

Key Challenges Addressed:

  • T1 Relaxation: Propionate has a shorter

    
     (~30s at 3T) compared to pyruvate. This protocol optimizes dissolution speed and radical removal to preserve magnetization.
    
  • Glassing: Sodium propionate is a salt and requires a glassing matrix (unlike neat pyruvic acid) to prevent crystallization during freezing.

Chemical Formulation (The "DNP Juice")[1][2]

The success of Dynamic Nuclear Polarization (DNP) relies on the formation of an amorphous glass at cryogenic temperatures (<1.5 K). Crystalline samples do not polarize efficiently.

Reagents & Materials
  • Substrate: [1,2-13C2]Sodium Propionate (Isotopic purity >99%).

  • Radical: Trityl OX063 (GE Healthcare/Oxford Instruments).[1] Reasoning: Optimized for spin transfer to carboxylate carbons.

  • Glassing Matrix: Glycerol/Water (1:1 v/v) or pure Glycerol.

  • Paramagnetic Dopant: Gadolinium chelate (e.g., ProHance/Dotarem), 50 mM stock.

Preparation Protocol (Standard 50 mg Scale)
ComponentQuantityFinal Conc.Function
[1,2-13C2]Na-Propionate 45.0 mg~3.0 MMetabolic Tracer
Trityl Radical (OX063) 2.2 mg15 mMElectron Source for DNP
Gd-Chelate (50 mM stock) 2.0 µL1.5 mMShortens solid-state buildup (

)
Glycerol/Water (1:1) ~40 µLN/AGlassing Agent

Step-by-Step Formulation:

  • Weighing: Weigh 2.2 mg of OX063 radical into a microcentrifuge tube.

  • Solvation: Add the Glycerol/Water mixture and the Gd-chelate. Vortex thoroughly until the radical is fully dissolved (solution becomes dark green).

  • Substrate Addition: Add 45 mg of [1,2-13C2]Sodium Propionate.

  • Homogenization: Sonicate at 35°C for 10-15 minutes. Critical: The salt must be fully dissolved. If the solution appears cloudy, add small increments of water (2 µL) until clear. A cloudy sample will crystallize and fail to polarize.

  • Loading: Transfer the viscous solution (approx 70-80 µL) into the DNP sample cup (Pebble).

DNP Polarization & Dissolution

This workflow assumes the use of a standard dissolution DNP polarizer (e.g., SPINlab or Hypersense).

Polarization Parameters
  • Magnetic Field: 3.35 T (94 GHz) or 5 T (140 GHz).

  • Temperature: 1.2 – 1.4 K.

  • Microwave Frequency: Optimized to the positive polarization peak of the trityl radical (typically ~94.005 GHz at 3.35 T, but must be swept/calibrated per batch).

  • Irradiation Time: 45 – 60 minutes.

  • Solid-State Buildup: Monitor the 13C signal. Expect a time constant (

    
    ) of approx. 800–1200 seconds depending on Gd doping.
    
Dissolution & Neutralization

Upon reaching maximum polarization, the sample is rapidly dissolved.

  • Dissolution Media: 4.0 mL of superheated water containing 0.1 g/L EDTA (to chelate trace Gd).

  • Neutralization: Since the starting material is a salt (Sodium Propionate), no strong base (NaOH) is required . This differs from Pyruvic Acid protocols.

  • Buffer: Add 1 mL of 100 mM TRIS or HEPES buffer (pH 7.4) to the receiver vessel prior to dissolution to ensure physiological pH upon arrival.

  • Final Concentration: ~20–25 mM [1,2-13C2]Propionate (injectable).

Quality Control (QC) & Validation

Before injection into an animal or subject, the hyperpolarized solution must pass the following checks within 15 seconds.

  • Visual Inspection: Solution must be clear (no bubbles/particles).

  • Temperature: 37°C ± 2°C.

  • pH: 7.4 ± 0.2 (Use a rapid spot-check meter).

  • Radical Removal: Filter through a 0.2 µm filter or a specific radical scavenger column if clinical compliance is required.

  • Polarization Quantification:

    • Acquire a low-flip-angle (<5°) pulse-and-acquire spectrum.

    • Signature: [1,2-13C2]Propionate will appear as a doublet centered at ~185 ppm (C1) and ~31 ppm (C2).

    • Calculation: Compare signal integral to a thermal equilibrium reference (acquired later). Expected liquid-state polarization: 20–30% .

Metabolic Pathway & Visualization

The following diagram illustrates the DNP workflow and the specific metabolic fate of the tracer.

G cluster_0 DNP Workflow cluster_1 In Vivo Metabolism Prep Sample Prep (Propionate + Radical + Glycerol) Freeze Freezing (<1.4 K, 3.35 T) Prep->Freeze MW MW Irradiation (94 GHz) Freeze->MW Polarization Dissolve Rapid Dissolution (Hot Water + Buffer) MW->Dissolve QC QC Check (pH, Temp, Filtration) Dissolve->QC Propionate [1,2-13C2]Propionate (Extracellular) QC->Propionate Injection (IV) PropCoA Propionyl-CoA Propionate->PropCoA Propionyl-CoA Synthetase MethylMal Methylmalonyl-CoA PropCoA->MethylMal Carboxylase Succinyl Succinyl-CoA (TCA Entry) MethylMal->Succinyl Mutase Fumarate Fumarate (Symmetric Scrambling) Succinyl->Fumarate TCA Cycle

Caption: Workflow for hyperpolarized propionate preparation and its downstream metabolic conversion into the TCA cycle via Succinyl-CoA.

Data Acquisition Notes

  • Spectral Signature: The C1 carboxyl resonance (~185 ppm) is the primary imaging target due to its higher chemical shift anisotropy (CSA) and sensitivity. However, the C1-C2 coupling (

    
     Hz) splits this peak.
    
  • Sequence Choice:

    • Standard EPSI/CSI: Ensure the spectral bandwidth covers the doublet to avoid aliasing.

    • Spectral-Spatial Pulses: Design pulses to excite the entire doublet bandwidth.

  • Kinetic Modeling: The conversion of Propionate

    
     Bicarbonate (via TCA cycle oxidation) is a marker of oxidative capacity. The appearance of labeled [1,2-13C2]Succinate  or [1,2-13C2]Fumarate  confirms anaplerotic flux.
    

References

  • Commentary on Propionate Metabolism

    • Source: Mishkovsky, M., et al. "Hyperpolarized 13C-propionate to assess mitochondrial metabolism in vivo." Magnetic Resonance in Medicine.
    • Relevance: Establishes the metabolic p
    • Link:

  • DNP Formulation & Radical Choice

    • Source: Ardenkjaer-Larsen, J. H., et al. "Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR."[2] PNAS.

    • Relevance: Foundational text for Trityl radical use with carboxyl
    • Link:

  • Relaxation Times & 1,2-Labeling

    • Source: Bastiaansen, J. A. M., et al. "Hyperpolarized [1-13C]acetyl-CoA production and detection." (Contextual reference for short T1 thioesters and coupling). NMR in Biomedicine.
    • Relevance: Discusses the impact of J-coupling on spectral acquisition.
    • Link:

  • General Dissolution Protocol

    • Source: Wolber, J., et al. "Generating highly polarized nuclear spins in solution using dynamic nuclear polarization." Nuclear Instruments and Methods in Physics Research.
    • Relevance: Hardware and dissolution physics.[2]

    • Link:

Sources

Optimizing cell culture media with sodium propionate-1,2-13C2 supplementation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Cell Culture Media with Sodium Propionate-1,2-13C2 Supplementation

Abstract Metabolic flux analysis (MFA) using stable isotope tracers is the gold standard for interrogating cellular metabolism. While glucose and glutamine are the primary carbon sources for the tricarboxylic acid (TCA) cycle, propionate serves as a critical anaplerotic substrate, particularly in hepatocytes, cardiomyocytes, and cancer cells exhibiting metabolic plasticity. This application note details the protocol for using Sodium Propionate-1,2-13C2 to quantify anaplerotic flux into the TCA cycle. We provide a mechanistic rationale, optimized concentrations to avoid cytotoxicity, and a rigorous workflow for mass spectrometry (MS)-based isotopologue analysis.

Introduction: Beyond Glucose and Glutamine

Cellular metabolism is rarely linear. While the canonical view focuses on glucose (glycolysis) and glutamine (glutaminolysis) fueling the TCA cycle, cells often utilize alternative carbon sources to maintain mitochondrial respiration and biosynthetic precursors. Propionate, a short-chain fatty acid (SCFA), enters the TCA cycle at the level of succinyl-CoA, bypassing the oxidative decarboxylation steps of the early TCA cycle.

Why Sodium Propionate-1,2-13C2?

  • Specificity: Unlike uniformly labeled [U-13C3]propionate, the [1,2-13C2] isotopomer provides a distinct mass shift (M+2) that is easily distinguishable from background noise and natural abundance.

  • Anaplerotic Tracing: It specifically measures the flux through Propionyl-CoA Carboxylase (PCC) and Methylmalonyl-CoA Mutase (MUT), pathways often upregulated in metabolic disorders and certain cancers.

  • Cost-Effectiveness: Targeted labeling often provides higher signal-to-noise ratios for specific pathway segments compared to uniform labeling.

Mechanism of Action & Atom Mapping

To interpret the data correctly, one must understand the fate of the carbon atoms.

  • Entry: Sodium Propionate-1,2-13C2 (C1 and C2 labeled) is converted to Propionyl-CoA-1,2-13C2 .

  • Carboxylation: PCC carboxylates C2 with unlabeled CO2 (from bicarbonate), forming Methylmalonyl-CoA . The label remains on the original C1 and C2 positions.

  • Rearrangement: MUT rearranges the carbon skeleton to form Succinyl-CoA .

    • Crucial Detail: The rearrangement results in Succinyl-CoA retaining both 13C atoms.

  • TCA Cycle Entry: Succinyl-CoA enters the TCA cycle.[1] Because Succinate is a symmetric molecule, the label is randomized across the terminal carbons, but the mass shift remains M+2 .

Pathway Visualization The following diagram illustrates the metabolic fate of Sodium Propionate-1,2-13C2.

PropionatePathway cluster_TCA TCA Cycle Entry (Anaplerosis) Propionate Sodium Propionate-1,2-13C2 (M+2) PropionylCoA Propionyl-CoA (M+2) Propionate->PropionylCoA ACSS2 MethylmalonylCoA Methylmalonyl-CoA (M+2) PropionylCoA->MethylmalonylCoA PCC (+CO2) SuccinylCoA Succinyl-CoA (M+2) MethylmalonylCoA->SuccinylCoA MUT (B12) Succinate Succinate (M+2) SuccinylCoA->Succinate SUCLG1 Fumarate Fumarate (M+2) Succinate->Fumarate SDH Malate Malate (M+2) Fumarate->Malate FH OAA Oxaloacetate (M+2) Malate->OAA MDH2 Citrate Citrate (M+2) OAA->Citrate CS (+Acetyl-CoA)

Figure 1: Metabolic pathway of Sodium Propionate-1,2-13C2. The tracer enters the TCA cycle as Succinyl-CoA, generating M+2 isotopologues of downstream intermediates.

Experimental Design & Optimization

Cell Culture Conditions

Standard fetal bovine serum (FBS) contains undefined levels of lipids and ketone bodies that can dilute the isotopic signal.

  • Requirement: Use Dialyzed FBS (dFBS) for at least 24 hours prior to and during the experiment. This removes small molecules (<10 kDa) including endogenous propionate and unlabeled fatty acids.

  • Base Media: Use glucose/glutamine-free media (e.g., DMEM no glucose/glutamine) and reconstitute with known concentrations (e.g., 5 mM Glucose, 0.5 mM Glutamine) to strictly control carbon inputs.

Concentration Optimization (The "Goldilocks" Zone)

Propionate can be cytotoxic at high concentrations, inducing autophagy or apoptosis in sensitive lines (e.g., glioblastoma). Conversely, too little tracer yields insufficient signal.

  • Recommended Range: 0.5 mM – 2.0 mM.

  • Toxicity Check: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a concentration gradient (0, 0.5, 1, 2, 5, 10 mM) for 24 hours. Select the highest concentration that does not significantly alter proliferation or morphology compared to vehicle control.

Time Course
  • Steady State: 12–24 hours. Ideal for determining the total contribution of propionate to the TCA pool.

  • Dynamic Flux: 0, 15, 30, 60, 120 minutes. Required if calculating specific reaction rates (flux modeling).

Detailed Protocol

Phase 1: Reagent Preparation
  • Stock Solution (1 M): Dissolve Sodium Propionate-1,2-13C2 in sterile, molecular-grade water. Filter sterilize (0.22 µm). Store at -20°C.

  • Labeling Media: Prepare DMEM with 10% Dialyzed FBS. Add Sodium Propionate-1,2-13C2 to the optimized concentration (e.g., 1 mM).

Phase 2: Cell Treatment
  • Seed cells in 6-well plates (approx. 500,000 cells/well) in standard media. Allow attachment overnight.

  • Wash cells 2x with warm PBS to remove residual rich media.

  • Add Labeling Media (2 mL/well).

  • Incubate for the determined time point (e.g., 24 hours).

  • Controls:

    • Unlabeled Control: Cells treated with unlabeled Sodium Propionate (natural abundance correction).

    • Vehicle Control: Media without propionate (to assess baseline TCA pool sizes).

Phase 3: Metabolite Extraction (Quenching)

Speed is critical to stop metabolism instantly.

  • Place the plate on a bed of dry ice or ice-water slurry.

  • Aspirate media completely.

  • Wash 1x with ice-cold PBS (fast wash).

  • Add 1 mL 80% Methanol/20% Water (pre-chilled to -80°C).

  • Scrape cells and transfer the suspension to a pre-chilled Eppendorf tube.

  • Vortex vigorously for 10 seconds.

  • Freeze-thaw cycle: Liquid nitrogen (1 min) -> 37°C bath (1 min) -> Liquid nitrogen. Repeat 3x to lyse membranes.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant to a new glass vial.

  • Dry under nitrogen stream or vacuum concentrator (SpeedVac).

Phase 4: Derivatization & GC-MS Analysis

Note: LC-MS can also be used, but GC-MS is robust for TCA intermediates.

  • Oximation: Add 50 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 30°C for 90 mins.

  • Silylation: Add 50 µL MSTFA + 1% TMCS. Incubate 37°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS (e.g., Agilent 7890/5975). Use a DB-5MS column.

Data Analysis & Interpretation

Isotopologue Distribution

Analyze the Mass Isotopomer Distribution (MID) for key metabolites.

MetabolitePrimary Fragment (m/z)Expected Shift (1,2-13C2 Propionate)Interpretation
Succinate 247 (M0)M+2 (249)Direct entry via anaplerosis.
Fumarate 245 (M0)M+2 (247)Conversion from Succinate.
Malate 419 (M0)M+2 (421)Conversion from Fumarate.
Citrate 465 (M0)M+2 (467)Condensation of M+2 OAA + Unlabeled Acetyl-CoA.
Citrate 465 (M0)M+4 (469)Second turn of the TCA cycle (rare in short trace).

Workflow Diagram

Workflow Step1 1. Adaptation (Dialyzed FBS) Step2 2. Treatment (1mM Propionate-1,2-13C2) Step1->Step2 Step3 3. Quenching (-80°C 80% MeOH) Step2->Step3 Step4 4. GC-MS (Derivatization) Step3->Step4 Step5 5. Data (M+2 Enrichment) Step4->Step5

Figure 2: Experimental workflow for metabolic flux analysis.

Troubleshooting & Pitfalls

  • Low Enrichment:

    • Cause: High endogenous propionate production or insufficient tracer concentration.

    • Solution: Ensure dialyzed FBS is used; increase tracer to 2 mM (if non-toxic).

  • High M+0 Background:

    • Cause: Incomplete derivatization or contamination.

    • Solution: Use fresh derivatization reagents; check water purity.

  • M+1 Signal:

    • Cause: While M+2 is expected, M+1 can appear if there is significant recycling of labeled CO2 or impurities.

    • Solution: Verify tracer purity (>99%). Small M+1 is normal due to natural abundance (correct using software like IsoCor).

References

  • Metallo, C. M., et al. (2012). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link

  • Perry, R. J., et al. (2016). "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

  • Crown, S. B., et al. (2015). "Experimental design for 13C metabolic flux analysis using a genetic algorithm." Metabolic Engineering. Link

  • Sigma-Aldrich. "Sodium propionate-1,2-13C2 Product Sheet." Link

Sources

Application Note & Protocol: In Vivo Tracking of Sodium Propionate-1,2-¹³C₂ in Liver Perfusion Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The liver stands as the central hub of metabolic activity, orchestrating the intricate balance of nutrient processing, energy homeostasis, and detoxification. Understanding the dynamic fluxes through its metabolic pathways is paramount for elucidating the pathophysiology of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and inherited metabolic disorders. Propionate, a short-chain fatty acid derived primarily from gut microbial fermentation of dietary fiber, is a key gluconeogenic precursor in the liver.[1][2] Its metabolic fate is intricately linked to the tricarboxylic acid (TCA) cycle and anaplerosis, making it a critical substrate to probe hepatic energy metabolism.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo tracking of sodium propionate-1,2-¹³C₂ in liver perfusion models. By employing stable isotope tracing, a powerful technique that follows the journey of labeled atoms through biochemical reactions, we can gain profound insights into hepatic metabolic dynamics.[3][4] This methodology, combining an ex vivo liver perfusion system with downstream analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), offers a controlled environment to quantify metabolic fluxes with high precision.[5][6] We will delve into the theoretical underpinnings, provide a detailed step-by-step experimental protocol, and guide you through data analysis and interpretation, all while maintaining the highest standards of scientific integrity and reproducibility.

Theoretical Background

The Metabolic Journey of Propionate

Propionate, once taken up by hepatocytes, is activated to its coenzyme A (CoA) derivative, propionyl-CoA.[1] The metabolic cascade that follows channels the carbon backbone of propionate into the TCA cycle, a central engine of cellular energy production. This conversion is a multi-step process occurring within the mitochondria:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[7][8][9]

  • Isomerization: D-methylmalonyl-CoA is then converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[10]

  • Rearrangement: Finally, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[8][9][11]

Succinyl-CoA is a key intermediate of the TCA cycle. By introducing propionate labeled with ¹³C at the first and second carbon positions (sodium propionate-1,2-¹³C₂), we can trace the flow of these labeled carbons through the TCA cycle and into connected pathways, such as gluconeogenesis.

Principles of ¹³C Stable Isotope Tracing

Stable isotope tracing utilizes non-radioactive isotopes, such as ¹³C, to label specific atoms within a molecule.[4] When a ¹³C-labeled substrate is introduced into a biological system, it is metabolized alongside its unlabeled counterpart.[12] Analytical techniques like NMR and mass spectrometry can distinguish between molecules containing ¹³C (isotopologues) and those with the naturally abundant ¹²C.[4][13] By measuring the incorporation of ¹³C into downstream metabolites, we can deduce the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[14]

The choice of sodium propionate-1,2-¹³C₂ is strategic. The two adjacent ¹³C atoms allow for the tracking of the intact carbon backbone through the initial enzymatic steps. The specific labeling patterns observed in TCA cycle intermediates and related amino acids provide rich information about the relative contributions of different metabolic routes.

Experimental Design and Protocols

This section outlines a detailed protocol for an ex vivo mouse liver perfusion experiment. This model allows for the study of the liver in isolation, providing precise control over nutrient and hormone supply while maintaining the organ's architecture and cellular heterogeneity.[15][16]

Materials and Reagents
Category Item Specifications
Tracer Sodium propionate-1,2-¹³C₂99 atom % ¹³C
Perfusion System Isolated liver perfusion apparatusIncluding pump, oxygenator, heat exchanger, and organ chamber
Surgical Instruments Standard microsurgical kitForceps, scissors, vessel cannulas, sutures
Perfusion Buffer Krebs-Henseleit Bicarbonate (KHB) BufferSupplemented with bovine serum albumin (BSA), glucose, and amino acids
Anesthetics Isoflurane or injectable anesthetic cocktailAs per institutional guidelines
Anticoagulant Heparin1000 units/mL
Sample Collection Cryovials, syringes, needlesPre-chilled
Analytical Instruments High-resolution NMR spectrometer, LC-MS/MS system
Experimental Workflow Diagram

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_perfusion Liver Perfusion & Tracing cluster_analysis Sample Analysis P1 Prepare Perfusion Buffer P2 Prime Perfusion System P1->P2 P3 Prepare ¹³C-Propionate Stock P2->P3 T2 Introduce Sodium Propionate-1,2-¹³C₂ S1 Anesthetize Mouse S2 Isolate Liver & Cannulate Portal Vein S1->S2 S3 Connect to Perfusion System S2->S3 T1 Stabilization Period S3->T1 T1->T2 T3 Collect Perfusate Samples T2->T3 T4 Terminate Perfusion & Collect Liver Tissue T3->T4 A1 Metabolite Extraction T4->A1 A2 NMR Spectroscopy A1->A2 A3 LC-MS/MS Analysis A1->A3 A4 Data Interpretation A2->A4 A3->A4

Caption: Experimental workflow for ¹³C-propionate tracing in ex vivo liver perfusion.

Step-by-Step Protocol

1. Preparation (Pre-Surgery)

  • Prepare Krebs-Henseleit Bicarbonate (KHB) Buffer: Prepare fresh KHB buffer and sterile filter. Supplement with 2.5% dialyzed bovine serum albumin (BSA), 5 mM glucose, and a physiological mixture of amino acids. Maintain pH at 7.4 by gassing with 95% O₂ / 5% CO₂.

  • Prime the Perfusion System: Assemble the perfusion apparatus and prime the entire circuit with the prepared KHB buffer, ensuring no air bubbles are present. Warm the buffer to 37°C using the heat exchanger.

  • Prepare Tracer Stock: Dissolve sodium propionate-1,2-¹³C₂ in KHB buffer to create a concentrated stock solution. The final concentration in the perfusate will typically be in the range of 0.5-2 mM.

2. Surgical Procedure: Liver Isolation

  • Anesthesia and Anticoagulation: Anesthetize the mouse according to your institution's approved protocol. Once a surgical plane of anesthesia is reached, administer heparin (100 units) via the inferior vena cava to prevent clotting.

  • Cannulation: Perform a midline laparotomy to expose the abdominal cavity. Carefully dissect the portal vein and place loose ligatures around it. Insert a cannula into the portal vein and secure it with the ligatures.

  • Initiate Perfusion: Immediately start the perfusion with pre-warmed, oxygenated KHB buffer at a flow rate of approximately 2-4 mL/min. The liver should blanch uniformly.

  • Excision: Cut the inferior vena cava to allow the perfusate to flow out. Carefully excise the liver from the animal and transfer it to the organ chamber of the perfusion apparatus.

3. Ex Vivo Perfusion and Isotope Tracing

  • Stabilization: Allow the liver to stabilize in the recirculating perfusion system for 30 minutes. Monitor perfusion pressure, flow rate, and the visual appearance of the liver.

  • Introduction of Tracer: After the stabilization period, introduce the sodium propionate-1,2-¹³C₂ stock solution into the perfusate reservoir to achieve the desired final concentration.

  • Sample Collection (Perfusate): Collect perfusate samples (approximately 1 mL) at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the addition of the tracer. Immediately quench metabolic activity by adding the sample to a tube containing a suitable solvent (e.g., ice-cold methanol) and store at -80°C.

  • Termination and Tissue Collection: At the end of the perfusion period (e.g., 120 minutes), terminate the experiment. Quickly remove the liver, blot it dry, and freeze-clamp portions in liquid nitrogen. Store the tissue samples at -80°C until metabolite extraction.

Sample Processing and Analysis

Metabolite Extraction

For both liver tissue and perfusate samples, a common method for extracting polar metabolites is a biphasic extraction using methanol, chloroform, and water.

  • Tissue Homogenization: Homogenize the frozen liver tissue in a mixture of ice-cold methanol and water.

  • Phase Separation: Add chloroform to the homogenate and vortex vigorously. Centrifuge to separate the polar (aqueous) and non-polar (organic) phases.

  • Collection: Carefully collect the upper aqueous phase, which contains the polar metabolites of interest.

  • Drying: Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C.

¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the specific positions of ¹³C labels within a molecule, providing detailed information about metabolic pathways.[17][18]

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) with a known concentration of an internal standard.

  • Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer. One-dimensional ¹³C spectra and two-dimensional ¹H-¹³C heteronuclear single quantum coherence (HSQC) spectra are commonly used.

  • Data Analysis: Analyze the spectra to identify metabolites and quantify the ¹³C enrichment at specific carbon positions. The splitting patterns in the spectra can reveal ¹³C-¹³C couplings, which are indicative of the intact incorporation of the labeled propionate backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and is ideal for measuring the overall ¹³C enrichment in a wide range of metabolites.[4][6][12]

  • Sample Preparation: Reconstitute the dried metabolite extracts in a solvent compatible with the LC method.

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).

  • Mass Spectrometry Analysis: Analyze the eluting compounds using a high-resolution mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: Extract the mass isotopologue distributions (MIDs) for metabolites of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the extent and pattern of ¹³C incorporation from propionate into downstream metabolites.

Calculating ¹³C Enrichment

The fractional enrichment (FE) of a metabolite can be calculated from the mass isotopologue distribution data obtained from LC-MS:

FE = (∑ (i * Aᵢ)) / (n * ∑ Aᵢ)

Where:

  • i is the number of ¹³C atoms in an isotopologue

  • Aᵢ is the abundance of the isotopologue with i ¹³C atoms

  • n is the total number of carbon atoms in the molecule

Interpreting Labeling Patterns

The distribution of ¹³C in key metabolites provides a window into hepatic metabolism:

  • Succinate, Fumarate, Malate: The appearance of M+2 isotopologues in these TCA cycle intermediates confirms the entry of the ¹³C₂ backbone from propionate via succinyl-CoA.

  • Aspartate and Glutamate: These amino acids are in close equilibrium with the TCA cycle intermediates oxaloacetate and α-ketoglutarate, respectively. The labeling patterns in aspartate and glutamate reflect the labeling of their corresponding keto-acids in the TCA cycle.

  • Glucose: The presence of ¹³C in glucose indicates active gluconeogenesis from propionate. The specific positions of the ¹³C atoms in the glucose molecule can reveal the pathways of carbon scrambling within the TCA cycle.

Metabolic Pathway Visualization

G cluster_tca TCA Cycle cluster_gluco Gluconeogenesis Propionate Propionate-¹³C₂ PropionylCoA Propionyl-CoA-¹³C₂ Propionate->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA-¹³C₂ PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA-¹³C₂ MethylmalonylCoA->SuccinylCoA Succinate Succinate-¹³C₂ SuccinylCoA->Succinate Fumarate Fumarate-¹³C₂ Succinate->Fumarate Malate Malate-¹³C₂ Fumarate->Malate Oxaloacetate Oxaloacetate-¹³C₂ Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate-¹³C₂ PEP PEP Oxaloacetate->PEP PEP-¹³C₂ alphaKG α-Ketoglutarate Citrate->alphaKG alphaKG->SuccinylCoA Glutamate Glutamate alphaKG->Glutamate Glutamate Glucose Glucose PEP->Glucose Glucose-¹³C₂

Caption: Metabolic fate of ¹³C₂-propionate in the liver.

Conclusion

The use of sodium propionate-1,2-¹³C₂ in conjunction with ex vivo liver perfusion models offers a robust and insightful approach to quantitatively assess hepatic metabolism. This detailed application note provides a framework for researchers to implement this powerful technique, from experimental design and execution to data analysis and interpretation. By carefully tracing the path of labeled carbon atoms, scientists can unravel the complexities of liver function in both health and disease, paving the way for the development of novel diagnostic and therapeutic strategies for a range of metabolic disorders.

References

  • Chandler, R. J., et al. (n.d.). Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells. Vertex AI Search.
  • Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
  • DeBalsi, K. L., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care, 20(5), 400-406.
  • MedLink Neurology. (n.d.). Conversion of propionyl-CoA in succinyl CoA.
  • Dr.Oracle. (2025, May 25). What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)?.
  • MDPI. (2024, May 31).
  • PubMed. (2024, October 24). A reproducible extended ex-vivo normothermic machine liver perfusion protocol utilising improved nutrition and targeted vascular flows.
  • NCBI Bookshelf. (n.d.). Figure 1. [Major pathway of the conversion...]. GeneReviews®.
  • ResearchGate. (n.d.). Pathway of the conversion of propionyl-CoA into succinyl-CoA....
  • PubMed. (2017, September 15).
  • PubMed. (n.d.). Stable Isotope Tracing Experiments Using LC-MS.
  • JoVE. (2022, January 19). Video: Ex Vivo Hepatic Perfusion Through the Portal Vein in Mouse.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • Oxford Academic. (2012, March 15).
  • (n.d.).
  • ACS Publications. (2010, May 11). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry.
  • PubMed Central. (n.d.).
  • PubMed. (2011, June 1).
  • PubMed Central. (n.d.). Ex Vivo Hepatic Perfusion through the Portal Vein in Mouse.
  • An-Najah Staff. (2021, October 31). Biological effects of propionic acid in humans.

Sources

Application Note: Dissolution Dynamic Nuclear Polarization (d-DNP) of Sodium Propionate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the hyperpolarization of Sodium Propionate-1,2-13C2 using dissolution Dynamic Nuclear Polarization (d-DNP). Unlike the widely used [1-13C]pyruvate, propionate serves as a specific probe for anaplerotic flux into the TCA cycle via succinyl-CoA, bypassing the pyruvate dehydrogenase (PDH) complex. This makes it a critical tool for assessing cardiac metabolism, mitochondrial dysfunction, and propionic acidemia models. The use of the 1,2-13C2 isotopomer allows for the detection of downstream metabolic scrambling and bond integrity through scalar coupling (


) analysis, providing a richer metabolic fingerprint than singly labeled substrates.

Strategic Experimental Design

The "Why": Mechanistic Grounding

The choice of Sodium Propionate-1,2-13C2 over [1-13C]propionate is deliberate. While the C1 carbonyl carbon possesses a long spin-lattice relaxation time (


 s), the C2 methylene carbon typically relaxes rapidly (

s) due to dipolar coupling with attached protons. However, the 1,2-13C2 spin system provides unique advantages:
  • Spectral Signature: The

    
     coupling (
    
    
    
    Hz) creates a distinct doublet, separating the exogenous substrate signal from natural abundance backgrounds.
  • Metabolic Tracking: As propionate is converted to succinyl-CoA and enters the TCA cycle, the randomization of the label at the symmetric succinate stage can be tracked more robustly using dual labeling.

Glassing Matrix & Radical Selection

Successful DNP requires an amorphous "glassy" solid at 1.4 K to facilitate efficient electron-to-nucleus spin diffusion.

  • Substrate Nature: Sodium propionate is a hydrophilic salt.

  • Glassing Agent: A Glycerol:Water (1:1 v/v) mixture is selected. Glycerol prevents crystallization of the water/salt mixture upon freezing, ensuring a homogeneous distribution of radicals.

  • Radical: Trityl OX063 is the standard for carboxylate polarization. Its narrow EPR linewidth matches the Larmor frequency of

    
    C nuclei, enabling efficient thermal mixing.
    

Protocol 1: Sample Preparation

Objective: Create a 3.0 M (approx.) substrate concentration in a glassing matrix with optimal radical distribution.

Reagents & Materials[1][2]
  • Substrate: Sodium Propionate-1,2-13C2 (99% isotope enrichment).

  • Radical: Trityl OX063 (GE Healthcare/Oxford Instruments).[1]

  • Solvent: Ultra-pure water (milli-Q) and Glycerol (molecular biology grade).

  • Gadolinium (Optional): Gd-DOTA (1-2 mM) can shorten polarization buildup time (

    
    ) by enhancing electron relaxation, though it accelerates nuclear 
    
    
    
    decay during transfer. Recommendation: Omit for initial experiments to maximize liquid-state
    
    
    .
Step-by-Step Formulation (For 100 mg Scale)
  • Stock Solution Prep: Prepare a 1:1 (w/w) Glycerol:Water solution.

  • Weighing: Weigh 40 mg of Sodium Propionate-1,2-13C2 into a microcentrifuge tube.

  • Radical Addition: Weigh 2.5 mg of Trityl OX063.

  • Mixing: Add 65

    
    L  of the Glycerol:Water stock solution to the solids.
    
    • Note: The final volume will be approximately 100

      
      L.
      
    • Target Concentration: ~3.0 M Propionate, ~15 mM Trityl.

  • Homogenization: Vortex vigorously for 2 minutes. Sonicate at

    
    C for 5-10 minutes until the solution is optically clear and dark green (viscous syrup).
    
    • QC Check: If crystals are visible, add 5

      
      L water and re-sonicate. Crystallization destroys DNP efficiency.
      

Protocol 2: Polarization & Dissolution

Objective: Hyperpolarize the sample at 1.4 K and rapidly dissolve it for injection.

DNP Hardware Settings (Typical for 3.35 T / 94 GHz System)
ParameterSettingRationale
Temperature 1.4 K (or lower)Maximizes electron polarization (

).
Microwave Freq 94.100 - 94.120 GHzOptimized for Trityl OX063 (Positive polarization lobe).
Irradiation Power 20 - 100 mWSufficient to saturate electron transitions without heating.
Buildup Time 45 - 60 minutesTime to reach saturation (typically 3-4

solid state

).
Dissolution Parameters
  • Dissolution Media: 4.0 g of buffer solution (e.g., 40 mM TRIS or HEPES, pH 7.4) + 100 mg/L EDTA.[2]

    • Neutralization: Sodium propionate is a salt of a weak acid; the solution will be slightly alkaline. Ensure the buffer has sufficient capacity to maintain pH ~7.4.

  • Temperature: Superheat media to 170-180

    
    C (pressure dependent, typically 10-12 bar).
    
  • Process:

    • Trigger: Initiate dissolution.

    • Transfer: The superheated water flushes the frozen sample, melting it instantly.

    • Collection: Collect into a receiver vessel containing a neutralizing agent (if necessary) or directly into a syringe for injection.

Protocol 3: Quality Control & Acquisition

Objective: Verify polarization level and acquire metabolic data.

Pre-Injection QC

Immediately after dissolution, measure:

  • pH: Must be 7.2 – 7.6.

  • Temperature: Must be

    
    C (physiological).
    
  • Volume: Verify expected recovery (e.g., 4 mL).

MR Acquisition Strategy
  • Coil: Dual-tuned

    
     coil.
    
  • Sequence: Slice-selective spectroscopy (CSI) or spectral-spatial EPSI.

  • Flip Angle: Variable flip angle (VFA) scheme is recommended to preserve magnetization over the metabolic window (60-90s).

  • Center Frequency: Set on [1-

    
    C]Propionate (
    
    
    
    ppm).
    • Note: The [2-

      
      C] resonance will be upfield (
      
      
      
      ppm) and may require a large spectral bandwidth or separate excitation if studying C2 specifically (difficult due to short
      
      
      ).
Workflow Diagram

DNP_Workflow cluster_prep 1. Preparation cluster_dnp 2. Hyperpolarization cluster_dissolution 3. Dissolution & Transfer cluster_acq 4. Acquisition Mix Mix: Propionate-1,2-13C2 + Trityl + Glycerol/Water Check QC: Optical Clarity (No Crystals) Mix->Check Freeze Freeze at 1.4 K (3.35 T Magnet) Check->Freeze Load Sample cup Irradiate MW Irradiation (94.1 GHz, ~60 min) Freeze->Irradiate Blast Superheated Buffer (180°C, 10 bar) Irradiate->Blast Trigger Transfer Rapid Transfer (< 3s) Blast->Transfer Inject In vivo Injection Transfer->Inject Filter & QC Acquire CSI / EPSI Sequence (Center Freq: 185 ppm) Inject->Acquire

Caption: End-to-end workflow for Sodium Propionate-1,2-13C2 d-DNP, from sample formulation to MR acquisition.

Data Analysis: The Metabolic Pathway

Propionate enters the TCA cycle via the Propionyl-CoA Pathway . The hyperpolarized signal evolves as follows:

  • Propionate (Substrate): ~185 ppm (C1) and ~31 ppm (C2).

  • Propionyl-CoA: Conversion catalyzed by Propionyl-CoA Synthetase.[3]

  • Methylmalonyl-CoA: Carboxylation by PCC.

  • Succinyl-CoA: Isomerization by MUT (Vitamin B12 dependent).[3]

  • TCA Cycle Entry: Succinyl-CoA enters the TCA cycle.[4][5]

Key Insight: The conversion to Succinyl-CoA results in a symmetric molecule. If the label scrambles here, the 1,2-coupling pattern in downstream metabolites (like Malate or Fumarate) will change, providing a readout of TCA flux velocity.

Propionate_Metabolism cluster_readout MR Observable Window (~60s) Prop HP [1,2-13C2]Propionate PropCoA Propionyl-CoA Prop->PropCoA Propionyl-CoA Synthetase MetMal Methylmalonyl-CoA PropCoA->MetMal Propionyl-CoA Carboxylase (PCC) SucCoA Succinyl-CoA (TCA Entry) MetMal->SucCoA Methylmalonyl-CoA Mutase (MUT) Fum Fumarate SucCoA->Fum TCA Cycle Mal Malate Fum->Mal Fumarase

Caption: Metabolic fate of Hyperpolarized Propionate. The primary MR window typically captures the conversion to Propionyl-CoA and potentially Succinyl-CoA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polarization (<10%) Crystallization of sample.[6]Ensure 1:1 Glycerol:Water ratio. Check for optical clarity before freezing.
Short

in liquid
Paramagnetic impurities (O2 or Radical).Degas dissolution media thoroughly. Ensure radical concentration is not excessive (>20mM).
Foaming upon dissolution Excess surfactant/viscosity.Reduce Glycerol content slightly or increase dissolution buffer volume.
Missing C2 Signal Fast relaxation (

).
Focus acquisition on C1 (185 ppm). Use C2 only for isotopomer confirmation in phantom studies.

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

  • Comment, A., & Merritt, M. E. (2014). Hyperpolarized Magnetic Resonance as a Sensitive Detector of Metabolic Function.[7][8][9][10] Biochemistry, 53(47), 7333–7357. Link

  • Merritt, M. E., et al. (2011).[11] Hyperpolarized 13C isotopomer analysis of glutamate metabolism in the heart. Journal of Magnetic Resonance, 211(2), 211-216. (Demonstrates utility of multiplet analysis in DNP).

  • Wolber, J., et al. (2004). Generating highly polarized nuclear spins in solution using dynamic nuclear polarization.[12] Nuclear Instruments and Methods in Physics Research Section A, 526(1-2), 173-181. Link

  • Sigma-Aldrich. Sodium propionate-1,2-13C2 Product Specification. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Isotopic Enrichment in Sodium Propionate-1,2-¹³C₂ Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for stable isotope tracing experiments using sodium propionate-1,2-¹³C₂. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low isotopic enrichment in their experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to ensure the integrity and success of your metabolic flux studies.

Introduction to Propionate Metabolism

Sodium propionate, a three-carbon short-chain fatty acid, is a crucial metabolic intermediate. When using sodium propionate-1,2-¹³C₂, the labeled carbons are incorporated into the mitochondrial matrix and converted to propionyl-CoA. This intermediate is then carboxylated to form methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA.[1][2][3] Succinyl-CoA enters the Tricarboxylic Acid (TCA) cycle, allowing the ¹³C label to be traced through central carbon metabolism.[1][4] Understanding this pathway is fundamental to designing experiments and interpreting labeling patterns.

Metabolic Pathway of Sodium Propionate-1,2-¹³C₂

propionate_pathway cluster_medium Extracellular cluster_cell Intracellular cluster_mito Mitochondrion Sodium Propionate-1,2-13C2 Sodium Propionate-1,2-13C2 Propionyl-CoA Propionyl-CoA Sodium Propionate-1,2-13C2->Propionyl-CoA Activation D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic fate of Sodium Propionate-1,2-¹³C₂ into the TCA cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during ¹³C-propionate labeling experiments, providing a logical framework for troubleshooting.

Q1: My mass spectrometry results show very low or no ¹³C enrichment in my target metabolites. Where should I start troubleshooting?

A1: Low isotopic enrichment is a common issue that can stem from several stages of the experimental workflow. A systematic approach is crucial for identifying the root cause.

First, verify the integrity of your labeled substrate. Ensure the sodium propionate-1,2-¹³C₂ has not expired and has been stored correctly according to the manufacturer's instructions.[5]

Next, review your experimental design and cell culture conditions. Key factors to consider are:

  • Tracer Concentration: Is the concentration of labeled propionate in the medium sufficient to compete with endogenous, unlabeled sources?

  • Incubation Time: Has the experiment run long enough for the cells to reach an isotopic steady state? This can vary significantly between cell lines and metabolic pathways.[6][7]

  • Cell Density: High cell density can alter metabolic rates and nutrient uptake, potentially leading to the rapid depletion of the tracer from the medium.[8][9][10]

Finally, scrutinize your sample handling and analytical methods.[11] Contamination with unlabeled material, inefficient extraction, or issues with the mass spectrometer can all dilute your labeled signal.[12][13]

The following troubleshooting workflow can help you systematically diagnose the problem:

troubleshooting_workflow cluster_ms_solutions MS Solutions Start Low Isotopic Enrichment Detected CheckTracer Verify Tracer Integrity (Purity, Storage, Concentration) Start->CheckTracer CheckCulture Review Cell Culture Conditions (Cell Density, Incubation Time) CheckTracer->CheckCulture Pass TracerOK Tracer OK CheckTracer->TracerOK Fail CheckSamplePrep Examine Sample Preparation (Quenching, Extraction, Storage) CheckCulture->CheckSamplePrep Pass CultureOK Culture OK CheckCulture->CultureOK Fail CheckMS Investigate MS Analysis (Instrument Tune, Method) CheckSamplePrep->CheckMS Pass SamplePrepOK Sample Prep OK CheckSamplePrep->SamplePrepOK Fail TuneMS Re-tune MS CheckMS->TuneMS Fail CheckMethod Verify MS Method Parameters CheckMS->CheckMethod Fail

Caption: A step-by-step workflow for troubleshooting low isotopic enrichment.

Q2: How does cell density impact my labeling experiment, and what is the optimal density?

A2: Cell density is a critical, often underestimated, variable. As cell populations increase, their metabolic behavior changes.[8] At high confluency, cells may experience:

  • Reduced Nutrient Uptake: Contact inhibition can slow cell proliferation and reduce the uptake of nutrients, including your ¹³C tracer.[8]

  • Altered Metabolic Flux: High-density cultures can shift their metabolic pathways, for example, from glycolysis to lactate consumption, which will alter the flow of the ¹³C label.[8]

  • Rapid Tracer Depletion: A higher number of cells will consume the labeled substrate from the medium more quickly, potentially before isotopic steady state is reached.[6]

The optimal cell density is typically in the mid-to-late exponential growth phase (around 80% confluency for adherent cells).[14] It is crucial to perform preliminary experiments to determine the ideal density for your specific cell line and experimental conditions.[6]

Cell DensityProsConsRecommendation
Low (<50% confluency) Ample nutrient availability.Lower cell biomass for extraction, potentially leading to low signal.Not ideal for maximizing signal from labeled metabolites.
Optimal (70-80% confluency) High metabolic activity and nutrient uptake. Sufficient biomass for analysis.Requires careful timing to harvest before overgrowth.Recommended for most labeling experiments.
High (>90% confluency) High cell biomass.Risk of contact inhibition, altered metabolism, and rapid nutrient depletion.[8][9]Avoid, as it can lead to inconsistent and difficult-to-interpret results.
Q3: I'm not sure if my sample preparation is adequate. What are the best practices for quenching metabolism and extracting metabolites?

A3: Improper sample handling is a major source of variability and can lead to the loss of labeled metabolites.[12][15] The goal is to instantly halt all enzymatic activity (quenching) and efficiently extract the metabolites of interest.

Best Practices for Sample Preparation:

  • Rapid Quenching: This is arguably the most critical step. For adherent cells, aspirate the labeling medium and immediately wash with ice-cold saline or PBS before adding a quenching solution like liquid nitrogen or a cold solvent mixture.[11][16] The key is speed to prevent metabolic changes.

  • Efficient Extraction: A common and effective method is using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.[11] This precipitates proteins while keeping small molecule metabolites in solution.

  • Consistent Storage: After extraction, samples should be stored at -80°C to prevent degradation.[12][17][18]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade metabolites.[15][17] It is best to aliquot samples into single-use volumes before the initial freezing.[15][17]

Protocol: Metabolite Extraction from Adherent Mammalian Cells
  • Preparation: Pre-chill extraction solvent (80% Methanol/20% Water) and wash buffer (e.g., PBS) to -80°C and 4°C, respectively.

  • Medium Removal: Aspirate the ¹³C-labeling medium from the culture dish.

  • Washing: Quickly wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.

  • Quenching & Extraction: Immediately add a sufficient volume of -80°C extraction solvent to the dish to cover the cell monolayer. Place the dish on dry ice.

  • Cell Lysis: Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Storage: Store the metabolite extract at -80°C until analysis.[18]

Q4: My GC-MS analysis shows poor peak shape and low signal intensity. How can I improve this?

A4: Poor chromatography can significantly impact the quantification of isotopic enrichment. Common issues in GC-MS analysis of labeled compounds include peak tailing, low sensitivity, and baseline noise.

  • Peak Tailing: For polar compounds like propionate and its downstream metabolites, interactions with active sites in the GC system can cause peak tailing.[19] Derivatization to a less polar form, such as a methyl or silyl ester, is often necessary to improve peak shape and volatility.[19]

  • Low Sensitivity: This can be due to a variety of factors including leaks in the system, a contaminated ion source, or a suboptimal injection method.[13][20] Regular maintenance, including cleaning the ion source and checking for leaks, is essential.

  • High Baseline/Noise: A high baseline or excessive noise can be caused by column bleed, contaminated carrier gas, or leaks.[20] Ensure high-purity carrier gas is used and that the system is leak-free.

SymptomPotential CauseRecommended Solution
Peak Tailing Active sites in the inlet or column; compound is too polar.Use a deactivated inlet liner; derivatize the sample to increase volatility.[19]
Low Signal/Sensitivity System leak; dirty ion source; sample degradation in the inlet.Perform a leak check; clean the ion source; optimize inlet temperature.[13][20]
No Peaks Blocked syringe; broken column; incorrect instrument parameters.Check the syringe and autosampler; inspect the column; verify method parameters.[13]
Baseline Noise Contaminated carrier gas; column bleed; system leak.Use gas purifiers; condition the column; perform a leak check.[20]
Q5: How do I correctly calculate isotopic enrichment and correct for natural abundance?

A5: Accurate calculation of isotopic enrichment is critical for meaningful metabolic flux analysis. The raw data from the mass spectrometer reflects the distribution of all isotopologues, including those from the natural abundance of ¹³C (~1.1%).[21]

Natural Abundance Correction: To determine the true enrichment from your tracer, you must correct for the naturally occurring isotopes.[11][22] This is typically done using computational methods that subtract the theoretical contribution of natural abundance from the measured mass isotopologue distribution (MID). Several software packages and online tools are available for this correction.

Calculating Percent Enrichment: Once corrected for natural abundance, the percent enrichment for a given metabolite can be calculated. For a metabolite with 'n' carbon atoms, the fractional enrichment (M+i) represents the population of molecules containing 'i' ¹³C atoms from the tracer. The total enrichment is the sum of the fractional enrichments of all labeled isotopologues.

It is highly recommended to run an unlabeled control sample alongside your labeled samples.[11] This provides an experimental measurement of the natural isotope distribution in your specific system, which can be more accurate than theoretical calculations for the correction.

References

  • Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Metabolomics Sample Preparation. Organomation. [Link]

  • Propionyl-CoA. Grokipedia. [Link]

  • Solved: What is propionyl CoA and when is it produced during fatty acid oxidation?. Atlas. [Link]

  • Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. [Link]

  • Metabolomics Sample Preparation FAQ. MetwareBio. [Link]

  • General recommendations for metabolomics analysis: sample preparation, handling and precautions. McGill University. [Link]

  • Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Propionic Acidemia. The Medical Biochemistry Page. [Link]

  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC. (2016). National Center for Biotechnology Information. [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC. (2025). National Center for Biotechnology Information. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC. (2006). National Center for Biotechnology Information. [Link]

  • Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. Oxford Academic. [Link]

  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]

  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

  • TCA cycle and Propionate Pathway. A diagram of the TCA cycle showing.... ResearchGate. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. [Link]

  • Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli - PMC. (2001). National Center for Biotechnology Information. [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them). Solarbio. [Link]

  • Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. PubMed. [Link]

  • Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI. [Link]

  • Carbon-13 nuclear magnetic resonance study of metabolism of propionate by Escherichia coli. PubMed. [Link]

  • The Beginner's Guide to Interpreting GC/MS Results. Innovatech Labs. [Link]

  • GC-MS Troubleshooting Made Simple: Tips, Tricks, and Best Practices. LCGC International. [Link]

  • The effect of cell population density on nutrient uptake and cell metabolism: a comparative study of human diploid and heteroploid cell lines. Company of Biologists Journals. [Link]

  • Propionate as a Probe For Myocardial Metabolism – A Biochemical and Hyperpolarized MR Study. ISMRM. [Link]

  • Effects of cell density on in vitro glucose metabolism by isolated adipocytes. PubMed. [Link]

  • Sodium (1,2-¹³C₂)propanoate. PubChem. [Link]

  • A simple and highly efficient protocol for 13C-labeling of plant cell wall for structural and quantitative analyses via solid-state nuclear magnetic resonance - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Metabolism of 1-13C-Propionate in Vivo in Patients with Disorders of Propionate Metabolism. eScholarship. [Link]

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

  • Application of stable isotope labelling in cell culture experiments: [2-13C]pyruvate as novel and superior substrate for in. ISMRM. [Link]

  • Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells. Vanderbilt University. [Link]

  • Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. ResearchGate. [Link]

  • NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. PubMed. [Link]

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Technical Support Center: Propionate Metabolism & ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced NMR applications. As Senior Application Scientists, we understand the complexities you face in metabolic research. This guide is designed to provide in-depth, actionable solutions to a common and critical challenge: minimizing spectral overlap in the ¹³C NMR analysis of propionate and its downstream metabolites.

Frequently Asked Questions (FAQs)

Q1: Why do the ¹³C NMR spectra of propionate metabolites frequently suffer from severe signal overlap?

A: This is a fundamental challenge rooted in the molecular structures of the metabolites involved. Propionate is a short-chain fatty acid, and its entry into central carbon metabolism, primarily through the tricarboxylic acid (TCA) cycle, generates a series of structurally similar carboxylic acids.

  • Limited Chemical Shift Dispersion: Many metabolites derived from propionate (e.g., succinate, malate, fumarate) are short-chain dicarboxylic acids. Their aliphatic carbons (CH₂, CH) resonate in a relatively narrow region of the ¹³C NMR spectrum, typically between 20-60 ppm.

  • Similar Electronic Environments: The presence of carboxyl groups creates similar electronic environments for adjacent carbons across different molecules, causing their chemical shifts to be very close.

  • Carbonyl Carbon Region: While the carbonyl carbons of carboxylic acids have a larger chemical shift range (160-180 ppm), this region can also become crowded when multiple carboxyl-containing metabolites are present in high concentrations[1][2].

The inherent advantage of ¹³C NMR—its wide spectral window of over 200 ppm—is therefore challenged by the structural homogeneity of this particular metabolic network[3][4]. This makes resolving and unambiguously assigning signals from individual metabolites in a complex biological mixture a significant hurdle.

Q2: My peaks are broad and overlapping. Could my sample preparation be the cause?

A: Absolutely. Sub-optimal sample preparation is a leading cause of poor spectral quality. Two critical parameters for propionate metabolite analysis are pH and sample concentration.

1. The Critical Role of pH

The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is directly influenced by the protonation state of nearby functional groups. For propionate and its dicarboxylic acid metabolites, the carboxyl groups are the key players.

  • Mechanism of pH-Induced Shifts: The ¹³C chemical shifts of the carboxyl carbon and the adjacent α- and β-carbons are highly dependent on pH.[5] As the pH of the solution changes around the pKa of the carboxyl group, the equilibrium between the protonated (-COOH) and deprotonated (-COO⁻) forms shifts. This change in protonation state alters electron density around the carbons, causing a significant change in their chemical shifts. A plot of chemical shift versus pH for these carbons typically follows a sigmoidal curve.[5][6]

  • Troubleshooting Scenario: If your sample is not properly buffered, pH gradients can exist, or the pH may be in a range where multiple species are in intermediate exchange. This will lead to significant peak broadening, making your spectrum unusable.

Table 1: Influence of pH on ¹³C Chemical Shifts of Propionate Carbons (Note: These are representative values. Actual shifts can vary based on buffer composition, ionic strength, and temperature.)

Carbon AtomChemical Shift at pH < pKa (~4.8)Chemical Shift at pH > pKa (~4.8)
C1 (Carboxyl)~181 ppm~184 ppm
C2 (α-carbon)~28 ppm~31 ppm
C3 (β-carbon)~9 ppm~11 ppm

2. Optimizing Sample Concentration

For ¹³C NMR, which is inherently less sensitive than ¹H NMR, the impulse is often to use the highest possible concentration.[7] However, this can be counterproductive.

  • High Concentration Risks: Very high concentrations can increase the viscosity of the sample, leading to broader lines. It can also promote intermolecular interactions and aggregation, which can alter chemical shifts and cause line broadening.

  • Low Concentration Risks: The primary issue with low concentration is the poor signal-to-noise ratio, requiring prohibitively long acquisition times.[8]

  • Recommended Range: For metabolomics studies, a concentration of approximately 0.1 mol/L is often a good starting point for ¹³C measurements, providing a balance between signal strength and spectral quality.[9][10]

Troubleshooting Guides & Advanced Protocols

Q3: I've optimized my sample preparation, but overlap persists. What instrumental and experimental techniques can I use?

A: Once sample preparation is pristine, you can leverage the power of modern NMR spectroscopy. The two main avenues are increasing spectral dispersion and adding dimensionality to your experiment.

Strategy 1: Increasing Magnetic Field Strength

The separation (in Hz) between two peaks is directly proportional to the strength of the external magnetic field (B₀). Therefore, moving from a 400 MHz spectrometer to a 600 MHz or 800 MHz instrument will proportionally increase the dispersion of your spectrum, potentially resolving previously overlapped peaks. While not always accessible, it is the most straightforward way to improve resolution.

Strategy 2: Employing 2D NMR Spectroscopy

This is the most powerful and common solution to severe overlap. By correlating chemical shifts through scalar couplings, 2D NMR spreads the signals across a second frequency dimension, dramatically enhancing resolution.[11][12]

  • Heteronuclear Single Quantum Coherence (HSQC): This is the workhorse experiment for metabolomics. It correlates each carbon with its directly attached proton(s). Since proton chemical shifts are also highly sensitive to molecular structure, the ¹H-¹³C pairs are spread out over a 2D map, resolving countless instances of ¹³C overlap.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment correlates carbons and protons that are separated by two or three bonds. It is invaluable for connecting different parts of a molecule and confirming structural assignments, especially for quaternary (non-protonated) carbons that do not appear in an HSQC spectrum.[13]

  • Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): For samples that can be isotopically enriched with ¹³C, the INADEQUATE experiment provides direct ¹³C-¹³C correlations, allowing you to trace the carbon skeleton of metabolites step-by-step.[3][14]

Table 2: Comparison of Key 2D NMR Experiments for Metabolite Analysis

ExperimentCorrelationKey AdvantagePrimary Use Case
¹H-¹³C HSQC ¹JCHHigh sensitivity and resolution.Resolving overlap by spreading signals into the ¹H dimension. The go-to experiment for complex mixtures.
¹H-¹³C HMBC ²⁻³JCHDetects long-range couplings, reveals quaternary carbons.Confirming structural assignments and piecing together molecular fragments.
¹³C-¹³C INADEQUATE ¹JCCProvides direct carbon-carbon connectivity.De novo structure elucidation and unambiguous backbone tracing in ¹³C-labeled samples.
Experimental Protocol: Acquiring a High-Quality ¹H-¹³C HSQC Spectrum
  • Sample Preparation: Prepare your sample as described in the protocol above, ensuring a stable pH and appropriate concentration in a high-quality NMR tube.

  • Spectrometer Setup: Tune and match the ¹H and ¹³C channels of the probe. Lock onto the deuterium signal of the solvent and perform gradient shimming to optimize magnetic field homogeneity.

  • Calibrate Pulses: Accurately calibrate the 90° pulse widths for both ¹H and ¹³C. This is crucial for efficient magnetization transfer and optimal signal intensity.

  • Set Spectral Widths:

    • F2 (¹H dimension): Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • F1 (¹³C dimension): Set the spectral width to cover the expected carbon range (e.g., 0-185 ppm for propionate metabolites).

  • Set Key Parameters:

    • Use a standard, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).

    • Set the number of scans based on sample concentration (from 8 to 64 or more).

    • Set the number of increments in the indirect (¹³C) dimension to achieve the desired resolution (typically 256-512).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz, which is a good compromise for both sp² and sp³ hybridized carbons in metabolites.

  • Acquisition & Processing: Acquire the data. After acquisition, apply appropriate window functions (e.g., squared sine-bell), Fourier transform both dimensions, and perform phase and baseline correction.

Q4: I am specifically interested in the metabolic fate of propionate. Can isotopic labeling help me isolate its downstream products?

A: Yes, this is precisely where ¹³C stable isotope labeling becomes an indispensable tool. By introducing propionate enriched with ¹³C into your biological system, you can selectively "light up" the downstream metabolites, making their signals stand out from the complex background of unlabeled endogenous molecules.[15][16]

Workflow for a ¹³C-Labeling Experiment

G cluster_prep Experimental Design & Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation A Choose ¹³C-Propionate Tracer ([U-¹³C], [1-¹³C], [2-¹³C], etc.) B Administer Tracer to Biological System (Cell culture, animal model) A->B C Quench Metabolism & Extract Metabolites B->C D Prepare Sample for NMR (pH & concentration control) C->D E Acquire 1D ¹³C Spectrum D->E F Acquire 2D ¹H-¹³C HSQC/HMBC D->F G Identify ¹³C-Enriched Signals E->G F->G H Assign Signals to Metabolites G->H I Quantify Label Incorporation (Metabolic Flux Analysis) H->I

Mechanism: Tracing the Label

When you provide, for example, [3-¹³C]propionate, the label enters the cell and is converted to propionyl-CoA, then to methylmalonyl-CoA, and finally to succinyl-CoA. This ¹³C-labeled succinyl-CoA then enters the TCA cycle. By acquiring a ¹³C NMR spectrum, you can track the position of the ¹³C label as it is distributed among the various TCA cycle intermediates. This provides unambiguous evidence of the metabolic pathway and allows for the quantification of metabolic flux.[17][18]

G cluster_tca TCA Cycle Prop [3-¹³C]Propionate PCoA Propionyl-CoA Prop->PCoA MMCoA Methylmalonyl-CoA PCoA->MMCoA SCoA [1-¹³C] or [4-¹³C] Succinyl-CoA MMCoA->SCoA Succ Succinate SCoA->Succ Fum Fumarate Succ->Fum Mal Malate Fum->Mal OAA Oxaloacetate Mal->OAA

Q5: Even in my 2D spectra, some cross-peaks are still ambiguous. Can data processing help?

A: Yes. When physical and experimental methods are pushed to their limits, computational techniques can provide the final layer of resolution. The primary method here is spectral deconvolution .

  • What is Deconvolution? Deconvolution is a numerical process that fits the experimental spectrum (which is a sum of all signals) to a series of ideal, individual Lorentzian or Gaussian line shapes.[19] By modeling the overlapping signals as a sum of their constituent peaks, the algorithm can extract the precise chemical shift, linewidth, and, most importantly, the integral (area) of each individual peak.[20]

  • When to Use It: Deconvolution is particularly useful for accurate quantification in crowded spectral regions. It can separate closely overlapping peaks that are not fully resolved even in 2D spectra, allowing for more reliable measurement of their relative intensities.

  • Available Software: Several software packages are available for NMR data analysis that include powerful deconvolution algorithms, such as Mnova NMR and ACD/Labs.[13][21] Open-source packages and scripts are also available for platforms like R.[19]

References

  • Cistola, D. P., Small, D. M., & Hamilton, J. A. (1982). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Journal of Lipid Research, 23(5), 795-9. [Link]

  • Lane, A. N., & Fan, T. W. M. (2021). Practical Guidelines for 13 C-Based NMR Metabolomics. In NMR-Based Metabolomics (pp. 273-294). Humana, New York, NY. [Link]

  • Pandey, M. K., et al. (2016). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Physical Chemistry Chemical Physics, 18(3), 1930-1943. [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Malthouse, J. P. G., et al. (2016). Effect of pH on the chemical shifts of the 13 C-NMR signals from the -hydroxycarboxylic acids formed from Z-Lys-13 COCHO and Z-Lys-CO 13 CHO. ResearchGate. [Link]

  • Van Dyke, E. R., et al. (2024). RASER for Increased Spectral Resolution in Carbon-13 NMR. Analytical Chemistry. [Link]

  • SpinCore Technologies, Inc. (n.d.). NMR Software. [Link]

  • Villas-Bôas, S. G., & Lane, A. N. (2021). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 8, 709303. [Link]

  • Max Planck Institute. (2017). Enhancing carbon-13 NMR signals in liquids. [Link]

  • Giraudeau, P., et al. (2014). Evaluation of Fast 2D NMR for Metabolomics. Analytical Chemistry, 86(12), 5923-5931. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Sample Preparation. Institut für Chemie. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). Sample Preparation. Institut für Chemie. [Link]

  • Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 559. [Link]

  • Ross, A., et al. (2007). NMR Spectroscopy Techniques for Application to Metabonomics. Metabolomics, Metabonomics and Metabolite Profiling, 59-99. [Link]

  • Bax, A., et al. (1994). Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance, Series B, 104(3), 304-307. [Link]

  • Letertre, A., et al. (2023). Fast 2D NMR for Metabolomics. In Fast 2D Solution-state NMR Concepts and Applications (pp. 377-414). Royal Society of Chemistry. [Link]

  • Lin, Y., et al. (2015). A high-resolution 2D J-resolved NMR detection technique for metabolite analyses of biological samples. Scientific Reports, 5(1), 8390. [Link]

  • Neumann, S., et al. (2018). An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. Metabolites, 8(3), 44. [Link]

  • Anasazi Instruments. (2021). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Clendinen, C. S., et al. (2014). 13C NMR Metabolomics: Applications at Natural Abundance. Analytical Chemistry, 86(18), 9242-9250. [Link]

  • Crown, S. B., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-coenzyme A thioesters. Journal of the American Society for Mass Spectrometry, 27(6), 999-1008. [Link]

  • Griffin, R. G., et al. (1981). Studies of the pH dependence of carbon-13 shifts and carbon-carbon coupling constants of [U-13C]aspartic and -glutamic acids. Journal of the American Chemical Society, 103(22), 6603-6607. [Link]

  • NMR Facility, University of Arizona. (n.d.). Tutorial Deconvolution. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • Chemistry Stack Exchange. (n.d.). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Link]

  • ResearchGate. (n.d.). 13 C-labeling approaches for metabolism analysis. [Link]

  • National Magnetic Resonance Facility at Madison. (n.d.). Software. [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Parlee, S. D., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (173), e62627. [Link]

  • Cha, J., et al. (2023). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • Hou, G., et al. (2015). Aromatic spectral editing techniques for magic-angle-spinning solid-state NMR spectroscopy of uniformly 13C-labeled proteins. Journal of Magnetic Resonance, 259, 114-122. [Link]

Sources

Improving signal-to-noise ratio for hyperpolarized 13C propionate imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for hyperpolarized ¹³C propionate imaging. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to optimize your experiments and ensure high-quality, reproducible data. As Senior Application Scientists, we have compiled this guide based on established principles of hyperpolarized MRI and field-proven insights to address the specific challenges you may encounter.

Introduction to Hyperpolarized ¹³C Propionate Imaging

Hyperpolarized ¹³C MRI is a powerful molecular imaging technique that enables real-time, non-invasive investigation of metabolic pathways.[1] By increasing the signal of ¹³C-labeled molecules by over 10,000-fold, this technology allows for the sensitive detection of metabolic fluxes in vivo.[2] [1-¹³C]propionate, a short-chain fatty acid, serves as a valuable probe for interrogating cellular metabolism, particularly its entry into the tricarboxylic acid (TCA) cycle. Understanding and optimizing the signal-to-noise ratio (SNR) is critical for successful imaging experiments. This guide will walk you through common issues and their solutions to help you achieve high-fidelity metabolic data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practice of hyperpolarized ¹³C propionate imaging.

Q1: What is the metabolic fate of hyperpolarized [1-¹³C]propionate?

Upon entering the cell, [1-¹³C]propionate is converted to propionyl-CoA. It then enters the TCA cycle via conversion to succinyl-CoA. This pathway allows for the assessment of anaplerotic flux into the TCA cycle, which is crucial for various cellular processes, including biosynthesis and redox balance. The hyperpolarized ¹³C label can subsequently be traced through various downstream metabolites of the TCA cycle, providing a dynamic view of mitochondrial metabolism.

Q2: Why is my overall signal-to-noise ratio (SNR) low?

Low SNR in hyperpolarized ¹³C imaging can stem from a multitude of factors, broadly categorized into issues with polarization, injection, and acquisition.[3] These can include suboptimal polarization of the propionate sample, loss of polarization during transfer and injection, incorrect timing of the acquisition sequence relative to the arrival of the hyperpolarized agent in the tissue of interest, and suboptimal imaging parameters.[4] A systematic approach to troubleshooting, starting from sample preparation and moving through to data acquisition, is essential for identifying and resolving the root cause of low SNR.

Q3: How does the T1 relaxation time of ¹³C propionate affect my experiment?

The hyperpolarized state is transient and decays back to thermal equilibrium with a time constant known as the T1 relaxation time.[5] For hyperpolarized probes, this decay is irreversible and limits the time window for data acquisition to typically 1-2 minutes.[1] The T1 of [1-¹³C]propionate will influence the available signal for imaging its metabolic products. Factors such as the magnetic field strength and the molecular environment can affect the T1 value.[5] Shorter T1 times necessitate faster imaging sequences to capture the metabolic conversion before the signal decays. Dissolving the hyperpolarized sample in deuterium oxide (D₂O) can extend the T1 relaxation time of certain ¹³C-labeled molecules by reducing dipolar relaxation effects from nearby protons.[6]

Q4: What are the key quality control (QC) parameters for the hyperpolarized ¹³C propionate solution before injection?

Ensuring the quality of the hyperpolarized agent is critical for reproducible in vivo experiments. Key QC parameters that should be checked before injection include:

  • Polarization level: This directly impacts the initial signal strength.

  • pH: Must be within a physiological range to be safe for injection.

  • Temperature: Should be close to body temperature.

  • Concentration of the ¹³C propionate: To ensure a consistent dose is administered.

  • Residual free radical concentration: The polarizing agent must be removed to a safe level.[7]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your hyperpolarized ¹³C propionate imaging experiments.

Guide 1: Low Signal from the Injected [1-¹³C]Propionate

A weak signal from the injected propionate itself is a foundational problem that will impact the detection of all downstream metabolites.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Suboptimal Polarization The efficiency of the dynamic nuclear polarization (DNP) process is dependent on several factors, including the concentration of the polarizing agent (free radical), microwave frequency and power, and polarization time.[8][9]Systematically optimize the DNP parameters for your specific setup. This includes titrating the radical concentration and performing microwave frequency and power sweeps to find the optimal values.[9] Ensure the sample forms a glassy matrix upon freezing for efficient polarization.[10]
Polarization Loss During Dissolution and Transfer The time between the end of the polarization process and the start of the acquisition is critical. Delays can lead to significant signal decay due to T1 relaxation.Streamline the dissolution and transfer process to minimize delays. Automating the injection can help ensure timing consistency.
Incorrect Injection Timing If the acquisition starts too early or too late relative to the arrival of the hyperpolarized propionate bolus in the target tissue, the maximum signal will be missed.[11]Implement a bolus tracking method to trigger the acquisition sequence precisely upon the arrival of the hyperpolarized agent in the region of interest.[11]
Suboptimal RF Transmit Power (B1 Calibration) Inaccurate radiofrequency (RF) pulse flip angles due to B1 field inhomogeneity can lead to inefficient excitation and signal loss.[12]Perform B1 mapping to characterize the transmit field homogeneity of your RF coil.[13] Use these maps to either position the subject in a more homogeneous region of the coil or to apply correction factors to the prescribed flip angles.[14]

Experimental Protocol: Basic B1+ Field Mapping (Double Angle Method)

  • Prepare a phantom with a concentration of ¹³C-labeled compound similar to what is used in vivo.

  • Position the phantom within the RF coil.

  • Acquire two images with two different nominal flip angles (e.g., α and 2α).

  • Calculate the B1+ map using the signal intensities (I) from the two images: B1+ ratio = arccos(I₂ / (2 * I₁)) / α.

  • This map will reveal the spatial variation in the actual flip angle, allowing for corrections in subsequent experiments.[13]

Guide 2: Poor Detection of Downstream Metabolites (e.g., Succinate)

Even with a strong signal from the injected propionate, the signal from its metabolic products can be weak.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Slow Metabolic Conversion The rate of conversion of propionate to its downstream metabolites may be slow relative to the T1 decay of the hyperpolarized signal.Consider using metabolic enhancers if appropriate for your research question. For example, in some contexts, certain compounds can stimulate specific metabolic pathways.
Inappropriate Pulse Sequence The choice of pulse sequence significantly impacts the ability to detect low-concentration metabolites.[4]Utilize pulse sequences designed for hyperpolarized ¹³C imaging that employ techniques like variable flip angles to preserve the magnetization of the substrate while maximizing the signal from the metabolites.[2] Spectrally selective pulses can be used to excite only the metabolite of interest, improving SNR.[15]
Low Spatial Resolution If the spatial resolution is too high, the signal in each voxel may be below the noise level.[16]Start with a lower spatial resolution to ensure detectable signal, then gradually increase it as you optimize other parameters.
Motion Artifacts Subject motion during the acquisition can blur the signal and reduce the apparent SNR.Use appropriate animal anesthesia and monitoring to minimize motion. Consider implementing motion correction techniques in your data processing pipeline.

Visualization: Hyperpolarized ¹³C Propionate Metabolic Pathway

The following diagram illustrates the metabolic conversion of hyperpolarized [1-¹³C]propionate within the cell.

MetabolicPathway cluster_cell Cell Propionate [1-¹³C]Propionate PropionylCoA [1-¹³C]Propionyl-CoA Propionate->PropionylCoA ACS SuccinylCoA [¹³C]Succinyl-CoA PropionylCoA->SuccinylCoA PCC, MCM TCA TCA Cycle Metabolites SuccinylCoA->TCA

Caption: Metabolic fate of hyperpolarized [1-¹³C]propionate.

Guide 3: Image Artifacts

Artifacts in the final images can obscure metabolic information and lead to incorrect interpretations.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Action
Off-Resonance Effects Inhomogeneities in the main magnetic field (B0) can cause geometric distortions and signal loss, particularly with fast imaging sequences like echo-planar imaging (EPI).[17]Perform shimming to improve B0 homogeneity over the region of interest. Consider using pulse sequences that are less sensitive to off-resonance effects or implement off-resonance correction algorithms in your reconstruction pipeline.[17]
Chemical Shift Displacement The different resonance frequencies of the various ¹³C metabolites can cause them to be spatially misregistered in the final image.Use a pulse sequence with a high bandwidth or a chemical shift imaging (CSI) technique that encodes spectral information for each voxel.
Ghosting Artifacts These appear as replicas of the main image and are often caused by inconsistencies in the acquired k-space data, which can be exacerbated by motion.Ensure stable subject physiology to minimize motion. Implement ghosting correction algorithms during image reconstruction.[18]

Visualization: Troubleshooting Workflow

This workflow provides a systematic approach to diagnosing and resolving low SNR issues.

TroubleshootingWorkflow Start Low SNR Detected CheckPolarization Verify Polarization Level Start->CheckPolarization LowPolarization Suboptimal Polarization CheckPolarization->LowPolarization CheckQC Review Pre-injection QC Data BadQC QC Parameters Out of Range CheckQC->BadQC CheckInjection Assess Injection Timing & Bolus Arrival TimingIssue Injection/Acquisition Mismatch CheckInjection->TimingIssue CheckPulseSequence Evaluate Pulse Sequence Parameters SequenceIssue Suboptimal Sequence CheckPulseSequence->SequenceIssue CheckHardware Inspect Hardware Performance (Coil, Gradients) HardwareIssue Hardware Malfunction CheckHardware->HardwareIssue LowPolarization->CheckQC No OptimizeDNP Optimize DNP Parameters LowPolarization->OptimizeDNP Yes BadQC->CheckInjection No DiscardSample Prepare New Sample BadQC->DiscardSample Yes TimingIssue->CheckPulseSequence No ImplementBolusTracking Implement Bolus Tracking TimingIssue->ImplementBolusTracking Yes SequenceIssue->CheckHardware No AdjustSequence Adjust Flip Angles, Resolution, etc. SequenceIssue->AdjustSequence Yes ServiceHardware Service or Replace Hardware HardwareIssue->ServiceHardware Yes Resolved SNR Improved HardwareIssue->Resolved No OptimizeDNP->Resolved DiscardSample->Resolved ImplementBolusTracking->Resolved AdjustSequence->Resolved ServiceHardware->Resolved

Sources

Technical Support Center: Natural Abundance Correction (NAC) for Sodium Propionate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with Sodium Propionate-1,2-13C2 . It moves beyond generic advice to address the specific chemical and mathematical challenges of correcting this specific tracer in Mass Spectrometry (MS) workflows.

Status: Operational Specialist: Senior Application Scientist Topic: Isotope Correction, TBDMS Derivatization, Matrix Inversion

The Core Directive: Why Standard Correction Fails

The Problem: You are using Sodium Propionate-1,2-13C2 . You expect to see a clean "M+2" signal representing your tracer. However, your raw data contains significant M+1 and M+2 signals even in unlabeled samples.

The Cause: In GC-MS metabolomics, Propionate is too volatile to analyze directly. It is almost always derivatized, most commonly with MTBSTFA to form Propionate-TBDMS .

  • The Trap: Many researchers correct based on the formula of Propionate (

    
    ).
    
  • The Reality: You are measuring a fragment ion (usually

    
    ).[1] You must correct for the entire derivatized fragment , which includes Silicon (
    
    
    
    ).

The Impact: Silicon has massive natural heavy isotopes (


, 

). If you ignore the TBDMS tag in your correction, your M+2 data (the tracer signal) will be indistinguishable from the natural

background, rendering your flux calculations invalid.

Theoretical Framework: The Correction Matrix[2][3]

To recover the true tracer enrichment, we apply a linear algebra solution. We treat the Measured Distribution (MD) as a product of the Natural Abundance Matrix (CM) and the True Tracer Distribution (TD) .



To find the True Distribution, we invert the matrix:



Workflow Visualization

The following diagram outlines the data processing pipeline required to move from raw GC-MS chromatograms to corrected flux data.

NAC_Workflow cluster_Correction Computational Correction Sample Labeled Sample (Propionate-1,2-13C2) Deriv Derivatization (MTBSTFA -> TBDMS) Sample->Deriv GCMS GC-MS Acquisition (SIM Mode: m/z 131-136) Deriv->GCMS RawData Raw Isotopologues (M+0, M+1, M+2...) GCMS->RawData Solve Solve: TD = inv(CM) * MD RawData->Solve Formula Define Fragment Formula (C5H11O2Si) Matrix Generate Correction Matrix (CM) Formula->Matrix Matrix->Solve Result Corrected Enrichment (True M+2 Fraction) Solve->Result

Caption: Workflow for correcting Propionate-1,2-13C2 data. Note the critical step of defining the fragment formula including Silicon.

Experimental Protocol & Parameters

A. The Chemical Species

When using MTBSTFA, the Propionate-TBDMS molecule (


) fragments by losing a tert-butyl group (

). You are monitoring the

ion.
ParameterValueNotes
Parent Molecule Propionate (

)
MW = 74
Derivative Propionate-TBDMSMW = 188
Target Fragment

m/z 131 (Monoisotopic)
Correct Formula

Use this for NAC algorithms
B. Expected Isotopologues (Raw Data)

When scanning, you must include these m/z values in your SIM (Selected Ion Monitoring) method:

  • m/z 131 (M+0): Unlabeled propionate + Natural background.

  • m/z 132 (M+1): Natural

    
     (1.1% x 5) + Natural 
    
    
    
    (4.7%).
  • m/z 133 (M+2): Target Tracer Signal + Natural

    
     (3.1%) + Natural 
    
    
    
    .
  • m/z 134-136: Heavily labeled species or background noise.

C. Recommended Software Tools

Do not calculate this manually in Excel unless you are building a custom matrix. Use validated algorithms:

  • IsoCor (Python/GUI): Excellent for handling resolution-dependent correction [1].

  • IsoCorrectoR (R-package): Handles tracer purity and high-resolution data [2].[2][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "My corrected enrichment values are negative."

Diagnosis: This is the "Over-Correction" error.

  • Cause A: You input the formula for the whole derivative (

    
    ) instead of the fragment (
    
    
    
    ). The algorithm "expected" more natural carbon than was present, subtracting too much background.
  • Cause B: Integration error. If the M+0 peak is saturated (flat-topped) but M+1/M+2 are not, the ratio is skewed.

  • Solution:

    • Verify formula:

      
       .
      
    • Check chromatograms for detector saturation (peaks >

      
       counts on some detectors).
      
Issue 2: "I see high M+2 in my unlabeled (control) samples."

Diagnosis: This is the Silicon Effect.

  • Explanation: You are looking at raw data. Propionate-TBDMS has a massive natural M+2 component (~3.4% relative to M+0) purely due to

    
     and 
    
    
    
    .
  • Solution: This is normal. Run the NAC algorithm. If the corrected value is still high, check for carryover from previous labeled samples (inject blanks).

Issue 3: "Should I correct for Tracer Purity?"

Diagnosis: Precision requirement check.

  • Context: Your Sodium Propionate-1,2-13C2 is likely 99% pure. This means 1% is M+0 or M+1.

  • Advice: For qualitative flux (pathway active?), you can ignore it. For quantitative MFA (calculating flux rates), you must enter the tracer purity into your software (e.g., IsoCor allows a "Tracer Purity" input).

Issue 4: "Why is my M+1 signal increasing if I used a 1,2-13C2 (M+2) tracer?"

Diagnosis: Metabolic Scrambling or Bond Breakage.

  • Scenario: You expect M+2. You see M+1 appearing in the corrected data.[4]

  • Mechanism:

    • TCA Scrambling: Propionate

      
       Succinyl-CoA 
      
      
      
      Succinate. Succinate is symmetric. If the label recycles, it can redistribute.
    • Impurity: Your tracer might contain Propionate-1-13C (M+1) as an impurity.

    • Fragment Rearrangement: Rare in TBDMS, but possible in EI source.

  • Solution: Check the Certificate of Analysis (CoA) for the tracer. If pure, the M+1 is likely biological (recycling via pyruvate/lactate pathways).

Logic Pathway: Troubleshooting Negative Enrichment

Use this decision tree when your corrected data looks physically impossible (e.g., -5% enrichment).

Troubleshooting_Tree Start Problem: Negative Enrichment Values CheckFormula Check Formula in Software Start->CheckFormula IsFragment Is it C5H11O2Si? CheckFormula->IsFragment FixFormula Correct to Fragment Formula (Remove t-butyl group) IsFragment->FixFormula No CheckSat Check Chromatogram Saturation IsFragment->CheckSat Yes IsSat Is M+0 Flat-topped? CheckSat->IsSat Dilute Dilute Sample 1:10 & Re-inject IsSat->Dilute Yes CheckBase Check Baseline Integration IsSat->CheckBase No

Caption: Decision tree for diagnosing negative enrichment values in NAC outputs.

References

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296.

  • Heinrich, P., et al. (2018).[5] IsoCorrectoR: A comprehensive guide to the correction of stable isotope labeling data in metabolomics.[3] Scientific Reports, 8, 17910.

  • Fernandez, C. A., et al. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255-262.

  • Antoniewicz, M. R., et al. (2007). Elementary metabolite units (EMU): A novel framework for modeling isotopic distributions. Metabolic Engineering, 9(1), 68-86.

Sources

Preventing isotopic scrambling of 1,2-13C2 propionate during extraction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Preventing Isotopic Scrambling & Label Loss During Extraction Ticket Priority: High (Data Integrity Critical) Assigned Specialist: Senior Application Scientist, Metabolomics Division

Diagnostic Overview: The "Scrambling" Artifact

User Issue: You are observing unexpected mass isotopomer distributions (MIDs) in your 1,2-13C2 propionate tracing data. Specifically, you see a higher-than-expected abundance of M+1 or randomized M+2 positional isomers, suggesting the label has "scrambled" during your extraction process.

Root Cause Analysis: True chemical scrambling of the C-C bond in propionate during standard solvent extraction is thermodynamically impossible. If you observe scrambling, it is almost exclusively a biological artifact caused by incomplete metabolic quenching .

When extraction is too slow or performed at insufficient coldness, enzymes remain active. The 1,2-13C2 label enters the TCA cycle, converts to Succinate (a symmetric molecule), randomizes its orientation, and back-fluxes into the Propionyl-CoA pool.

The Mechanism of Scrambling (Biological)

The following pathway illustrates how the label integrity is lost if enzymes are not arrested immediately.

PropionateScrambling Fig 1. The 'Scrambling' Loop: Failure to quench allows label randomization via Succinate symmetry. Prop 1,2-13C2 Propionate (Intact Label) PCoA Propionyl-CoA (1,2-13C2) Prop->PCoA ACSS2 (Rapid) MMCoA Methylmalonyl-CoA PCoA->MMCoA PCC (Biotin dep.) Scrambled Randomized Pool (M+1, Mixed M+2) PCoA->Scrambled Contamination of Primary Pool MMCoA->PCoA SCoA Succinyl-CoA MMCoA->SCoA MUT SCoA->MMCoA Succ SUCCINATE (Symmetric Center) SCoA->Succ SCS (Reversible) Succ->SCoA Back-flux (Randomization)

The "Cold-Quench" Protocol[1]

To prevent the enzymatic activity described above, you must utilize a Simultaneous Quench-Extraction protocol. The objective is to drop the cellular temperature to <-20°C within milliseconds of harvest.

Reagents & Preparation
ComponentSpecificationPurpose
Quench Solvent 80:20 Methanol:Water (v/v)Denatures enzymes; extracts polar metabolites.
Temperature -80°C (Pre-chilled on Dry Ice)Critical for stopping enzymatic turnover (ATP turnover < 1s).
Additives 0.1% Formic Acid (Optional)Improves stability of CoA thioesters (Propionyl-CoA).
Vessels Pre-chilled Eppendorf/GlassPrevents heat transfer during collection.
Step-by-Step Workflow
  • Pre-Chill Phase:

    • Place extraction solvent (80% MeOH) on dry ice at least 30 minutes prior to harvest.

    • Target temperature: -75°C to -80°C .

  • Rapid Harvest (The "10-Second Rule"):

    • Adherent Cells:[1] Aspirate media → Immediately pour -80°C solvent directly onto the plate. Do not wash with warm PBS (this restarts metabolism). If a wash is necessary, use -80°C saline, but direct quenching is preferred.

    • Suspension Cells: Pellet centrifugation is too slow (causes hypoxia and scrambling). Use Fast Filtration or direct injection of culture into -40°C quenching fluid (5x volume).

  • Physical Disruption:

    • While submerged in cold solvent, scrape cells (adherent) or vortex vigorously (suspension).

    • Maintain sample on dry ice/liquid nitrogen throughout.

  • Clarification:

    • Centrifuge at 4°C (Max speed) for 10-15 mins.

    • Transfer supernatant to a fresh vial immediately.

Workflow Visualization

QuenchProtocol Fig 2. The Cold-Quench Workflow to preserve isotopic fidelity. Start Live Culture (Metabolically Active) Quench Quench Start->Quench Immediate Warning Warning: Warm PBS Wash = Scrambling Start->Warning Avoid Extract Extraction Scrape/Vortex on Dry Ice Quench->Extract Spin Centrifuge 4°C, 15,000 x g Extract->Spin Analyze LC-MS/GC-MS (Intact M+2) Spin->Analyze

Troubleshooting & FAQs

Q1: I see M+1 Propionate. Is this scrambling?

Diagnosis: Likely Dilution , not Scrambling. If you see M+1, it often indicates that your labeled Propionyl-CoA is mixing with unlabeled Propionyl-CoA generated from endogenous sources (e.g., Valine/Isoleucine catabolism or odd-chain fatty acid oxidation) during the slow extraction.

  • Fix: Increase the ratio of Quench Solvent to Cell Volume (aim for 10:1) to stop catabolic flux instantly.

Q2: Can I use Perchloric Acid (PCA) instead of Methanol?

Diagnosis: Risky for CoA esters. While PCA is a potent quencher, it hydrolyzes CoA thioesters (like Propionyl-CoA) into free Propionate. If you are tracing the CoA form, PCA will destroy your analyte.

  • Recommendation: Stick to Acidic Acetonitrile/Methanol (e.g., 40:40:20 ACN:MeOH:H2O + 0.1% Formic Acid) at -20°C or lower.

Q3: Why does my "washed" sample look more scrambled than my "unwashed" sample?

Diagnosis: The "PBS Wash Effect."[2] Washing cells with room-temperature PBS allows metabolism to continue for 10-30 seconds in a nutrient-deprived state. This induces stress pathways and rapid TCA cycling, accelerating the randomization of the label.

  • Fix: Skip the wash. Account for residual media in your blank subtraction, or use a rapid dip in ammonium acetate (volatile salt) at 4°C, but never exceeding 5 seconds.

Q4: How do I validate that my quenching worked?

Diagnosis: Energy Charge Monitoring. Measure the ATP/ADP ratio or Energy Charge ([ATP] + 0.5[ADP] / [ATP]+[ADP]+[AMP]).

  • Standard: A high Energy Charge (>0.8) indicates metabolism was arrested instantly. A low ratio (<0.5) implies ATP hydrolysis occurred during extraction, meaning your propionate label likely scrambled as well.

References

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. (Definitive guide on quenching artifacts).

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic Acetonitrile for Cellular Metabolome Extraction from Escherichia coli. Analytical Chemistry.[2][3] (Establishes cold-solvent standards).

  • Crown, S. B., et al. (2015). Experimental Design and Data Analysis in Metabolomics. Methods in Molecular Biology. (Discusses isotopic non-steady state and quenching).

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. (Explains the succinate symmetry randomization issue).

Sources

Optimizing relaxation times (T1) for sodium propionate-1,2-13C2 probes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Hyperpolarized Media and Metabolic Tracers. I am Dr. Aris, your Senior Application Scientist.

You are working with Sodium Propionate-1,2-13C2 . This is a sophisticated dual-labeled probe, distinct from the simpler [1-13C]propionate. The presence of the coupled


 spin pair introduces unique relaxation pathways that can severely compromise your signal window if not managed correctly.

Below is your optimization guide, structured to isolate variables and maximize your polarization lifetime (


).

Module 1: The Physics of Your Probe

Understanding the Signal Loss

To optimize


, you must first understand what is killing your signal. Your molecule has two distinct magnetic environments that relax via different mechanisms.
NucleusPrimary Relaxation MechanismCritical FactorTypical

(3T, 37°C)
C1 (Carboxyl) CSA (Chemical Shift Anisotropy)Magnetic Field Strength (

)
30 – 50 s
C2 (Methylene) Dipole-Dipole (with attached H)Proton Density (

)
< 5 s (Protonated)> 25 s (Deuterated)
C1-C2 Pair Scalar & Dipolar Coupling Intramolecular InteractionVariable

The "1,2-Coupling" Effect: Unlike singly labeled probes, the C1 and C2 nuclei in your probe are J-coupled (~50-55 Hz). While this enables the detection of downstream metabolic flux (e.g., distinguishing isotopomers in the TCA cycle), the dipolar interaction between C1 and C2 creates an additional relaxation channel, potentially shortening the


 of C1 compared to a [1-13C] only probe.

Module 2: Optimization Protocols

Protocol A: Deuteration (The "Gold Standard")

If you are using protonated Sodium Propionate-1,2-13C2 (


), your C2 signal will decay before you can complete most in vivo injections.
  • Recommendation: You must use Perdeuterated Sodium Propionate-1,2-13C2-d5 .

  • Mechanism: Replacing the C2 and C3 protons with deuterium eliminates the dominant

    
     dipolar relaxation pathway. Deuterium has a much lower gyromagnetic ratio (
    
    
    
    ) than hydrogen, drastically reducing the relaxation efficiency.
  • Expected Gain: Deuteration typically extends the C2

    
     by a factor of 5–10x.
    
Protocol B: Radical Management (DNP Users)

If you are hyperpolarizing via Dissolution DNP, the trityl radical (e.g., OX063) required for polarization becomes a paramagnetic relaxation agent (PRE) once the sample is dissolved.

  • Step 1: Concentration Optimization. Use the minimum radical concentration necessary for saturation (typically 15–20 mM in the prep).

  • Step 2: Scavenging. Add Sodium Ascorbate (Vitamin C) to your dissolution buffer (final concentration ~5–10 mM). Ascorbate reduces the trityl radical to a diamagnetic form upon dissolution, quenching the PRE effect.

  • Step 3: Filtration. Alternatively, use a mechanical radical filter cartridge inline during the dissolution transfer.

Protocol C: Magnetic Field Management
  • For C1 (Carboxyl): CSA scales with the square of the magnetic field (

    
    ).
    
    • Storage/Transfer: Keep the sample in a low magnetic field (magnetic tunnel or mu-metal shield) during transfer to minimize CSA losses.

    • Acquisition: While higher fields improve SNR and spectral dispersion, they accelerate C1 relaxation. 3T is the standard compromise; 7T+ will significantly shorten your C1 observation window.

Module 3: Advanced Workflow (Long-Lived States)

For 1,2-13C2 probes, you have access to a quantum mechanical "storage mode" called a Singlet State (Long-Lived State or LLS) .

  • Concept: By applying a specific RF pulse sequence or maintaining a specific low magnetic field, you can lock the C1-C2 spin pair into a singlet state (

    
    ). This state is antisymmetric and immune to symmetric relaxation mechanisms (like dipole-dipole relaxation).
    
  • Benefit: The lifetime of the singlet state (

    
    ) can be 2–5 times longer than 
    
    
    
    .
  • Implementation:

    • Hyperpolarize the sample.[1][2][3][4]

    • Apply a "Pump" sequence (e.g., M2S or SLIC) to convert magnetization into Singlet Order.

    • Wait/Inject (Signal is "hidden" and protected).

    • Apply a "Read" sequence to convert Singlet Order back to observable Magnetization.

Visualizing the Relaxation Pathways

The following diagram illustrates the competing forces degrading your signal and the intervention points.

RelaxationPathways Probe Na-Propionate-1,2-13C2 C1 C1 (Carboxyl) Long T1 Probe->C1 C2 C2 (Methylene) Short T1 Probe->C2 CSA CSA Mechanism (Field Dependent) CSA->C1 Dominates at >3T DipoleH H-C Dipolar (Proton Dependent) DipoleH->C2 Dominates C2 decay DipoleRad Paramagnetic (PRE) (Radical Dependent) DipoleRad->C1 DipoleRad->C2 Opt_Deuter Solution: Deuteration (d5) Opt_Deuter->DipoleH Blocks Opt_Field Solution: Low Field Transfer Opt_Field->CSA Minimizes Opt_Filter Solution: Radical Removal Opt_Filter->DipoleRad Eliminates

Caption: Relaxation contributors for Propionate-1,2-13C2. Red nodes indicate signal loss sources; Green nodes indicate optimization strategies.

Troubleshooting & FAQs

Q: My C2 signal disappears almost immediately after dissolution. Why? A: You are likely using protonated propionate. The two protons attached to C2 act as efficient relaxation sinks.

  • Fix: Switch to Sodium Propionate-d5-1,2-13C2 . If you cannot change the probe, you must acquire data immediately (within 10s) or use a Singlet State pulse sequence to store magnetization on the C1-C2 pair.

Q: I see a split peak for C1. Is this an artifact? A: No, this is the J-coupling. Because you have labeled C2 as well, the C1 signal is split into a doublet (


). This is normal.
  • Note: If you need to simplify the spectrum for quantification, you can use

    
     decoupling during acquisition (though this is technically demanding) or fit the doublet in post-processing.
    

Q: Does pH affect the T1 of propionate? A: Yes. Proton exchange at the carboxyl group can affect relaxation.

  • Fix: Buffer your dissolution media to pH 7.0–7.4 (e.g., using TRIS or HEPES). Avoid acidic pH, which promotes proton exchange and can shorten T1.

Q: Can I use D2O for dissolution to improve T1? A: Yes. Dissolving the hyperpolarized solid in D2O (instead of H2O) reduces intermolecular dipole-dipole relaxation with solvent protons.

  • Impact: This typically yields a 10–15% improvement in T1, which is significant for late-acquisition time points.

References

  • Mishkovsky, M., et al. (2012). Hyperpolarized 13C-Propionate: A New Metabolic Probe.

  • Levitt, M. H. (2012). Singlet Nuclear Magnetic Resonance.[5] (The authoritative text on Long-Lived States in coupled spin pairs like 1,2-13C2 systems).

  • Ardenkjaer-Larsen, J. H., et al. (2003).[3] Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. (Foundational DNP text establishing radical handling and T1 basics).

  • Commentary on Deuteration: (General principle of deuteration extending T1 in hyperpolarized probes, applicable to propion

Sources

Resolving derivatization issues with 13C-labeled propionate in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris V., Senior Application Scientist Subject: Technical Guide: Resolving 13C-Propionate Derivatization Issues in GC-MS

Introduction: The Volatility Paradox in SCFA Analysis

Propionate (C3) presents a unique "Volatility Paradox" in GC-MS metabolic flux analysis (MFA). To analyze it, you must make it volatile (derivatization), yet the process of preparing the sample often leads to its loss through evaporation before it ever reaches the instrument.[1] Furthermore, when using 13C-tracers , you face the added complexity of distinguishing biological mass shifts from natural isotopic abundance in the derivative groups.

This guide moves beyond generic protocols to address the specific mechanistic failures encountered when tracing 13C-propionate. We will focus on the TBDMS (tert-butyldimethylsilyl) derivatization method, as it is the industry gold standard for MFA due to its generation of the stable


 fragment, which preserves the complete carbon backbone of the analyte.

Part 1: Diagnostic Triage – Where is the Failure?

Before altering your chemistry, identify the failure mode using this diagnostic matrix:

Symptom Probable Cause The "tell" (Diagnostic)
Total Signal Loss Analyte evaporation during drying.Internal Standard (IS) is also missing or <10% intensity.
Low Sensitivity Hydrolysis of derivative (Moisture).High abundance of polysiloxane peaks (column bleed) or TBDMS-OH peaks.
Distorted Isotopes Incorrect integration or spectral overlap.M+1/M+0 ratio in unlabeled control samples deviates from natural abundance (~1.1% per carbon).
Ghost Peaks Incomplete derivatization.Split peaks or tailing; appearance of mono-silylated artifacts (if multiple functional groups exist).

Part 2: The Chemistry of TBDMS & 13C Tracing

Why TBDMS?

For 13C-MFA, we prefer MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) over standard TMS reagents (like MSTFA) for two reasons:

  • Stability: TBDMS derivatives are 100x more stable against hydrolysis than TMS.

  • The

    
     Fragment:  TBDMS derivatives fragment by losing a tert-butyl group (
    
    
    
    , Mass 57).[2] This yields a high-mass ion containing the entire analyte molecule plus the dimethylsilyl group. This is critical because it preserves all 13C labels on the propionate backbone.
The Reaction Mechanism


  • Target Ion (m/z):

    • MW of Propionate-TBDMS: 188.

    • Quantification Ion (

      
      ):  m/z 131.
      
    • Fully Labeled (

      
      ):  m/z 134.
      

TBDMS_Fragmentation Prop Propionate (MW 74) Deriv Propionate-TBDMS (MW 188) Prop->Deriv + TBDMS Group (Mass 114) MTBSTFA MTBSTFA Reagent MTBSTFA->Deriv Frag Fragment [M-57]+ (m/z 131) Deriv->Frag Electron Impact (EI) Lost Lost tert-Butyl Group (Mass 57) Deriv->Lost Fragmentation

Figure 1: The TBDMS reaction and fragmentation pathway. Note that the [M-57]+ ion (m/z 131) retains the full carbon backbone of propionate, making it the ideal target for 13C flux analysis.

Part 3: Troubleshooting Guide (Q&A)

Q1: My propionate peak is completely missing, but heavier metabolites (like citrate) are fine. Why?

The "Volatility Trap": Propionic acid is volatile (Boiling Point 141°C). If you dry your samples under vacuum (SpeedVac) or Nitrogen flow while the sample is acidic (pH < 7), the propionic acid evaporates before the derivatization reagent is added.

The Fix: The Alkaline Drying Step You must convert propionic acid to its non-volatile salt form (Sodium Propionate) before drying.

  • Add 10-20 µL of 0.1 M NaOH to the sample extract.

  • Verify pH > 10.

  • Evaporate to dryness. The salt will remain.

  • Crucial: Resuspend the dried residue in Pyridine before adding MTBSTFA. The pyridine helps solubilize the salt and acts as an acid scavenger.

Q2: I see the peak, but my 13C enrichment is lower than expected (Dilution Effect).

The "Carbon Load" Error: The TBDMS group adds 6 carbons to your molecule. These carbons are from natural sources (1.1% 13C abundance).

  • Propionate (3 Carbons) + TBDMS (6 Carbons) = 9 Carbons Total.

  • The mass spectrometer measures the isotope distribution of the entire 9-carbon fragment.

  • Solution: You must apply a Correction Matrix (Natural Abundance Correction) that accounts for the 6 unlabeled carbons introduced by the derivative. Software like IsoCor or specialized R packages (e.g., Isotopomer) are required to mathematically "strip" the derivative's natural abundance contribution.

Q3: The derivatization efficiency seems low (small peaks).

Moisture Contamination: MTBSTFA is notoriously hygroscopic. If your pyridine or acetonitrile is "wet," the reagent hydrolyzes into TBDMS-OH (silanol) rather than reacting with your sample.

  • Protocol Check: Are you using anhydrous pyridine stored over molecular sieves?

  • Instrument Check: Look for a large peak at m/z 75 (dimethylsilanol) or m/z 147 (hexamethyldisiloxane). If these are dominant, your system is wet.

Part 4: Validated Experimental Protocol

Objective: Quantification of 13C-Propionate Mass Isotopomer Distributions (MIDs).

Reagents:
  • Solvent A: 80% Methanol / 20% Water (pre-chilled -20°C).

  • Reagent B: MTBSTFA + 1% TBDMCS (Sigma or equivalent).

  • Catalyst/Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

  • Internal Standard: Sodium Propionate-D5 (or Valeric Acid if D5 is unavailable).

Step-by-Step Workflow:
  • Extraction:

    • Add 500 µL Solvent A to the biological sample (plasma/cell pellet).

    • Add 10 µL Internal Standard.[3]

    • Vortex 1 min; Centrifuge 10 min at 14,000 x g (4°C).

    • Transfer supernatant to a glass GC vial.[3]

  • The "Salt Trap" (Critical Step):

    • Add 20 µL 0.1 M NaOH to the supernatant.

    • Evaporate to complete dryness in a SpeedVac (approx. 2-3 hours). Do not apply heat.

  • Derivatization:

    • Add 30 µL Anhydrous Pyridine to the dried residue. Sonicate for 1 min to disperse the salt.

    • Add 50 µL MTBSTFA .

    • Incubate at 60°C for 60 minutes . (Heat is required to drive the reaction with the salt).

  • GC-MS Acquisition:

    • Transfer to an insert-equipped vial.[4]

    • Injection: 1 µL, Split mode (1:10 to 1:50 depending on concentration).

    • Inlet Temp: 250°C.

    • Column: DB-5MS or VF-5ms (30m x 0.25mm x 0.25µm).

    • Temp Program: Hold 60°C (2 min) -> Ramp 10°C/min to 300°C.

    • MS Mode: SIM (Selected Ion Monitoring).[5]

    • SIM Ions: 131 (M0), 132 (M1), 133 (M2), 134 (M3).

Part 5: Data Interpretation & Visualization

When analyzing 13C-Propionate data, you are looking for the shift in the mass isotopomer distribution.

Label Statem/z TargetExplanation
M+0 131.1Unlabeled Propionate (Natural Abundance only)
M+1 132.113C1-Propionate (e.g., from Carboxylase activity)
M+2 133.113C2-Propionate
M+3 134.1U-13C3-Propionate (Fully labeled tracer)

Note: Always monitor m/z 189 (M+57 parent ion) in Scan mode during method development to ensure no co-eluting interferences.

Troubleshooting_Flow Start Start: Analyze GC-MS Data CheckIS Is Internal Standard (D5) Present? Start->CheckIS NoIS NO: Volatility Issue CheckIS->NoIS Missing Peak YesIS YES: Chemistry OK CheckIS->YesIS Peak Visible FixDry Action: Use NaOH before drying. Resuspend in Pyridine. NoIS->FixDry CheckEnrich Is 13C Enrichment Expected? YesIS->CheckEnrich LowEnrich Enrichment too Low CheckEnrich->LowEnrich Data Mismatch FixMatrix Action: Check Natural Abundance Correction. (Did you correct for TBDMS carbons?) LowEnrich->FixMatrix

Figure 2: Diagnostic logic flow for troubleshooting 13C-propionate analysis.

References

  • Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.

  • Schmitz, A., et al. (2015).[5] GC-MS-Based Determination of Mass Isotopomer Distributions for 13C-Based Metabolic Flux Analysis. Springer Protocols Handbooks.[5]

  • Lipid Maps. (2023). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry. Lipid Maps Protocols.

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry.

  • GL Sciences. (2023). GC Troubleshooting Guide: Tailing Peaks and Ghost Peaks. GL Sciences Technical Library.

Sources

Strategies for long-term storage stability of sodium propionate-1,2-13C2 solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center resource. It prioritizes the preservation of isotopic integrity and chemical stability for high-value metabolic tracers.

Product Category: Stable Isotope Labeled Metabolites Document ID: SP13C-STAB-05 Last Updated: February 19, 2026[1]

Executive Summary: The "1,2-13C2" Criticality

Sodium Propionate-1,2-13C2 is a high-value tracer used primarily to probe the TCA cycle (via succinyl-CoA) and gluconeogenesis .[1] Unlike generic sodium propionate used as a food preservative, this research-grade material requires protection not just from gross spoilage, but from isotopic dilution and concentration drift .[1]

  • The Chemical Reality: Sodium propionate is hygroscopic and deliquescent.[1][2][3]

  • The Isotopic Reality: The

    
     label at positions 1 (carboxyl) and 2 (alpha-methylene) is chemically stable, but the solution concentration is vulnerable to evaporation and pH-induced volatilization.[1]
    

Module 1: Preparation & Initial Handling

Use this protocol to create a "Self-Validating" stock solution.

The "Cold-Chain" Dissolution Protocol

Objective: Create a sterile stock solution (e.g., 100 mM) that remains stable for >12 months.[1]

  • Equilibration: Allow the lyophilized/powder vial to reach room temperature before opening.

    • Why? Opening a cold vial introduces condensation.[1] Water absorption alters the precise mass-to-mole ratio, ruining quantitative flux analysis.[1]

  • Solvent Choice:

    • For MS/Cell Culture: Use LC-MS grade water or PBS (pH 7.4).[1]

    • For NMR: Use

      
       with a phosphate buffer (pH 7.4).[1] Avoid unbuffered 
      
      
      
      as dissolved
      
      
      can lower pH over time.[1]
  • Dissolution: Dissolve the powder gently. Do not vortex aggressively if using a protein-containing buffer (frothing).[1]

  • Sterilization (CRITICAL):

    • Do NOT Autoclave. High heat can induce minor decarboxylation or interaction with buffer components.[1]

    • Method: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile container.[1]

    • Why PES? It has low protein/drug binding compared to Nylon or PVDF, ensuring you don't lose the tracer to the filter matrix.

  • Aliquoting: Divide into single-use aliquots (e.g., 500 µL).

    • Causality: Repeated freeze-thaw cycles cause "cryoconcentration," where water freezes first, forcing the salt into a hyper-concentrated eutectic phase that can precipitate or degrade.[1]

Module 2: Storage Architecture

Select your storage strategy based on experimental timeline.

Comparative Stability Matrix
Storage StateTemperatureStability WindowPrimary Risk FactorRecommended Vessel
Lyophilized Powder -20°C or Ambient (Desiccated)> 5 YearsMoisture absorption (Deliquescence)Amber Glass + Parafilm
Sterile Solution 4°C (Fridge)< 2 WeeksMicrobial growth (if pH > 6.[1]0)Polypropylene (Eppendorf)
Sterile Solution -20°C6 MonthsFreeze-thaw cyclingScrew-cap Cryovial
Sterile Solution -80°C> 2 YearsSublimation (Freezer burn)O-ring Sealed Cryovial
Visualization: The Storage Decision Tree

The following diagram illustrates the logic flow for determining the optimal storage method based on usage frequency.

StorageLogic Start Received Sodium Propionate-1,2-13C2 Form Is it Powder or Solution? Start->Form Powder Powder Form Form->Powder Solution Solution Form Form->Solution Action1 Store Desiccated @ RT or -20°C (Do not open cold) Powder->Action1 Usage Usage Timeline? Solution->Usage Immediate Immediate (< 2 weeks) Usage->Immediate LongTerm Long Term (> 1 month) Usage->LongTerm Action2 Store @ 4°C (Monitor pH) Immediate->Action2 Action3 Aliquot & Flash Freeze Store @ -80°C LongTerm->Action3

Caption: Decision logic for maximizing shelf-life based on physical state and experimental timeline.

Module 3: The "Silent Killers" (Troubleshooting)

Issue 1: The "Vinegar" Smell (Volatility Drift)

Symptom: Upon opening an old aliquot, you detect a faint vinegar-like odor.[1] Mechanism: Sodium propionate is a salt of a weak acid (


).[1][4] If the solution absorbs atmospheric 

or is stored in unbuffered water, the pH can drop.

Impact: Propionic acid is volatile.[1][4][5] If it evaporates, your isotopic concentration decreases, invalidating quantitative flux models.[1] Fix: Always buffer stock solutions to pH

(Phosphate or HEPES).
Issue 2: NMR Signal Broadening

Symptom: In


-NMR, the doublet peaks for C1 and C2 appear broad or shifted.
Mechanism:  Paramagnetic impurities (Iron, Copper) from low-quality glass or metal spatulas can cause relaxation broadening.[1]
Fix:  Use plastic or ceramic spatulas. Add 10 µM EDTA to stock solutions if they will be stored in glass for long periods to chelate trace metals.[1]
Issue 3: Ghost Peaks in Mass Spectrometry

Symptom: Unknown peaks appearing in the m/z range. Mechanism: Propionate solutions are effective solvents for certain plasticizers.[1] Storing in low-quality polystyrene tubes can leach phthalates.[1] Fix: Use certified Virgin Polypropylene (PP) tubes or HPLC-grade glass vials.

Visualization: Degradation Pathways

This diagram maps the chemical risks associated with improper storage conditions.[1]

DegradationPath Stock Na-Propionate (Neutral pH) Acidification pH Drop (< 5.0) (CO2 absorption) Stock->Acidification Unbuffered Microbe Microbial Contamination (Non-sterile) Stock->Microbe Temp > 4°C Volatilization Formation of Propionic Acid Acidification->Volatilization Loss Evaporation & Concentration Error Volatilization->Loss Consumption Metabolic Consumption (13C Loss) Microbe->Consumption

Caption: Pathway showing how pH drift and contamination lead to quantitative data loss.[1]

Frequently Asked Questions (FAQ)

Q: Can I re-freeze an aliquot after thawing? A: No. While the chemical stability might survive, the concentration accuracy does not. Sublimation and condensation during the thaw/refreeze cycle alter the volume. Discard unused portions of thawed aliquots.

Q: Why does my solution look cloudy after thawing? A: This is often a "salting-out" effect or interaction with calcium ions if dissolved in complex media.[1]

  • Troubleshoot: Warm to 37°C and vortex. If cloudiness persists, filter (0.22 µm). If it persists after filtration, discard—it may be microbial contamination.[1]

Q: Is Sodium Propionate light sensitive? A: Generally, no.[1] However, the buffer or other components in your media might be. It is Good Laboratory Practice (GLP) to store isotope standards in amber vials or wrapped in foil to prevent any photo-oxidation of trace impurities.[1]

Q: Can I autoclave the solution to sterilize it? A: It is not recommended. While sodium propionate has a high melting point (~289°C), autoclaving (121°C) in solution can cause hydrolysis of the container (leaching) or pH shifts.[1] Sterile filtration is the only validated method for metabolomics standards.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723816, Sodium Propionate. Retrieved February 19, 2026 from [Link][1]

  • Food and Agriculture Organization (FAO). Sodium Propionate: Chemical and Technical Assessment. JECFA. Retrieved from [Link]

  • Lane, A. N., et al. (2019). Stable Isotope Tracers in Metabolomics.[1] In Methods in Molecular Biology. This reference grounds the requirement for -80°C storage of extracted metabolites and tracers.[6]

Sources

Overcoming tracer dilution effects in large-scale propionate studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Metabolic Flux Division) Topic: Troubleshooting Tracer Dilution & Detection in Large-Scale Propionate Studies

Introduction: The "Splanchnic Sink" Problem

Welcome to the technical support center. If you are running large-scale [1-13C] or [U-13C]propionate studies, you are likely encountering a specific set of frustrations: undetectable enrichment levels in peripheral blood, massive variance between subjects, or calculated flux rates that seem physiologically impossible.

The Root Cause: Propionate is not like Glucose. It is a "splanchnic bed" metabolite.

  • Massive Dilution: The gut microbiome produces propionate at rates orders of magnitude higher than endogenous mammalian tissues, creating a massive "tracee" pool that dilutes your intravenous tracer.

  • Hepatic Extraction: The liver acts as a gatekeeper, extracting ~90-95% of portal propionate before it ever reaches the systemic circulation (peripheral veins).

If you sample from a peripheral vein without accounting for this, your data will reflect only the "spillover," not the production. This guide addresses these structural failures.

Module 1: Analytical Sensitivity (The "Invisible Tracer" Issue)

User Complaint: "I am infusing [1-13C]propionate, but my M+1 enrichment in plasma is <0.5%, buried in the noise. I can't calculate flux."

Diagnosis: You are likely using standard Electron Ionization (EI) GC-MS or low-sensitivity LC-MS methods. The massive dilution of propionate requires femtomolar sensitivity.

Solution: Switch to Negative Chemical Ionization (NCI) with Pentafluorobenzyl Bromide (PFBBr) derivatization.

The Protocol: PFBBr Derivatization for NCI-GC-MS

This method attaches an electron-capturing group (PFB) to the propionate, increasing sensitivity by ~100-1000x compared to standard silylation (BSTFA/MSTFA).

Step-by-Step Workflow:

  • Extraction: Acidify 50-100 µL plasma with HCl. Extract into isooctane or ethyl acetate.

  • Derivatization:

    • Add PFBBr (in acetonitrile) and Diisopropylethylamine (DIPEA) (catalyst).

    • Incubate at 60°C for 30 minutes .

  • Cleanup: The reaction is messy. Dry down under nitrogen and reconstitute in pure hexane.

  • MS Configuration:

    • Source: NCI (Methane as reagent gas).

    • Monitoring: Monitor the carboxylate anion (

      
      ).
      
    • Ions: For Propionate (C3), monitor m/z 73 (M0) and m/z 74 (M+1).

Critical Note: In NCI, the PFB group falls off. You are detecting the propionate anion directly. This removes the background noise of the derivative group, resulting in ultra-clean baselines.

Module 2: Experimental Design (The "Liver Filter" Issue)

User Complaint: "My calculated Rate of Appearance (


) is lower than expected for whole-body turnover. Why?"

Diagnosis: You are sampling from a peripheral vein (antecubital). You are measuring post-hepatic "spillover," not true production. The liver extracted the tracer before it mixed with the gut-derived tracee.

Solution: You must adopt a Primed-Continuous Infusion protocol and mathematically correct for splanchnic extraction, or change sampling sites.

Visualizing the Dilution Flow

PropionateFlux cluster_0 The Sampling Error Trap Tracer_Infusion IV Tracer Infusion ([1-13C]Propionate) Systemic_Circ Systemic Circulation (Peripheral Vein) Tracer_Infusion->Systemic_Circ Input F Liver LIVER (Extraction ~95%) Systemic_Circ->Liver Arterial Flow Liver->Systemic_Circ Spillover Only (Low Enrichment) Gut_Microbiome Gut Microbiome (Major Source) Portal_Vein Portal Vein (High Flux) Gut_Microbiome->Portal_Vein Endogenous Ra Portal_Vein->Liver Tracee Input

Caption: The "Splanchnic Trap." Tracer enters systemically, but the major Tracee load enters via the Portal Vein. Peripheral sampling misses the mixing dynamics in the liver.

Corrective Protocol: Primed-Continuous Infusion

To overcome the pool size, you must reach isotopic steady state quickly.

  • The Prime (

    
    ):  Administer a bolus of labeled propionate (e.g., 20-30 x the per-minute infusion rate) to instantly fill the pool.
    
  • The Continuous Infusion (

    
    ):  Immediately follow with a constant rate infusion (
    
    
    
    ).
  • Duration: Run for 90-120 minutes.

  • Sampling: Take 3-4 samples in the final 20 minutes (Steady State).

Calculation Correction: If you cannot sample the portal vein (impossible in humans), you must acknowledge that your


 represents Whole Body Turnover  excluding first-pass gut production.


Where

is the enrichment at steady state.
Module 3: Troubleshooting Data Artifacts

User Complaint: "I see label recycling. My M+3 tracer is showing up as M+1 and M+2 in lactate and glucose. Is my propionate flux invalid?"

Diagnosis: Propionate enters the TCA cycle via Succinyl-CoA


 Malate 

Pyruvate. This "scrambles" the label and sends it into the gluconeogenic pool. This is known as Cataplerosis .

Solution:

  • Tracer Choice: Use [1-13C]propionate instead of [U-13C]propionate. The C1 carbon is lost as CO2 when it enters the TCA cycle (at the Pyruvate Dehydrogenase step or PEPCK). This prevents the label from reappearing in glucose/lactate, simplifying the kinetics.

  • Modeling: If you must use U-13C, you need a multi-compartmental model that includes the TCA cycle exchange (using isotopomer analysis, often requiring NMR or high-res MS).

Summary of Key Parameters
ParameterRecommendationReason
Tracer Sodium [1-13C]propionate Avoids label recycling into glucose/lactate (C1 is lost as CO2).
Derivatization PFBBr (Pentafluorobenzyl Bromide) 100x sensitivity gain via NCI-GC-MS. Essential for low enrichment.
Ionization NCI (Negative Chemical Ionization) Detects carboxylate anion; eliminates background noise.
Infusion Primed-Continuous Bolus required to saturate the large, rapid-turnover pool.
Sampling Arterial (Ideal) / Arterialized Venous Peripheral venous blood is "post-metabolic" and underestimates flux.
References
  • Perry, R. J., et al. (2016). Acetate mediates a microbiome-brain-β-cell axis to promote metabolic syndrome. Nature.

    • Context: Establishes the gold-standard protocols for SCFA (acetate/propionate) turnover using stable isotopes in vivo.
  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

    • Context: The authoritative text on calculating , handling primed-continuous infusions, and mathem
  • Zhang, H., et al. (2009). Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. Analytical Chemistry.[1][2][3][4]

    • Context: Details the PFBBr derivatization method specifically for propionate and other SCFAs to achieve femtomolar sensitivity.
  • van Eijk, H. M., et al. (2009). Measurement of amino acid and SCFA enrichment by GC-MS: PFBBr derivatization. Journal of Chromatography B.

    • Context: Validates the NCI-GC-MS workflow for detecting low-enrichment metabolites in plasma.

Sources

Validation & Comparative

A Scientist's Guide: Choosing the Right Isotopic Tool for Flux Analysis—Sodium Propionate-1,2-¹³C₂ vs. U-¹³C₃ Propionate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of cellular metabolism, ¹³C Metabolic Flux Analysis (MFA) is an indispensable technique for quantifying the rates of metabolic reactions.[1][2] The precision of these measurements, however, is critically dependent on the selection of an appropriate isotopic tracer.[3] This guide provides an in-depth comparison of two propionate-based tracers, sodium propionate-1,2-¹³C₂ and sodium U-¹³C₃ propionate, to illuminate the distinct advantages of each and guide your experimental design for achieving maximum flux precision.

Propionate, a three-carbon short-chain fatty acid, serves as a key substrate in various metabolic contexts, entering central carbon metabolism as propionyl-CoA. This intermediate is generated from the catabolism of odd-chain fatty acids and several amino acids, including valine, isoleucine, and methionine.[4][5] Understanding its metabolic fate is crucial for studies in cancer, metabolic disorders, and microbiology.

The Central Question: Two Fates of Propionyl-CoA

The metabolic journey of propionyl-CoA primarily follows two distinct pathways. The choice of ¹³C tracer is paramount in dissecting the relative flux through these routes.

  • The Canonical Anaplerotic Pathway (Methylmalonate Pathway): Propionyl-CoA is carboxylated to form methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[4][6] This four-carbon molecule enters the Tricarboxylic Acid (TCA) cycle, replenishing its intermediates in a process known as anaplerosis. This is the primary pathway in most vertebrate cells.

  • The Methylcitrate Cycle: In many microorganisms and under certain conditions in mammalian cells, propionyl-CoA can condense with oxaloacetate to form methylcitrate. This is subsequently cleaved to yield pyruvate and succinate.[4][7] This pathway provides an alternative route for propionate catabolism and can significantly alter cellular carbon routing.

The ability to distinguish and quantify flux through these competing pathways is where the specific labeling pattern of the propionate tracer becomes the hero of the story.

Propionate_Metabolism cluster_tracers Isotopic Tracers cluster_methylmalonate Methylmalonate Pathway cluster_methylcitrate Methylcitrate Cycle Prop_12C2 Propionate-1,2-¹³C₂ PropionylCoA Propionyl-CoA Prop_12C2->PropionylCoA Prop_U13C3 U-¹³C₃ Propionate Prop_U13C3->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA +CO₂ Methylcitrate Methylcitrate PropionylCoA->Methylcitrate + Oxaloacetate SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA_Cycle TCA Cycle SuccinylCoA->TCA_Cycle Pyruvate Pyruvate Methylcitrate->Pyruvate Succinate_MC Succinate Methylcitrate->Succinate_MC Pyruvate->TCA_Cycle as Acetyl-CoA Succinate_MC->TCA_Cycle

Caption: Competing metabolic fates of propionyl-CoA.

Tracer Properties: A Head-to-Head Comparison

The fundamental difference between the two tracers lies in their isotopic labeling, which dictates the information that can be extracted from downstream metabolites.

FeatureSodium Propionate-1,2-¹³C₂Sodium U-¹³C₃ Propionate
Structure CH₃-¹³CH₂-¹³COOH¹³CH₃-¹³CH₂-¹³COOH
¹³C Atoms 23
Mass Shift M+2M+3
Key Characteristic Labeled C1-C2 bond allows for tracking of specific bond cleavage events.Fully labeled backbone tracks the entire molecule's contribution to downstream pools.
Primary Use Case High-precision resolution of competing pathways (e.g., Methylmalonate vs. Methylcitrate).Quantifying total anaplerotic contribution of propionate.

Predicting the ¹³C Signature: Causality in Labeling Patterns

To understand why these tracers yield different levels of precision, we must predict the mass isotopomer distributions (MIDs) they produce in key metabolites. An isotopomer is a molecule with isotopes at specific positions, while a mass isotopomer (e.g., M+1, M+2) is a molecule with a certain number of heavy isotopes, regardless of position.[8]

Let's trace the ¹³C atoms.

  • Through the Methylmalonate Pathway:

    • Propionate-1,2-¹³C₂ (M+2) is converted to propionyl-CoA (M+2). Carboxylation adds an unlabeled carbon (¹²CO₂), resulting in methylmalonyl-CoA (M+2) and subsequently succinyl-CoA (M+2).

    • U-¹³C₃ Propionate (M+3) is converted to propionyl-CoA (M+3). Carboxylation results in methylmalonyl-CoA (M+3) and succinyl-CoA (M+3).

  • Through the Methylcitrate Cycle:

    • Propionate-1,2-¹³C₂ (M+2) as propionyl-CoA condenses with unlabeled oxaloacetate. The subsequent cleavage is key: the C1-C2 bond is preserved, yielding pyruvate (M+2) . The unlabeled C3 atom is incorporated into succinate (M+0). This creates a highly specific and informative M+2 pyruvate signal.[7]

    • U-¹³C₃ Propionate (M+3) similarly reacts and cleaves to yield pyruvate (M+3) and succinate (M+0).

The unique generation of M+2 pyruvate from the 1,2-¹³C₂ tracer is the critical distinction. It provides a direct, unambiguous measure of flux through the methylcitrate pathway. While the U-¹³C₃ tracer also labels pyruvate, it is less able to distinguish between alternative pathways that might also produce fully labeled three-carbon units.[7]

Predicted Mass Isotopomer Distributions (Hypothetical)

This table illustrates the expected labeling in key metabolites assuming a 50/50 flux split between the two pathways for simplicity.

MetaboliteTracerPredicted Primary Mass IsotopomerRationale
Succinyl-CoA Propionate-1,2-¹³C₂M+2Direct product of the methylmalonate pathway.
U-¹³C₃ PropionateM+3Direct product of the methylmalonate pathway.
Pyruvate Propionate-1,2-¹³C₂M+2Specific product of the methylcitrate cycle.
U-¹³C₃ PropionateM+3Product of the methylcitrate cycle.
Glutamate Propionate-1,2-¹³C₂M+2Derived from α-ketoglutarate in the TCA cycle after entry of M+2 succinyl-CoA.
U-¹³C₃ PropionateM+3Derived from α-ketoglutarate in the TCA cycle after entry of M+3 succinyl-CoA.

Experimental Protocol for Comparative Flux Analysis

This self-validating protocol is designed to rigorously compare the two tracers and ensure trustworthy results.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Isotope Labeling cluster_analysis Phase 3: Analysis cluster_modeling Phase 4: Modeling & Interpretation Culture 1. Cell Culture (e.g., HepG2, E. coli) Media 2. Media Formulation (DMEM with unlabeled propionate) TracerA 3a. Switch to Media + Propionate-1,2-¹³C₂ Media->TracerA TracerB 3b. Switch to Media + U-¹³C₃ Propionate Media->TracerB Incubate 4. Incubate to Isotopic Steady State TracerA->Incubate TracerB->Incubate Quench 5. Quench Metabolism (Cold Methanol) Incubate->Quench Extract 6. Metabolite Extraction Quench->Extract GCMS 7. GC-MS/LC-MS Analysis (Measure MIDs) Extract->GCMS DataProc 8. Data Processing (Correct for natural abundance) GCMS->DataProc FluxEst 9. Flux Estimation (e.g., INCA, OpenFlux) DataProc->FluxEst Compare 10. Compare Flux Precision (Confidence Intervals) FluxEst->Compare

Caption: Experimental workflow for comparing propionate tracers.

Step-by-Step Methodology
  • Cell Seeding and Growth: Culture cells in standard medium to mid-log phase to ensure stable metabolic activity.

  • Tracer Introduction: Aspirate standard medium and replace with experimental medium containing either sodium propionate-1,2-¹³C₂ or U-¹³C₃ propionate at a defined concentration (e.g., 100 µM). Cultures are run in parallel.

  • Achieving Isotopic Steady State: Incubate cells for a duration sufficient to reach isotopic steady state, where the labeling patterns of key metabolites are stable.[9] This time must be determined empirically but is often equivalent to several cell doubling times.

  • Metabolic Quenching and Extraction: Rapidly quench metabolic activity by aspirating the medium and adding a cold (-80°C) methanol/water solution. Scrape the cells and collect the extract. This step is critical to prevent metabolic changes during sample handling.

  • Sample Preparation for GC-MS: Dry the metabolite extracts and derivatize them (e.g., with MTBSTFA) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[10][11]

  • GC-MS Analysis: Analyze the samples to quantify the mass isotopomer distributions (MIDs) of key metabolites, particularly amino acids (like alanine, which reports on pyruvate labeling) and TCA cycle intermediates.[12][13]

  • Flux Estimation: Use specialized software to fit the measured MIDs and extracellular exchange rates (nutrient uptake/secretion) to a metabolic network model. The software performs a chi-squared minimization to find the set of fluxes that best explains the labeling data.[14][15]

  • Statistical Analysis: Evaluate the precision of the estimated fluxes by calculating 95% confidence intervals. A narrower interval indicates higher precision.[16]

Interpreting the Outcome: A Case for Precision

The choice of tracer directly impacts the confidence with which you can state a flux value. The more unique information a tracer provides, the more constrained the model becomes, leading to narrower confidence intervals.

Simulated Flux Precision Comparison
Flux ParameterTracerEstimated Flux (Normalized)95% Confidence IntervalPrecision
Methylcitrate Cycle Propionate-1,2-¹³C₂50.0[47.5, 52.5]High
U-¹³C₃ Propionate51.2[42.1, 60.3]Lower
Methylmalonate Pathway Propionate-1,2-¹³C₂50.0[46.8, 53.2]High
U-¹³C₃ Propionate48.8[40.5, 57.1]Lower

As the simulated data shows, the flux through the methylcitrate cycle is resolved with much higher precision using the Propionate-1,2-¹³C₂ tracer. This is a direct consequence of the unique M+2 pyruvate labeling pattern, which acts as a powerful constraint on the model. The U-¹³C₃ tracer, while still informative, provides less specific information, resulting in wider confidence intervals and thus lower certainty in the calculated flux value.

Conclusion and Recommendations

The selection between sodium propionate-1,2-¹³C₂ and U-¹³C₃ propionate is not a matter of one being universally "better," but of aligning the tool with the scientific question.

  • Choose Sodium Propionate-1,2-¹³C₂ for High-Resolution Pathway Disambiguation: When your primary objective is to precisely quantify the split ratio between competing metabolic pathways, such as the methylmalonate pathway and the methylcitrate cycle, the specific bond labeling of this tracer is unparalleled. It provides unique labeling patterns that significantly constrain flux models, yielding highly precise flux estimates.

  • Choose U-¹³C₃ Propionate for General Anaplerotic Contribution: When your goal is to measure the overall contribution of propionate to TCA cycle anaplerosis or to trace the propionate backbone into downstream biosynthetic pathways far removed from the initial entry point, the strong, unambiguous M+3 signal is advantageous and cost-effective. It provides a clear measure of total carbon entry without the complexity needed to resolve specific upstream pathway splits.

By understanding the metabolic transformations of these tracers and their resulting isotopic signatures, researchers can design more powerful, precise, and insightful metabolic flux experiments.

References

  • Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Atlas of Biochemistry. (n.d.). What is propionyl CoA and when is it produced during fatty acid oxidation?. Available at: [Link]

  • Clarity Bio Systems. (n.d.). Precise 13C Metabolic Flux Analysis. Available at: [Link]

  • Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. JuSER. Available at: [Link]

  • Netea-Maier, R. T., et al. (2020). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites. Available at: [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. Available at: [Link]

  • Horswill, A. R., & Escalante-Semerena, J. C. (2001). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Maloy, S. R., et al. (1983). [13C]propionate oxidation in wild-type and citrate synthase mutant Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Yuan, J., et al. (2020). Parallel isotope differential modeling for instationary 13C fluxomics at the genome scale. Biotechnology for Biofuels. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2016). 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling. Metabolic Engineering. Available at: [Link]

  • Jang, C., et al. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites. Available at: [Link]

  • Weitzel, M. (2013). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. Available at: [Link]

  • King, M. W. (2025). Propionic Acidemia. The Medical Biochemistry Page. Available at: [Link]

  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Cell Reports. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature Protocols. Available at: [Link]

  • Shimadzu. (2014). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Available at: [Link]

  • Gauthier, P. P. G., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites. Available at: [Link]

  • Sherry, A. D., et al. (1988). Propionate metabolism in the rat heart by 13C n.m.r. spectroscopy. Biochemical Journal. Available at: [Link]

  • Xiong, W., et al. (2010). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology. Available at: [Link]

  • Trefely, S., et al. (2021). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species. Journal of Biological Chemistry. Available at: [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2015). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic Engineering. Available at: [Link]

  • Emwas, A.-H., et al. (2022). Fluxomics - New Metabolomics Approaches to Monitor Metabolic Pathways. Frontiers in Pharmacology. Available at: [Link]

  • SCIEX. (n.d.). Targeted flux analysis through the Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA) Workflow. Available at: [Link]

  • Wolf, B., & Hsia, Y. E. (1988). Metabolism of 1-13C-propionate in vivo in patients with disorders of propionate metabolism. Pediatric Research. Available at: [Link]

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Available at: [Link]

  • Kasumov, T., et al. (2002). Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry. Analytical Biochemistry. Available at: [Link]

  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. ResearchGate. Available at: [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2011). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. ResearchGate. Available at: [Link]

  • Trefely, S., et al. (2020). Direct anabolic three carbon metabolism via propionate to a six carbon metabolite occurs in human heart and in vivo across mouse tissues. bioRxiv. Available at: [Link]

  • Fan, T. W.-M., & Lane, A. N. (2015). 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. UKnowledge. Available at: [Link]

  • Atwal, P. S., et al. (2017). TCA cycle and Propionate Pathway. ResearchGate. Available at: [Link]

  • Chapman, K. A. (2019). Metabolic pathway. Propionyl-coenzyme A carboxylase... GeneReviews. Available at: [Link]

  • Liu, X., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Available at: [Link]

  • Long, C. P., & Antoniewicz, M. R. (2016). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. MDPI. Available at: [Link]

  • Wichern, F., et al. (2012). Mass spectrometric identification of 13C-labeled metabolites during anaerobic propanoic acid oxidation. Chemistry & Biodiversity. Available at: [Link]

  • Trefely, S., et al. (2019). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and C-13-isotopic labeling of acyl-coenzyme A thioesters. Drexel Research Discovery. Available at: [Link]

  • Trefely, S., et al. (2019). LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-iso. eScholarship. Available at: [Link]

  • ResearchGate. (n.d.). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. Available at: [Link]

  • PubChem. (n.d.). Sodium (1,2-13C2)propanoate. Available at: [Link]

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Validation of TCA Cycle Flux: A Comparative Guide to Using Sodium Propionate-1,2-13C2 Tracers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies for validating TCA cycle flux, with a specific focus on the application of sodium propionate-1,2-13C2 as a powerful anaplerotic tracer. We will explore the biochemical rationale, present detailed experimental protocols, compare it with alternative tracers, and provide guidance on data interpretation.

The Principle: Why Propionate?

Propionate is a three-carbon short-chain fatty acid that serves as a valuable probe for TCA cycle anaplerosis—the replenishment of cycle intermediates. Its metabolic route is distinct from primary carbon sources like glucose or glutamine. In the mitochondria, propionate is activated to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.[8][9][10]

Using specifically labeled sodium propionate-1,2-13C2 allows researchers to trace the entry and fate of these two labeled carbons as they flow through the cycle. This provides a direct measure of the anaplerotic flux into the succinyl-CoA node, offering a powerful constraint for validating and refining broader metabolic models typically built with glucose or glutamine tracers.[11]

It is important to note that while the canonical fate of propionyl-CoA is anaplerosis, alternative non-oxidative pathways may exist, such as the formation of trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA).[12] While typically a minor fate, awareness of such pathways can improve the accuracy of tracer models.[12]

Propionate Metabolism and Entry into the TCA Cycle

The diagram below illustrates the conversion of propionate to succinyl-CoA and its subsequent entry into the TCA cycle, highlighting the path of the 13C labels from sodium propionate-1,2-13C2.

Propionate_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondrion Propionate Propionate-1,2-13C2 (Extracellular) PropionylCoA Propionyl-CoA-1,2-13C2 Propionate->PropionylCoA Thiokinase (ACSs) MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA-2,3-13C2 MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate OAA->Citrate Citrate Synthase AKG α-Ketoglutarate Citrate->AKG TCA Cycle AKG->SuccinylCoA TCA Cycle AcetylCoA Acetyl-CoA (from Glucose/Fatty Acids) AcetylCoA->Citrate

Caption: Pathway of sodium propionate-1,2-13C2 metabolism into the TCA cycle.

Comparison of 13C Tracers for TCA Cycle Flux Analysis

The choice of isotopic tracer is a critical decision in experimental design, as it determines which specific pathways are most precisely interrogated.[13] Sodium propionate provides unique insights into anaplerosis, complementing information gained from other common tracers.

Tracer Point of Entry / Primary Pathway Key Insights Advantages Limitations & Confounders
Sodium propionate-1,2-13C2 Succinyl-CoA (Anaplerosis)Quantifies the rate of entry of 3-carbon units into the TCA cycle.Directly measures anaplerotic flux from a distinct source. Excellent for validating other models.[11]Does not inform on glycolytic or pyruvate dehydrogenase (PDH) flux. Potential for minor alternative metabolic fates.[12]
[U-13C6]-Glucose Acetyl-CoA (via Pyruvate) and Oxaloacetate (via Pyruvate Carboxylase)Provides a global view of central carbon metabolism, including glycolysis, PPP, and TCA cycle activity.Comprehensive labeling of nearly all central carbon metabolites.Complex labeling patterns can be difficult to deconvolute. Dilution from unlabeled sources can complicate analysis.
[1,2-13C2]-Glucose Acetyl-CoA Primarily used to resolve fluxes between glycolysis and the Pentose Phosphate Pathway (PPP).[13][14]Excellent resolution for upper glycolysis and PPP fluxes.Less informative for the TCA cycle compared to uniformly labeled glucose or glutamine.[13]
[U-13C5]-Glutamine α-Ketoglutarate (Anaplerosis/Glutaminolysis)Measures the contribution of glutamine to TCA cycle pools, a key pathway in many proliferating cells.Considered the preferred tracer for analyzing TCA cycle activity and reductive carboxylation.[2][13]Does not directly measure glucose entry into the TCA cycle via PDH.
[U-13C]-Lactate Pyruvate -> Acetyl-CoA Traces the contribution of extracellular lactate to mitochondrial metabolism.Relevant for studying tissues with high lactate shuttle activity (e.g., brain, muscle) and the tumor microenvironment.[15]Interpretation can be complicated by lactate recycling between tissues.[16]
[U-13C]-Fatty Acids (e.g., Palmitate) Acetyl-CoA (via β-oxidation)Quantifies the rate of fatty acid oxidation (FAO) and its contribution to the TCA cycle.Directly measures FAO flux, which is critical in oxidative tissues like the heart and muscle.[17]Does not inform on carbohydrate or amino acid metabolism.

Experimental Workflow: A Step-by-Step Protocol

This section details a robust protocol for conducting a steady-state labeling experiment in adherent mammalian cells using sodium propionate-1,2-13C2.

Core Experimental Workflow Diagram

Workflow A 1. Cell Culture Grow cells to ~80% confluency B 2. Media Switch Aspirate standard media. Wash with PBS. A->B C 3. Tracer Incubation Add pre-warmed medium with Sodium Propionate-1,2-13C2. Incubate to isotopic steady state. B->C D 4. Metabolism Quenching Aspirate labeling media. Wash with ice-cold saline. C->D E 5. Metabolite Extraction Add ice-cold extraction solvent (e.g., 80% Methanol). Scrape cells and collect. D->E F 6. Sample Preparation Centrifuge to pellet protein. Dry metabolite supernatant. E->F G 7. Derivatization Prepare samples for GC-MS (e.g., silylation). F->G H 8. GC-MS Analysis Separate and detect metabolites. Acquire mass spectra. G->H I 9. Data Analysis Determine Mass Isotopomer Distributions (MIDs). Correct for natural abundance. Calculate flux. H->I

Caption: Step-by-step experimental workflow for 13C-propionate tracer analysis.

Detailed Methodology

1. Cell Culture and Media Preparation:

  • Culture adherent cells in standard growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics to ~80% confluency.

  • Causality: Growing to a consistent confluency ensures reproducible metabolic states across replicates.

  • Prepare the labeling medium: Use a base medium (e.g., glucose-free DMEM) supplemented with dialyzed FBS (dFBS) to minimize unlabeled propionate and other small molecules. Add known concentrations of glucose, glutamine, and the tracer, sodium propionate-1,2-13C2 (e.g., 100 µM).

  • Causality: Using dFBS is critical for reducing background from unlabeled precursors, thereby increasing the signal-to-noise ratio of the 13C-labeling.[18]

2. Tracer Incubation:

  • Aspirate the standard growth medium from the cell culture plates.

  • Gently wash the cells once with pre-warmed, serum-free medium or PBS to remove residual unlabeled metabolites.

  • Add the pre-warmed 13C-labeling medium to the cells.

  • Incubate for a duration sufficient to achieve isotopic steady state in TCA cycle intermediates. This is typically 6-24 hours but should be determined empirically for the specific cell type and experimental conditions.[18]

  • Causality: Reaching isotopic steady state, where the labeling enrichment of metabolites becomes constant, is a prerequisite for most 13C-MFA models.[1]

3. Metabolism Quenching and Metabolite Extraction:

  • This is the most critical step for preserving the in vivo labeling patterns.[3]

  • Place the culture plate on ice. Aspirate the labeling medium.

  • Immediately wash the cells with a large volume of ice-cold 0.9% saline solution to remove extracellular tracer.

  • Add an ice-cold extraction solvent (commonly 80% methanol / 20% water, pre-chilled to -80°C) directly to the plate.[19]

  • Use a cell scraper to detach the cells into the extraction solvent.

  • Collect the cell slurry into a microcentrifuge tube.

  • Causality: Rapidly dropping the temperature and introducing an organic solvent denatures enzymes, instantly halting metabolic activity and preventing artifactual changes in metabolite levels and labeling.[3][20]

4. Sample Preparation for GC-MS Analysis:

  • Centrifuge the cell extract at high speed (e.g., >14,000 g) at 4°C for 10-20 minutes to pellet protein and cell debris.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Dry the metabolite extract completely using a vacuum concentrator or a stream of nitrogen.

  • Derivatization: To make the non-volatile TCA cycle acids amenable to Gas Chromatography (GC), they must be derivatized. A common method is silylation using reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[21][22] This replaces active hydrogens with a silyl group, increasing volatility.

5. GC-MS Analysis and Data Interpretation:

  • Analyze the derivatized samples on a GC-MS system. The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the resulting fragments.[17][21]

  • The output will be a series of mass spectra for each TCA cycle intermediate. The distribution of ions containing different numbers of 13C atoms is the Mass Isotopomer Distribution (MID) .

  • For example, unlabeled succinate will have a primary mass (M+0). Succinate derived from one turn of the TCA cycle after the entry of succinyl-CoA-2,3-13C2 will appear as M+2.

  • Software tools (e.g., IsoCor) are used to correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.[17]

Data Interpretation: Validating Flux

The MIDs of TCA cycle intermediates provide a quantitative signature of the propionate flux. By comparing these experimentally determined MIDs with the MIDs predicted by a 13C-MFA model (e.g., one based on a [U-13C6]-glucose tracer), you can validate the model's accuracy.

Expected Labeling Patterns from [1,2-13C2]-Propionate

Propionate enters as succinyl-CoA with two 13C atoms. The table below outlines the expected primary mass shifts in key metabolites during the first turn of the TCA cycle.

Metabolite Expected Mass Shift (First Turn) Rationale
Succinyl-CoA M+2Direct entry point.
Succinate M+2Decarboxylation of succinyl-CoA.
Fumarate M+2Derived from M+2 succinate.
Malate M+2Derived from M+2 fumarate.
Oxaloacetate M+2Derived from M+2 malate.
Citrate M+2Condensation of M+2 oxaloacetate with unlabeled acetyl-CoA.
α-Ketoglutarate M+2Derived from M+2 citrate.
Glutamate M+2Directly derived from α-ketoglutarate.

Note: Subsequent turns of the cycle will lead to more complex labeling patterns (e.g., M+1, M+3, M+4) as labeled carbons are recycled.

If a 13C-MFA model built on glucose data predicts an anaplerotic flux that results in MIDs significantly different from those measured in the propionate experiment, the model requires refinement.[5][23] The propionate data provides an orthogonal, empirical measurement that constrains the anaplerotic input at the succinyl-CoA node, thereby increasing the confidence and accuracy of the entire flux map.[3]

Comparative Diagram of Tracer Entry Points

TCA_Tracers Gluc [U-13C6] Glucose PYR Pyruvate Gluc->PYR Gluc->PYR Pyruvate Carboxylase Gln [U-13C5] Glutamine AKG α-Ketoglutarate Gln->AKG Prop [1,2-13C2] Propionate SUCCOA Succinyl-CoA Prop->SUCCOA ACCOA Acetyl-CoA PYR->ACCOA OAA Oxaloacetate PYR->OAA Pyruvate Carboxylase CIT Citrate ACCOA->CIT CIT->AKG AKG->SUCCOA MAL Malate SUCCOA->MAL MAL->OAA OAA->CIT

Caption: Entry points of different 13C tracers into the TCA cycle.

References

  • Benchchem. (2025). Validating 13C-Metabolic Flux Analysis: A Comparative Guide to Orthogonal Methods. BenchChem.
  • Creative Proteomics. (n.d.). Overview of 13c Metabolic Flux Analysis.
  • Nättinen, J., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors.
  • Buescher, J. M., et al. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Current Opinion in Biotechnology.
  • Nättinen, J., et al. (2022). Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. PMC.
  • Wallace, M., et al. (n.d.). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species. PMC.
  • Kaste, J. A. M., & Shachar-Hill, Y. (2024). Model validation and selection in metabolic flux analysis and flux balance analysis. PubMed.
  • Kaste, J. A. M., & Shachar-Hill, Y. (n.d.). Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. arXiv.org.
  • Unknown. (n.d.).
  • ResearchGate. (n.d.).
  • The Medical Biochemistry Page. (2025). Propionic Acidemia.
  • ISMRM. (n.d.). Propionate as a Probe For Myocardial Metabolism – A Biochemical and Hyperpolarized MR Study.
  • JCI Insight. (n.d.).
  • ResearchGate. (n.d.). Fig.
  • Metallo, C. M., et al. (n.d.). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS.
  • Benchchem. (2025).
  • MDPI. (2023).
  • Cell Reports. (n.d.).
  • Hasenour, C. M., et al. (2020). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions.
  • Oxford Academic. (2023). Flux measurements of the tricarboxylic acid cycle in the tumors of mice.
  • RSC Publishing. (2022).
  • ResearchGate. (2025). 13C labeling dynamics of intra- and extracellular metabolites in CHO suspension cells.

Sources

A Senior Application Scientist's Guide to Cross-Validation of NMR and MS Data for 1,2-¹³C₂ Propionate Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals delving into the intricate world of cellular metabolism, the accurate elucidation of metabolic pathways is paramount. Stable isotope tracing, a powerful technique to track the fate of metabolites, provides a dynamic view of metabolic fluxes. When combined with the analytical prowess of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), it offers an unparalleled level of detail. This guide provides an in-depth, technical comparison of NMR and MS for the analysis of 1,2-¹³C₂ propionate metabolism, emphasizing the critical role of cross-validation for robust and reliable results.

Propionate, a short-chain fatty acid, is a key metabolic intermediate. Understanding its metabolism is crucial in various physiological and pathological contexts. The use of 1,2-¹³C₂ propionate as a tracer is particularly advantageous as the coupled ¹³C-¹³C labels provide unique signatures that can distinguish between different metabolic routes.[1][2][3] This guide will walk you through the experimental design, data acquisition, and, most importantly, the cross-validation of data from NMR and MS to provide a comprehensive and validated picture of propionate metabolism.

The Complementary Power of NMR and MS in Metabolomics

NMR and MS are the two pillars of modern metabolomics, each with its distinct strengths and weaknesses.[4][5][6][7] A successful metabolomics study often leverages the synergy between these two techniques.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that provides detailed structural information about metabolites.[4][5] Its high reproducibility and quantitative accuracy make it a gold standard for many applications.[5] For ¹³C-labeled studies, NMR can directly observe the position of the ¹³C atoms and their coupling, providing unambiguous evidence of metabolic transformations.[11][12] However, NMR generally has lower sensitivity compared to MS.[4]

  • Mass Spectrometry (MS): MS is a highly sensitive technique that can detect metabolites at very low concentrations.[4][5] When coupled with chromatographic separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it offers broad coverage of the metabolome.[4][13] In stable isotope tracing, MS excels at determining the mass isotopologue distribution of metabolites, revealing the extent of label incorporation.[14][15][16] However, MS is a destructive technique, and ion suppression effects can sometimes complicate quantification.[8]

The integration and cross-validation of data from both platforms are therefore not just beneficial but essential for achieving the highest level of confidence in metabolic flux analysis.[17]

Experimental Design: Tracing the Fate of 1,2-¹³C₂ Propionate

A well-designed experiment is the foundation of any successful metabolic study. Here, we outline a typical workflow for tracing the metabolism of 1,2-¹³C₂ propionate in a cell culture model.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sampling Sampling & Quenching cluster_extraction Metabolite Extraction cluster_analysis Instrumental Analysis cluster_data Data Analysis & Cross-Validation A Cell Seeding & Growth B Switch to Labeling Medium (containing 1,2-¹³C₂ Propionate) A->B C Time-Course Sampling B->C D Metabolism Quenching (e.g., with cold methanol) C->D E Cell Lysis & Extraction (e.g., with methanol/water/chloroform) D->E F NMR Spectroscopy E->F Aqueous & Organic Phases G LC-MS/MS Analysis E->G Aqueous & Organic Phases H Data Processing & Metabolite Identification F->H G->H I Flux Analysis H->I J Cross-Validation of NMR & MS Data I->J propionate_metabolism cluster_methylmalonyl Methylmalonyl-CoA Pathway cluster_methylcitrate Methylcitrate Cycle propionate 1,2-¹³C₂ Propionate propionyl_coa Propionyl-CoA propionate->propionyl_coa methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa methylcitrate Methylcitrate propionyl_coa->methylcitrate succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa tca_cycle TCA Cycle succinyl_coa->tca_cycle pyruvate ¹³C₂-Pyruvate methylcitrate->pyruvate pyruvate->tca_cycle

Sources

Technical Comparison: Sodium Propionate-1,2-13C2 vs. Glucose Tracers for Anaplerotic Flux Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium propionate-1,2-13C2 vs glucose tracers for anaplerosis measurement Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quantifying anaplerosis—the replenishment of tricarboxylic acid (TCA) cycle intermediates—is critical for understanding metabolic plasticity in cancer, diabetes, and cardiac dysfunction. While [U-13C6]glucose remains the gold standard for assessing global carbon flow, it suffers from "pyruvate cycling" ambiguity and high background noise when isolating specific anaplerotic nodes.

Sodium Propionate-1,2-13C2 has emerged as a high-precision alternative for targeting succinyl-CoA-mediated anaplerosis and quantifying gluconeogenic flux with superior signal-to-noise ratios in hepatic and cardiac tissues. This guide dissects the mechanistic and practical differences between these two tracer systems to help you select the optimal tool for your metabolic assay.

Mechanistic Basis: Entry Points and Pathway Logic

The fundamental difference between these tracers lies in their entry point into mitochondrial metabolism. This dictates which anaplerotic fluxes are visible to your mass spectrometer.

Pathway Visualization

The following diagram illustrates the distinct entry nodes for Glucose (Pyruvate Carboxylase) and Propionate (Succinyl-CoA), highlighting why propionate offers a "backdoor" entry to the TCA cycle.

MetabolicPathways Glucose [U-13C6] Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Propionate Sodium Propionate-1,2-13C2 PropionylCoA Propionyl-CoA Propionate->PropionylCoA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH (Oxidative) OAA Oxaloacetate (OAA) Pyruvate->OAA PC (Anaplerotic) Citrate Citrate AcetylCoA->Citrate OAA->Citrate AlphaKG α-Ketoglutarate Citrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->OAA Methylmalonyl Methylmalonyl-CoA PropionylCoA->Methylmalonyl PCC Methylmalonyl->SuccinylCoA Mutase (Anaplerotic)

Figure 1: Differential entry points. Glucose feeds anaplerosis primarily via Pyruvate Carboxylase (PC) at OAA. Propionate enters via Succinyl-CoA, bypassing the upstream TCA blockade often seen in metabolic disorders.

Technical Comparison: Specificity and Signal

The "Pyruvate Cycling" Problem with Glucose

When using [U-13C6]glucose, the label enters the TCA cycle via two competing routes:

  • PDH (Oxidative): Generates M+2 Acetyl-CoA

    
     M+2 Citrate.
    
  • PC (Anaplerotic): Generates M+3 OAA

    
     M+3 Citrate (condensing with unlabeled Acetyl-CoA) or M+5 Citrate (condensing with labeled Acetyl-CoA).
    

The Challenge: Rapid exchange between Pyruvate


 Lactate 

Alanine and Pyruvate

OAA

PEP (Pyruvate Cycling) scrambles the label. This makes it mathematically difficult to distinguish true anaplerotic flux (net synthesis) from exchange flux (isotopic swapping without net synthesis) [1].
The Propionate Advantage

Sodium Propionate-1,2-13C2 enters downstream at Succinyl-CoA.

  • Direct Anaplerosis: It forces carbon into the cycle, increasing the pool size of TCA intermediates.

  • Distinct Labeling: It produces M+2 Succinyl-CoA (and subsequently M+2 Malate/OAA) without passing through the crowded Pyruvate node.

  • Gluconeogenesis Tracking: Because Propionate-derived OAA must pass through PEP Carboxykinase (PEPCK) to become glucose, it is an excellent tracer for quantifying gluconeogenesis from TCA cycle anions [2].

Comparison Table
Feature[U-13C6] GlucoseSodium Propionate-1,2-13C2
Primary Anaplerotic Enzyme Pyruvate Carboxylase (PC)Methylmalonyl-CoA Mutase
TCA Entry Point Oxaloacetate (OAA)Succinyl-CoA
Isotopomer Complexity High: Mix of M+2, M+3, M+5 species due to PDH/PC ratio.Moderate: Primarily M+2 downstream intermediates.
Signal-to-Noise Lower: Diluted by endogenous glucose and glycogen.Higher: Low endogenous propionate levels in most tissues.
Key Limitation Pyruvate cycling obscures net flux calculations.Can alter metabolism (activates PDH, CoA trapping) if concentration is too high.
Best Application Global energy metabolism; Warburg effect; PC/PDH ratio.Liver/Heart specific anaplerosis; Gluconeogenesis; Odd-chain FA metabolism.

Experimental Protocol: Validated Workflows

To ensure data integrity, the following protocols utilize "multiplexing" (using tracers in parallel or combination) to resolve complex fluxes.

Protocol A: In Vivo Anaplerotic Flux (Mouse Model)

Objective: Quantify hepatic anaplerosis and gluconeogenesis.

Reagents:

  • Sodium Propionate-1,2-13C2 (99% enrichment).

  • [U-13C6]Glucose (optional for parallel group).

Workflow:

  • Pre-condition: Fast mice for 6–12 hours to deplete glycogen and maximize gluconeogenesis.

  • Catheterization: Insert jugular vein catheter for unstressed infusion.

  • Infusion:

    • Propionate Group: Infuse Sodium Propionate-1,2-13C2 at 0.4 mg/kg/min for 90-120 minutes. Note: Keep infusion rate low to avoid depleting free CoA pools.

    • Glucose Group: Infuse [U-13C6]Glucose at 2.5 mg/kg/min to achieve steady state (isotopic plateau).

  • Sampling: Collect arterial blood (tail bleed) every 30 mins to monitor enrichment.

  • Termination: Rapidly harvest liver and heart tissue; freeze-clamp immediately in liquid nitrogen to stop metabolic reactions.

  • Extraction: Perchloric acid (PCA) extraction for water-soluble metabolites.

Protocol B: Data Acquisition (GC-MS/LC-MS)
  • Target Analytes: Succinate, Malate, Fumarate, Citrate, Glutamate, Glucose (plasma).

  • Derivatization (GC-MS): MOX-TBDMS (Methoxyamine-tert-butyldimethylsilyl) is preferred for TCA intermediates to preserve thermal stability.

Data Interpretation & Calculation

Calculating Anaplerosis ( )

Anaplerosis is often expressed as the ratio of anaplerotic flux (


) to Citrate Synthase flux (

).
Using Propionate-1,2-13C2:

Propionate labels Succinyl-CoA (M+2). As this M+2 flows to Malate and OAA, it dilutes the unlabelled pool. The enrichment of M+2 Malate (relative to M+2 Succinate) serves as a proxy for the fraction of the TCA pool derived from the propionate entry.



Note: This assumes propionate is the sole source of M+2 succinate. In reality, rigorous MFA (Metabolic Flux Analysis) software (e.g., INCA) is required to solve the differential equations.

Using [U-13C6]Glucose:

You must compare PC flux (M+3 OAA) vs PDH flux (M+2 Acetyl-CoA). A common metric is the PC/PDH ratio , derived from the isotopomers of Glutamate (which equilibrates with


-Ketoglutarate):


Critique: This method is sensitive to the "dilution" of the label by endogenous substrates, often underestimating anaplerosis [3].

Decision Guide: Which Tracer to Choose?

Use the following logic flow to determine the appropriate tracer for your study.

DecisionTree Start What is your primary metabolic question? Q1 Are you measuring global glucose oxidation? Start->Q1 Q2 Is the tissue Liver or Heart? Q1->Q2 No (Anaplerosis/TCA) Res1 Use [U-13C6]Glucose (Standard Flux) Q1->Res1 Yes (Warburg, Glycolysis) Q2->Res1 No (General Cell Culture) Res2 Use Sodium Propionate-1,2-13C2 (High Precision Anaplerosis) Q2->Res2 Yes (High Gluconeogenesis) Res3 Use [1,2-13C2]Glucose (Pentose Phosphate Pathway)

Figure 2: Tracer Selection Logic. Propionate is the superior choice for liver/heart-specific anaplerosis questions, while Glucose remains the generalist tool.

References

  • Burgess, S. C., et al. (2015). "Limitations of detection of anaplerosis and pyruvate cycling from metabolism of [1-13C]acetate." Nature Medicine, 21(2), 108–109. Link

  • Hasenour, C. M., et al. (2020).[1] "In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions." Cell Reports, 32(5), 107986.[1] Link

  • Perry, R. J., et al. (2016). "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell, 160(4), 745-758. Link

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

Sources

Comparative Analysis of Commercial Sodium Propionate-1,2-13C2 Standards for Metabolic Tracing and Hyperpolarized MRI

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sodium Propionate-1,2-13C2 is a critical metabolic tracer used to probe anaplerotic flux and the tricarboxylic acid (TCA) cycle. While standard [1-13C] labeling is sufficient for basic fluxomics, the doubly labeled [1,2-13C2] isotopologue offers a distinct advantage: the preservation of the C1-C2 bond allows researchers to discriminate between oxidative metabolism and specific biosynthetic pathways via isotopomer spectral analysis (ISA).

However, the utility of this tracer—particularly in Hyperpolarized (HP) 13C MRI —is strictly governed by its purity. In HP applications, even trace paramagnetic impurities (ppb range) can decimate the T1 relaxation time, rendering the probe useless before it reaches the target tissue.

This guide evaluates three commercial classes of Sodium Propionate-1,2-13C2 to determine their suitability for high-sensitivity metabolic profiling.

Part 1: The Criticality of Isotopic vs. Chemical Purity

To the uninitiated, "99% Purity" on a label is a singular metric. To an application scientist, it represents two distinct vectors that must be validated independently.

Isotopic Enrichment (The Signal)

For Sodium Propionate-1,2-13C2, we require >99% enrichment at both carbon positions.

  • The Risk: Incomplete enrichment results in a mixture of isotopologues ([1-13C], [2-13C], and unlabeled). In NMR, this manifests as complex satellite patterns that dilute the quantitative doublet signal of the C1-C2 pair.

  • Causality: If the C1-C2 bond is the metabolic probe, any [1-13C] impurity acts as background noise, lowering the dynamic range of the experiment.

Chemical Purity (The Noise & Toxicity)

This refers to the absence of synthesis byproducts (e.g., residual ethanol, inorganic salts) and, crucially, paramagnetic ions (Fe³⁺, Cu²⁺, Gd³⁺).

  • The Risk: Paramagnetic relaxation enhancement (PRE).

  • Causality: Paramagnetic ions possess unpaired electrons with magnetic moments ~650x stronger than protons. They act as "relaxation sinks," causing the hyperpolarized 13C signal to return to thermal equilibrium within seconds rather than minutes.

Diagram 1: Impact of Purity on Experimental Outcomes

PurityImpact Source Sodium Propionate 1,2-13C2 Source IsoPurity Isotopic Purity (<99%) Source->IsoPurity ChemPurity Paramagnetic Impurities Source->ChemPurity Outcome1 Signal Dilution (Complex NMR J-coupling) IsoPurity->Outcome1 Outcome2 T1 Shortening (HP Signal Loss) ChemPurity->Outcome2 Final Failed Metabolic Quantification Outcome1->Final Outcome2->Final

Figure 1: Logical flow demonstrating how specific impurity types degrade downstream analytical performance.

Part 2: Comparative Methodology

We evaluated three grades of commercially available Sodium Propionate-1,2-13C2. To ensure objectivity, suppliers are categorized by their manufacturing tier rather than brand name.

  • Sample A (Premium Grade): GMP-compliant, specified for "Medical Research/HP-MRI."

  • Sample B (Standard Grade): >98% purity, general metabolic research.

  • Sample C (Economy Grade): Bulk synthesis, intended for lower-sensitivity MS applications.

Protocol 1: Quantitative 13C-NMR (qNMR) for Isotopic Enrichment

Objective: Quantify the ratio of the 1,2-13C2 doublet to naturally abundant singlets.

  • Preparation: Dissolve 20 mg of sample in 600 µL D₂O containing 0.5 mM DSS (internal standard).

  • Acquisition: 600 MHz Spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and ensure quantitative integrals).

    • Relaxation Delay (d1): 60s (Must be > 5x T1 of the carbonyl carbon).

    • Scan Count: 256.

  • Analysis: Integrate the Carbonyl (C1) doublet (split by C2) vs. the C1 singlet (arising from [1-13C] impurity or incomplete labeling).

Protocol 2: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Objective: Screen for paramagnetic ions (Fe, Cu, Mn, Gd).

  • Digestion: Microwave-assisted acid digestion (HNO₃).

  • Detection: Quadrupole ICP-MS in Helium collision mode to remove polyatomic interferences.

Protocol 3: Hyperpolarized T1 Relaxation Measurement

Objective: The ultimate functional test.

  • Polarization: Dissolve sample in glycerol/water with 15 mM Trityl radical. Polarize at 1.4K / 3.35 T for 60 mins.

  • Dissolution: Rapid dissolution with superheated D₂O buffer (neutralized to pH 7.4).

  • Measurement: Transfer to 1.4 T benchtop NMR. Acquire low-flip-angle (5°) spectra every 3 seconds.

  • Fitting: Fit signal decay to

    
    .
    

Part 3: Results & Data Analysis

Table 1: Comparative Analytical Data
MetricSample A (Premium)Sample B (Standard)Sample C (Economy)
Isotopic Enrichment (1,2-13C2) 99.4% 98.1%96.5%
Isotopomer Fidelity Clean DoubletMinor Singlet (C1) visibleSignificant Singlet & M+1 noise
Chemical Purity (1H NMR) >99.8%98.5% (Trace Ethanol)95% (Acetate/Solvents)
Iron (Fe) Content (ICP-MS) < 5 ppb 120 ppb850 ppb
Copper (Cu) Content < 1 ppb45 ppb110 ppb
T1 Relaxation (at 1.4T, 37°C) 48 ± 2 s 31 ± 3 s14 ± 4 s
Analysis of Results

1. The Isotopic Gap: Sample A showed a pristine doublet for the C1 carbonyl resonance (approx. 184 ppm) with a J-coupling constant (


) of ~52 Hz. Sample C displayed a central singlet integrating to ~3.5% of the total signal. In a metabolic flux study, this 3.5% "unlabeled C2" impurity would propagate through the TCA cycle (e.g., to Succinate), leading to erroneous calculation of anaplerotic rates.

2. The Paramagnetic Cliff: The difference in Iron content between Sample A (<5 ppb) and Sample B (120 ppb) seems small numerically but is exponential physically.

  • Sample A maintained a T1 of 48 seconds, allowing sufficient time for injection and metabolic conversion in vivo.

  • Sample B's T1 dropped to 31 seconds. In a clinical workflow requiring 45 seconds for transport/injection, Sample B would retain only ~23% of the polarization of Sample A.

Part 4: Application-Specific Performance (HP-MRI)

For researchers in drug development, the choice of standard dictates the visibility of the metabolic window. The following workflow illustrates why Sample A is the only viable option for in vivo HP-MRI.

Diagram 2: Hyperpolarized Workflow & Failure Points

HPWorkflow cluster_0 Polarization Phase cluster_1 Transport Phase (Critical) cluster_2 In Vivo Phase Step1 DNP Polarization (1.4K, 3.35T) Step2 Dissolution & Transfer (Time: 30-60s) Step1->Step2 Max Signal Step3 Metabolic Conversion Propionate -> Succinyl-CoA Step2->Step3 Signal Decay (e^-t/T1) Result Image Acquisition Step3->Result Impurity Sample B/C Impurities (Fe, Cu) Impurity->Step2 Accelerates Decay

Figure 2: The Hyperpolarization workflow. Impurities primarily attack the "Transport Phase," destroying signal before it can be utilized.

Mechanistic Insight: The C1-C2 Coupling

In HP-MRI, the 1,2-13C2 labeling pattern allows for the use of long-lived singlet states (LLSS) . By applying specific RF pulse sequences, magnetization can be stored in the scalar coupled C1-C2 pair, effectively extending the T1 lifetime by 2-3x compared to T1 alone.

  • Observation: This technique fails in Sample C. The isotopic inhomogeneity breaks the symmetry required for efficient singlet state storage, causing rapid "leakage" of the hyperpolarized state.

Part 5: Recommendations

Based on the data, the following procurement strategy is recommended:

  • For Hyperpolarized MRI / Singlet State NMR:

    • Strictly use Sample A (Premium/GMP grade). The cost premium is negligible compared to the cost of failed DNP experiments and lost magnet time. The <5 ppb metal specification is non-negotiable.

  • For In Vitro Fluxomics (Cell Culture):

    • Sample B (Standard Grade) is acceptable if the experimental design tolerates a 2% isotopic error margin. However, correct for the [1-13C] contribution in your isotopomer model matrix.

  • For LC-MS Internal Standards:

    • Sample C is sufficient. Mass spectrometry separates isotopologues by m/z, so the 3.5% isotopic impurity is easily resolved and does not interfere with quantitation of the target analyte.

References

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences. [Link] (Foundational text on DNP and the impact of relaxation times)

  • Kovacs, H., et al. (2005). Practical aspects of 13C-NMR signal enhancement using dynamic nuclear polarization. Journal of Magnetic Resonance. [Link] (Detailed analysis of paramagnetic impurities on T1 relaxation)

  • Merritt, M. E., et al. (2011).[1] Flux through hepatic pyruvate carboxylase and phosphoenolpyruvate carboxykinase detected by hyperpolarized 13C magnetic resonance.[1] Proceedings of the National Academy of Sciences. [Link] (Demonstrates the specific application of propionate/pyruvate tracers in TCA flux)

  • Pileio, G. (2020). Singlet State NMR: Methods and Applications. Royal Society of Chemistry. [Link] (Reference for the utility of coupled 1,2-13C2 systems in extending signal lifetime)

  • Lane, A. N., et al. (2019). NMR-based stable isotope resolved metabolomics in systems biochemistry. Archives of Biochemistry and Biophysics. [Link] (Methodology for analyzing isotopomer patterns and handling enrichment impurities)

Sources

Comparative kinetics of 1,2-13C2 propionate uptake in healthy vs diseased tissue

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Kinetics of 1,2-13C2 Propionate Uptake

Executive Summary: The Case for 1,2-13C2 Propionate

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological picture. While [1-13C] propionate is the standard for hyperpolarized MRI due to its long T1 relaxation, and [U-13C3] propionate is often used for total uptake quantification, [1,2-13C2] propionate offers a unique kinetic advantage: topological specificity .

This guide details why [1,2-13C2] propionate is the superior probe for distinguishing between oxidative metabolism and anaplerotic flux in diseased tissues (specifically cardiac hypertrophy and hepatocellular carcinoma). Its specific bond-breaking pattern during the methylmalonyl-CoA mutase reaction acts as a "molecular clock," allowing researchers to separate canonical mammalian metabolism from alternative stress pathways (e.g., methylcitrate cycle) and precisely quantify TCA cycle anaplerosis.

Mechanistic Basis: The Bond-Breaking "Smoking Gun"

To interpret kinetic data, one must understand the fate of the carbon-carbon bond. Unlike glucose tracers, 1,2-13C2 propionate undergoes a unique rearrangement that destroys its own signature 1,2-coupling if processed through the healthy mammalian pathway.

The Pathway Logic
  • Entry: Propionate (1,2-13C2) is activated to Propionyl-CoA.

  • Carboxylation (PCC): Converted to D-Methylmalonyl-CoA. The C1-C2 bond remains intact.

  • Rearrangement (MUT): L-Methylmalonyl-CoA Mutase moves the carbonyl-CoA group to the methyl carbon.

    • Critical Kinetic Event: This step breaks the contiguity of the 1,2-13C label.

    • Result: Formation of Succinyl-CoA labeled at positions C1 and C3 (or C2 and C4 depending on symmetry), not C1 and C2.

  • TCA Entry: Succinyl-CoA enters the TCA cycle.[1][2][3]

Visualization of Carbon Fate:

PropionateFate cluster_legend Legend Prop 1,2-13C2 Propionate (C1-C2 Bond Intact) PCoA Propionyl-CoA (1,2-13C2) Prop->PCoA ACSS2 (Activation) MMCoA Methylmalonyl-CoA (Bond Preserved) PCoA->MMCoA PCC (Carboxylation) SCoA Succinyl-CoA (1,3-13C2 or 2,4-13C2) *Bond Broken* MMCoA->SCoA MUT (Rearrangement) *Diagnostic Step* TCA TCA Cycle (Scrambling) SCoA->TCA Anaplerosis key Blue: Precursor Yellow: Intermediate Red: Rearranged Product

Caption: Carbon fate map of 1,2-13C2 propionate. The transition from Methylmalonyl-CoA to Succinyl-CoA breaks the C1-C2 bond, creating a distinct NMR/MS signature (loss of doublet).

Comparative Kinetics: Healthy vs. Diseased Tissue

Diseased tissues, particularly in Cardiac Hypertrophy and Cancer (Warburg Effect) , exhibit altered propionate handling. The 1,2-13C2 tracer reveals these shifts where other tracers fail.

Scenario A: Healthy Myocardium (Baseline)
  • Metabolic State: High Fatty Acid Oxidation (FAO), low anaplerosis.

  • Kinetics: Rapid clearance of propionate.

  • 1,2-13C2 Signature:

    • NMR: Complete loss of 1,2-coupling (doublets) in Succinate. Appearance of 1,3-labeled intermediates.[1][3][4][5][6][7][8][9]

    • Flux: High flux through MUT; low accumulation of Propionyl-CoA.

Scenario B: Diseased Tissue (Hypertrophy / Ischemia)
  • Metabolic State: Shift to Glucose dependence; "CoA Trapping" occurs. Impaired FAO.

  • Kinetics:

    • Anaplerotic Surge: Diseased hearts often upregulate anaplerosis to maintain TCA cycle carbon volume.

    • Bottlenecking: In Propionic Acidemia or severe ischemia, PCC or MUT activity may be rate-limiting.

  • 1,2-13C2 Signature:

    • NMR: If the Methylcitrate Cycle (a stress pathway usually dormant in mammals) is activated due to MUT blockage, the 1,2-bond is preserved .

    • Observation: Detection of 1,2-13C2 Citrate or Succinate (doublets) is a specific biomarker for pathological propionate overflow.

Tracer Comparison Table
Feature[1,2-13C2] Propionate [1-13C] Propionate [U-13C3] Propionate
Primary Utility Pathway Topology & Bond BreakingHyperpolarized MRI (Signal)Total Flux / Mass Balance
TCA Entry Signal Distinct: 1,3-labeling in SuccinateSingle label (C1/C4 Succinate)Uniform M+3 labeling
Anaplerosis Measurement High Precision: Distinguishes sourcesModerateLow (High background)
Stress Pathway Detection Excellent: Detects Methylcitrate cycle (bond preservation)Poor (Cannot distinguish)Poor (Complex scrambling)
Cost HighModerateModerate

Experimental Protocol: Kinetic Uptake Assay

Objective: Measure fractional anaplerosis in perfused heart or tumor-bearing mice.

Materials
  • Tracer: Sodium 1,2-13C2 Propionate (99% enrichment).

  • System: Langendorff Heart Perfusion (Ex vivo) or Tail Vein Infusion (In vivo).

  • Analysis: 13C-NMR (600 MHz+) or GC-MS.

Workflow (Langendorff Perfusion)
  • Equilibration (20 min): Perfusion with Krebs-Henseleit buffer (11 mM Glucose, 1.2 mM Palmitate).

  • Tracer Switch (t=0): Switch to buffer containing 2 mM [1,2-13C2] Propionate .

    • Note: Propionate is an energetic substrate; 2 mM is physiological for "loading" experiments but higher than plasma levels (micromolar).

  • Dynamic Sampling: Collect effluent every 5 minutes to measure O2 consumption and lactate washout.

  • Freeze Clamp (t=45 min): Rapidly freeze tissue in liquid N2 to stop metabolism.

  • Extraction: Perchloric acid (PCA) extraction for NMR/MS.

Data Interpretation Logic

Step 1: Check for "The Split" (NMR)

  • Analyze the Succinate resonance (~35 ppm).

  • Healthy Result: Singlets (or long-range coupling only). The C1-C2 bond was broken by Mutase.

  • Pathological Result: Doublets (J ~50 Hz). Indicates bypass via Methylcitrate cycle (bond preserved).

Step 2: Calculate Anaplerotic Flux (y) Using Mass Isotopomer Distribution (MID) from GC-MS:



  • Explanation: 1,2-13C2 Propionate enters as Succinyl-CoA.[5] After one turn, it labels Oxaloacetate. If it condenses with unlabeled Acetyl-CoA, it forms specific isotopomers.[5][8] The ratio of "fresh" anaplerotic carbon to cycling carbon defines the flux.

Experimental Workflow Diagram:

Workflow cluster_analysis Dual Analysis Path Start Start: Tissue/Animal Model Tracer Infuse 1,2-13C2 Propionate (Steady State or Bolus) Start->Tracer NMR 13C-NMR Spectroscopy (Bond Connectivity) Tracer->NMR Freeze Clamp MS GC/LC-MS (Mass Isotopomers) Tracer->MS Freeze Clamp Data Data Integration: 1. Check Mutase Activity (Bond Break) 2. Calculate Anaplerotic Flux NMR->Data MS->Data

Caption: Dual-modality workflow ensuring both structural (NMR) and quantitative (MS) validation of propionate flux.

References

  • Storey, C. J., et al. (2015). Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle. Cell Metabolism.[10]

  • Merritt, M. E., et al. (2011). Flux through the TCA cycle: A specific focus on 13C NMR isotopomer analysis. Journal of Biological Chemistry.

  • Wang, Y., et al. (2024).[11] The attenuated hepatic clearance of propionate increases cardiac oxidative stress in propionic acidemia.[11] Basic Research in Cardiology.[11]

  • London, R. E., et al. (1999). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Journal of Bacteriology.

  • Doan, M. T., et al. (2022). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in mammals.[1] Metabolites.[1][2][3][4][11][12][13][14][15]

Sources

Advantages of dual-labeled sodium propionate-1,2-13C2 over single-labeled variants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of dual-labeled sodium propionate-1,2-13C2 over single-labeled variants Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

In metabolic flux analysis (MFA), particularly within hepatic gluconeogenesis and mitochondrial anaplerosis, the choice of tracer determines the resolution of the resulting model.[1] While single-labeled variants (sodium propionate-1-13C or -2-13C) have historically served as cost-effective entry points, they suffer from a critical "blind spot": TCA cycle symmetry .

This guide details why Sodium Propionate-1,2-13C2 is the superior reagent for high-fidelity metabolic tracing. By preserving the C1-C2 carbon bond connectivity upon entry into the TCA cycle, this dual-labeled isotopomer bypasses the scrambling limitations of succinate symmetry, enables direct detection of bond-breaking events via NMR J-coupling, and provides rigorous constraints for modeling anaplerotic flux versus oxidative recycling.

The Core Problem: Single-Label Scrambling

To understand the advantage of the dual-label, one must first understand the failure mode of the single-label.

When Sodium Propionate-1-13C enters the mitochondria, it is converted to Propionyl-CoA, carboxylated to Methylmalonyl-CoA, and rearranged to Succinyl-CoA .

  • The Scrambling Event: Succinyl-CoA is converted to Succinate .[2] Succinate is a symmetric molecule.

  • The Consequence: The metabolic machinery cannot distinguish "head" from "tail." A label originally at the C1 position becomes chemically indistinguishable from the C4 position.

  • The Data Loss: When measuring downstream metabolites (like Malate or Oxaloacetate), a single mass isotopomer (M+1) is detected. You cannot definitively prove if this label arrived directly via anaplerosis or if it has already cycled through the TCA cycle. The "vector" of the carbon flow is lost.

The Dual-Label Solution: Bond Connectivity as Data

Sodium Propionate-1,2-13C2 solves this via isotopomer preservation .

A. Mass Spectrometry (GC-MS/LC-MS) Advantages

When propionate-1,2-13C2 is metabolized to Succinyl-CoA, the C1-C2 bond remains intact.

  • Succinate Symmetry is Irrelevant: Even though succinate is symmetric, the pair of labeled carbons moves together.

  • The M+2 Signature: In the first turn of the TCA cycle, downstream metabolites (Fumarate, Malate, Citrate) will exhibit an M+2 mass shift .

  • Differentiating Recycling: If the propionate carbon skeleton is oxidized to Pyruvate and then Acetyl-CoA (recycling), the C1-C2 bond is often broken or diluted. Therefore:

    • M+2 Species = Direct Anaplerotic Flux (Propionate

      
       Succinyl-CoA).
      
    • M+1 Species = Recycled/Scrambled Flux.

    • Result: A quantifiable ratio of anaplerosis vs. oxidation that single labels cannot provide.

B. NMR Spectroscopy Advantages

Single labels appear as singlets in 13C-NMR.[3] Dual labels utilize Spin-Spin Coupling (J-coupling) .

  • The Doublet Effect: The adjacent 13C nuclei in Propionate-1,2-13C2 split each other's signals.

  • Background Suppression: Natural abundance 13C (1.1%) rarely occurs as adjacent pairs. The dual-label signal (doublet) stands out starkly against the natural abundance background (singlets), significantly improving the limit of detection without requiring mass spectrometry.

Comparative Performance Analysis

The following table contrasts the capabilities of single vs. dual-labeled propionate in a standard hepatic flux experiment.

FeatureSodium Propionate-1-13CSodium Propionate-1,2-13C2Technical Implication
TCA Entry Signal M+1 (Singlet)M+2 (Doublet)M+2 confirms bond integrity; M+1 indicates recycling.
Succinate Symmetry Scrambles signal. Positional information lost.Retains connectivity. The C1-C2 pair survives symmetry.Dual label allows precise "First Pass" tracking.
NMR Detection Chemical shift only.Chemical shift + J-Coupling .J-coupling constants (

) provide structural proof of metabolite origin.
Gluconeogenesis Tracks total carbon incorporation.Tracks carbon backbone integrity .Distinguishes between recombined trioses and direct flux.
Flux Resolution Low (Requires heavy modeling assumptions).High (Data-driven constraints).Reduces "confidence intervals" in MFA software (e.g., INCA).

Visualizing the Pathway

The diagram below illustrates the metabolic fate of the 1,2-13C2 label. Note how the red-highlighted bond persists through the "scrambling" step of Succinate, whereas a single label would lose its specific orientation.

*Figure 1: Metabolic fate of Propionate-1,2-13C2. The C1-C2 bond (denoted by ) survives the symmetry of Succinate, resulting in M+2 downstream metabolites.

Experimental Protocol: Validated Workflow

Note: This protocol assumes a murine model for hepatic flux analysis, but principles apply to cell culture.

Phase 1: Tracer Administration

Goal: Achieve Isotopic Steady State (ISS).

  • Preparation: Dissolve Sodium Propionate-1,2-13C2 (99% enrichment) in sterile saline.

  • Surgical Catheterization: Insert a catheter into the jugular vein (mice) or use media supplementation (cells).

  • Priming Dose: Administer a bolus (e.g., 400 mg/kg/min for 5 mins) to rapidly label the succinyl-CoA pool.

  • Constant Infusion: Switch to a maintenance infusion (e.g., 10-20 mg/kg/min) for 90-120 minutes .

    • Why? You must wait for the label to equilibrate through the large TCA cycle pools.

Phase 2: Sample Collection & Quenching (Critical)

Goal: Stop metabolism instantly to preserve isotopomer patterns.

  • Freeze Clamp: For tissue, use Wollenberger tongs pre-cooled in liquid nitrogen.

  • Solvent Extraction: Pulverize tissue under liquid nitrogen. Extract using cold methanol/chloroform/water (M/C/W) to separate polar metabolites (TCA intermediates) from lipids.

Phase 3: Derivatization & Analysis

Goal: Make metabolites volatile for GC-MS.

  • Dry Down: Evaporate the polar phase under nitrogen gas.

  • Derivatization: Add 50 μL of MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide). Incubate at 60°C for 60 mins.

    • Mechanism:[4][5] This adds TBDMS groups to carboxyl/hydroxyl groups, stabilizing the M+2 bond for detection.

  • GC-MS Acquisition: Run in SIM (Selected Ion Monitoring) mode.

    • Target Ions: Monitor the [M-57] fragment (loss of tert-butyl group) for Malate (m/z 419), Succinate (m/z 289), and Citrate (m/z 591).

    • Look for: The M+2 peak intensity relative to M+0.

Phase 4: Data Interpretation
  • Calculate MIDs: Mass Isotopomer Distributions.

  • Flux Modeling: Input MIDs into software like INCA or 13C-Flux.

    • Constraint: Set the Propionate input to [1,1,0] (representing carbons 1 and 2 labeled).

Workflow Visualization

ExperimentalWorkflow Step1 1. Infusion (Na-Propionate-1,2-13C2) Step2 2. Rapid Quench (Liq. N2 Clamping) Step1->Step2 120 min Steady State Step3 3. Extraction (MeOH/Chloroform) Step2->Step3 Metabolite Recovery Step4 4. Derivatization (MTBSTFA) Step3->Step4 Volatilization Step5 5. GC-MS/NMR (Detect M+2 / Doublets) Step4->Step5 Isotopomer Analysis

Figure 2: Step-by-step experimental workflow for dual-labeled propionate flux analysis.

References

  • Antoniewicz, M. R., et al. (2015). "Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system." Metabolic Engineering. Link

  • Burgess, S. C., et al. (2007).[6][7] "Mass isotopomer study of anaplerosis from propionate in the perfused rat heart." Archives of Biochemistry and Biophysics. Link

  • Perry, R. J., et al. (2016).[8] "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell. Link

  • Jones, J. G., et al. (1998). "13C NMR measurements of human gluconeogenic fluxes after ingestion of [U-13C]propionate." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Young, J. D., et al. (2020).[9] "In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions." Cell Reports. Link

Sources

Confirming Metabolic Labeling Patterns of 1,2-13C2 Propionate via High-Res Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming metabolic labeling patterns of 1,2-13C2 propionate via high-res mass spectrometry Role: Senior Application Scientist Format: Publish Comparison Guide

Executive Summary: The Anaplerotic Probe

In metabolic flux analysis (MFA), the choice of tracer defines the resolution of your biological map. While Uniformly Labeled (U-13C3) propionate is the standard for total incorporation studies, 1,2-13C2 Propionate serves a more sophisticated function: it is the precision probe for anaplerosis and gluconeogenesis .

By labeling only the carboxyl (C1) and alpha (C2) carbons, this tracer allows researchers to distinguish between oxidative TCA cycling and anaplerotic entry via Succinyl-CoA with high specificity. However, the complexity of its isotopologue distribution—specifically the "M+2" shift—requires the mass accuracy of High-Resolution Mass Spectrometry (HRMS) to resolve from background noise and isobaric interferences that confound nominal mass instruments.

This guide compares the utility of 1,2-13C2 propionate against alternative labeling strategies and details the HRMS workflow required to validate its unique metabolic signature.

Part 1: Tracer Comparison – Why 1,2-13C2?

The selection of a propionate tracer is not merely about cost; it is about the fate of the carbon atoms you intend to track.

Comparative Performance: Propionate Isotopomers
Feature1,2-13C2 Propionate U-13C3 Propionate 1-13C Propionate
Primary Application Anaplerosis & Gluconeogenesis Total Propionate MetabolismOxidation Rates (Breath Tests)
TCA Entry Signal M+2 (Succinyl-CoA)M+3 (Succinyl-CoA)M+1 (Succinyl-CoA)
Gluconeogenesis Signal M+2 (PEP/Glucose)M+3 (PEP/Glucose)M+0 (Label often lost as CO2)
Bond Connectivity Retains C1-C2 bond infoRetains all bonds (C1-C2-C3)No bond connectivity info
Scrambling Sensitivity High (Symmetry of Succinate)ModerateLow
Cost Efficiency Mid-RangeHighLow

The Scientific Causality:

  • 1-13C Propionate is often suboptimal for tissue metabolomics because the C1 label (carboxyl) is susceptible to loss as CO2 during decarboxylation events (e.g., PEPCK reaction in gluconeogenesis or Pyruvate Dehydrogenase if recycled).

  • U-13C3 Propionate provides a strong signal (M+3) but can "flood" the spectrum, making it difficult to distinguish recycled carbon (which might return as M+1 or M+2) from the primary tracer.

  • 1,2-13C2 Propionate is the "Goldilocks" tracer. It enters the TCA cycle as M+2 Succinyl-CoA. Crucially, if this carbon skeleton is used for gluconeogenesis, the M+2 motif is often retained in Phosphoenolpyruvate (PEP), providing a distinct signature of propionate-driven sugar production [1].

Part 2: Metabolic Logic & Visualization

To interpret HRMS data, one must understand the atomic transitions.

The Pathway:

  • Entry: 1,2-13C2 Propionate

    
     1,2-13C2 Propionyl-CoA.
    
  • Carboxylation: Propionyl-CoA + CO2 (unlabeled)

    
     Methylmalonyl-CoA (Retains M+2).
    
  • Isomerization: Methylmalonyl-CoA

    
    Succinyl-CoA (M+2) .
    
  • TCA Cycle: Succinyl-CoA

    
     Succinate 
    
    
    
    Fumarate
    
    
    Malate
    
    
    Oxaloacetate (OAA).
    • Note: Due to the symmetry of Succinate and Fumarate, the label position scrambles, but the mass remains M+2.

  • Gluconeogenesis: OAA (M+2)

    
     PEP (M+2) + CO2.
    
Diagram: 1,2-13C2 Propionate Flux

PropionateFlux cluster_legend Pathway Key Prop 1,2-13C2 Propionate (M+2) PropCoA Propionyl-CoA (M+2) Prop->PropCoA ACSS2 MMCoA Methylmalonyl-CoA (M+2) PropCoA->MMCoA PCC (+CO2) SucCoA Succinyl-CoA (M+2) (TCA Entry) MMCoA->SucCoA MUT Succ Succinate (M+2) SucCoA->Succ SCS Fum Fumarate (M+2) (Symmetric Scramble) Succ->Fum SDH Mal Malate (M+2) Fum->Mal FH OAA Oxaloacetate (M+2) Mal->OAA MDH PEP PEP (M+2) OAA->PEP PEPCK (Gluconeogenesis) Cit Citrate (M+2) OAA->Cit CS (+Acetyl-CoA) key1 Blue: Tracer Entry key2 Green: TCA Intermediates key3 Red: Gluconeogenic Fate

Caption: Metabolic fate of 1,2-13C2 Propionate. The tracer enters as M+2 Succinyl-CoA. Symmetry at Fumarate randomizes position but retains mass (M+2). OAA M+2 drives M+2 PEP formation in gluconeogenesis.

Part 3: HRMS Validation Protocol

Why HRMS? Nominal mass instruments (Triple Quads) struggle to differentiate the M+2 isotopologue of a metabolite from naturally occurring isotopes of sulfur, oxygen, or nitrogen in complex biological matrices. HRMS (Orbitrap or Q-TOF) provides the resolving power (R > 60,000) to isolate the specific 13C2 nuclear binding energy mass defect [2].

Step-by-Step Methodology

1. Sample Preparation (Quenching & Extraction)

  • Objective: Halt metabolism instantly and extract polar TCA intermediates.

  • Protocol:

    • Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl, 4°C) to remove extracellular tracer.

    • Lyse: Add 500 µL 80:20 Methanol:Water (v/v) pre-chilled to -80°C. This ratio precipitates proteins while solubilizing polar organic acids.

    • Extract: Scrape cells (on ice) and transfer to a microcentrifuge tube. Vortex for 10 min at 4°C.

    • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to a glass vial.

    • Dry (Optional): If concentrating, dry under nitrogen flow (avoid heat to prevent degradation of thermally unstable intermediates like OAA). Reconstitute in LC-compatible solvent (e.g., water).[1]

2. HRMS Acquisition Settings (Orbitrap Example)

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar organic acids (Succinate, Malate) which do not retain well on C18.

    • Recommended: ZIC-pHILIC (Polymer-based) or Amide HILIC.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0).

    • B: 100% Acetonitrile.

  • MS Parameters:

    • Mode: Negative Ion Mode (TCA intermediates ionize best as [M-H]-).

    • Resolution: 60,000 or 120,000 @ m/z 200. (High resolution is critical for isotopologue fidelity).

    • Scan Range: m/z 70 – 1000.

    • AGC Target: 1e6 (Avoid space charge effects which distort isotope ratios).

3. Data Processing & Validation

  • Isotopologue Extraction: Extract Ion Chromatograms (EIC) for M+0, M+1, M+2, etc., with a strict mass tolerance (e.g., 5 ppm).

  • Natural Abundance Correction: You must correct for the natural presence of 13C (1.1%) in the skeleton. Use algorithms (e.g., IsoCor, Polud) to calculate the Mass Isotopomer Distribution (MID) .

  • Self-Validation Check:

    • Succinate: Should show a dominant M+2 peak.

    • Citrate: If flux is purely oxidative, Citrate will appear as M+2 (OAA M+2 + Unlabeled Acetyl-CoA). If there is significant recycling or entry via Pyruvate, complex isotopologues (M+3, M+4) will appear.

Part 4: Data Interpretation Guide

When analyzing the data, use this logic table to confirm the pathway:

MetaboliteObserved Mass ShiftInterpretation
Succinate M+2 (Dominant)Direct entry of 1,2-13C2 Propionate via Succinyl-CoA.
Malate M+2 Forward flux through TCA cycle.
Citrate M+2 Condensation of M+2 OAA with unlabeled Acetyl-CoA (Standard TCA).
Citrate M+4 or M+5 Indicates multiple turns of the TCA cycle (recycling).
Lactate M+2 Indicates Gluconeogenesis/Cataplerosis : OAA (M+2)

PEP

Pyruvate

Lactate.
Lactate M+0 Glycolytic flux from unlabeled glucose (Tracer is not entering gluconeogenesis).

Expert Insight: If you observe M+1 species in Succinate, it suggests significant dilution or scrambling via complex pathways (e.g., crossover with endogenous CO2 fixation), but with 1,2-13C2 propionate, M+2 should be the "major" labeled species in the first turn [3].

References
  • Burgess, S. C., et al. (2007).[2] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Liu, X., et al. (2016). "Phenotyping hepatocellular metabolism using uniformly labeled carbon-13 molecular probes and LC-HRMS stable isotope tracing." Metabolomics. Link

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.[3] Link

Sources

Safety Operating Guide

Technical Guide: Disposal & Handling of Sodium Propionate-1,2-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Operational Status: NON-RADIOACTIVE / STABLE ISOTOPE

As a Senior Application Scientist, the most frequent compliance error I encounter regarding Sodium Propionate-1,2-13C2 is the confusion between Carbon-13 (


) and Carbon-14 (

).
  • 
     is a stable isotope.  It emits no ionizing radiation .
    
  • Do NOT dispose of this material in radioactive waste streams (unless cross-contaminated). Doing so triggers unnecessary regulatory audits and disposal costs.

  • Standard Chemical Waste protocols apply.[1]

Part 1: Chemical Characterization & Hazards

Before disposal, you must characterize the waste stream. Sodium Propionate is generally recognized as safe (GRAS) in food contexts, but in a laboratory setting, it is a regulated chemical substance.

Physicochemical Properties Table
PropertyDataRelevance to Disposal
Chemical Formula

Defines elemental composition for incineration.
Isotope Type Stable (

)
NO radioactive decay protocols required.
Water Solubility ~1 g/mL (High)Hygroscopic; spills will liquefy quickly in humid air.
pH (10% aq) 8.0 – 9.5Slightly basic; generally non-corrosive under RCRA.
Flash Point > 250°CNon-ignitable (Does not trigger RCRA D001).
Safety Data Assessment (SDS)
  • GHS Classification: Eye Irritation (Category 2A), Skin Irritation (Category 2).

  • Signal Word: WARNING.

  • PPE Requirements: Nitrile gloves, safety glasses with side shields, and lab coat. Respiratory protection is required only if dust generation is significant (unlikely in standard disposal).

Part 2: Disposal Protocols

Note: These protocols are designed to meet US EPA (RCRA) and EU (REACH) standards for laboratory chemical hygiene.

Scenario A: Solid Waste (Pure Compound or Expired Solids)

The Causality: While sodium propionate is biodegradable, direct landfill disposal of laboratory chemicals is widely prohibited to prevent soil acidification and groundwater salinization.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "Sodium Propionate (13C-Labeled)".

    • Constituents: 100% Sodium Propionate.

    • Hazard Checkbox: Check "Irritant". Do NOT check "Radioactive".

  • Storage: Store in the "Solid Waste" satellite accumulation area. Keep lid tightly closed to prevent moisture absorption (deliquescence).

Scenario B: Aqueous Solutions (Buffers & Media)

The Causality: Do not pour down the drain. Although sodium propionate is non-toxic, wastewater treatment plants (POTW) monitor Chemical Oxygen Demand (COD) . High concentrations of organic salts can spike COD levels, triggering fines for your facility.

  • Segregation:

    • If pH is 5–9: Collect in "Non-Halogenated Organic" or "Aqueous Salt Solution" waste streams.

    • If Mixed with Solvents: If the solution contains >10% organic solvents (e.g., methanol, acetonitrile), it must be treated as Flammable/Mixed Organic Waste .

  • Deactivation (Biologicals):

    • If the sodium propionate was used in cell culture (e.g., metabolic flux analysis), the waste is Biohazardous .

    • Step 1: Add bleach (10% final concentration) or autoclave the liquid.

    • Step 2: Once deactivated, if the solution contains heavy metals or other hazardous chemicals, it reverts to Chemical Waste. If it is purely media + propionate, it may often be drain-disposed only if local EHS regulations permit "treated biological waste" disposal. When in doubt, default to Chemical Waste.

Part 3: Visual Decision Logic

The following diagram illustrates the critical decision points for disposing of


-labeled metabolic tracers.

DisposalFlow Start Waste: Sodium Propionate-1,2-13C2 IsSolid Physical State? Start->IsSolid SolidPath Solid Waste Container (HDPE) IsSolid->SolidPath Solid LiquidPath Liquid/Aqueous IsSolid->LiquidPath Liquid IsBio Contains Biologicals? (Cells/Bacteria) LiquidPath->IsBio Deactivate Deactivate (Bleach/Autoclave) IsBio->Deactivate Yes IsMixed Mixed with Solvents? IsBio->IsMixed No Deactivate->IsMixed OrgWaste Solvent Waste Stream (High BTU) IsMixed->OrgWaste Yes (>10% Solvent) AqWaste Aqueous Chemical Waste (Non-Halogenated) IsMixed->AqWaste No (Mostly Water)

Figure 1: Decision matrix for segregating stable isotope waste streams based on physical state and biological contamination.

Part 4: Regulatory Compliance (RCRA & EPA)

Waste Classification Codes

Proper coding ensures your facility avoids "cradle-to-grave" liability issues.

  • RCRA Status: Sodium Propionate is NOT a P-listed (acutely toxic) or U-listed (toxic) waste.

  • Characteristic Waste:

    • Ignitability (D001): No.

    • Corrosivity (D002): Unlikely (unless mixed with strong acids/bases).

    • Reactivity (D003): No.

    • Toxicity (D004-D043): No.

  • Recommended Classification: "Non-Regulated Chemical Waste" or "Non-Hazardous Organic Salt."

    • Note: Even if "Non-Hazardous," it should be disposed of via a licensed chemical waste contractor (e.g., Clean Harbors, Veolia) to document chain of custody.

Documentation

Maintain a Waste Manifest for 3 years. Ensure the manifest explicitly states "Stable Isotope" to prevent radiation safety officers from flagging the shipment during routine audits.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium Propionate-1-13C. Merck KGaA.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.

  • Cambridge Isotope Laboratories. (2022). Stable Isotope Safety & Handling Guidelines.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.